molecular formula C10H10O2 B093556 gamma-Phenyl-gamma-butyrolactone CAS No. 1008-76-0

gamma-Phenyl-gamma-butyrolactone

Cat. No.: B093556
CAS No.: 1008-76-0
M. Wt: 162.18 g/mol
InChI Key: AEUULUMEYIPECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

gamma-Phenyl-gamma-butyrolactone is a high-value γ-butyrolactone derivative that serves as a versatile synthetic intermediate and privileged scaffold in organic and medicinal chemistry research. The γ-butyrolactone moiety is a recognized privileged structure found in numerous FDA-approved drugs and biologically active natural products . This specific phenyl-substituted analog is particularly useful in the design and synthesis of complex molecules for pharmacological investigation, functioning as a core building block for the development of compounds with potential anti-inflammatory, anticancer, and antibiotic activities . Its application extends to neuroscience research, where structurally related γ-butyrolactones have been studied for their effects on central nervous system chemistry, including the modulation of catecholamine levels . The compound's structural features make it a valuable precursor for constructing diverse chemical libraries and for use in the total synthesis of natural products, facilitating the discovery of new chemical entities and the exploration of structure-activity relationships .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUULUMEYIPECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870831
Record name 5-Phenyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-76-0
Record name γ-Phenyl-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, 4,5-dihydro-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbutanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylbutanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ-phenyl-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

gamma-Phenyl-gamma-butyrolactone synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of γ-Phenyl-γ-butyrolactone

Introduction

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3][4] These five-membered lactones form the core of numerous biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antibiotic properties.[4] Within this important class of compounds, γ-Phenyl-γ-butyrolactone (g-PBL) serves as a key synthetic intermediate for more complex molecules, particularly in the development of lignans, which have shown potential as antiviral and antitumor agents.[5]

The strategic importance of g-PBL necessitates robust and efficient synthetic methodologies. This guide provides an in-depth analysis of the core synthetic pathways for its preparation, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each route, offering field-proven insights to inform experimental design and execution.

Core Synthetic Pathways: A Mechanistic Perspective

The synthesis of g-PBL can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control.

Oxidation and Intramolecular Cyclization of 1-Phenyl-1,4-butanediol

This is one of the most direct and frequently cited methods for preparing g-PBL. The strategy relies on the selective oxidation of a primary alcohol in the presence of a secondary alcohol, followed by spontaneous or acid-catalyzed intramolecular cyclization (lactonization).

Causality and Mechanistic Insight: The core principle is the conversion of the terminal primary alcohol of 1-Phenyl-1,4-butanediol into a carboxylic acid. The secondary alcohol at the benzylic position remains largely unaffected under specific oxidative conditions. Once the γ-hydroxy carboxylic acid is formed, the acidic environment and proximity of the hydroxyl and carboxyl groups facilitate an intramolecular esterification reaction, eliminating a molecule of water to form the stable five-membered lactone ring.

A variety of oxidizing agents can be employed. A common method involves using iron(III) nitrate nonahydrate with a catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) in a solvent such as acetonitrile.[6]

Visualizing the Pathway: Oxidation of a Diol

oxidation_cyclization start 1-Phenyl-1,4-butanediol intermediate 4-Hydroxy-4-phenylbutanoic acid (Intermediate) start->intermediate Oxidation (e.g., Fe(NO₃)₃·9H₂O, ABNO) product γ-Phenyl-γ-butyrolactone intermediate->product Intramolecular Cyclization (-H₂O)

Caption: Oxidation of 1-Phenyl-1,4-butanediol followed by spontaneous lactonization.

Experimental Protocol: Oxidation of 1-Phenyl-1,4-butanediol [6]

  • To a solution of 1-Phenyl-1,4-butanediol in acetonitrile, add Iron(III) nitrate nonahydrate and a catalytic amount of 9-azabicyclo[3.e.1]nonane-N-oxyl (ABNO).

  • Stir the reaction mixture at room temperature (approx. 20°C) for 15-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure γ-Phenyl-γ-butyrolactone.

ParameterDetails
Starting Material 1-Phenyl-1,4-butanediol
Key Reagents Iron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO)
Solvent Acetonitrile
Temperature 20°C
Reported Yield ~90%[6]
Reformatsky Reaction: Building the Carbon Skeleton

The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters.[7][8] A variation of this reaction can be adapted to construct the backbone of substituted γ-butyrolactones.[9][10] In the context of g-PBL, this would typically involve the reaction of an α-halo ester with benzaldehyde in the presence of zinc metal.

Causality and Mechanistic Insight: The reaction is initiated by the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, forming an organozinc compound known as a Reformatsky reagent or a zinc enolate.[7][8] This reagent is nucleophilic but significantly less basic than a Grignard reagent, allowing it to add selectively to the carbonyl carbon of an aldehyde or ketone without deprotonating acidic protons. The resulting zinc alkoxide is then hydrolyzed to yield a β-hydroxy ester, which can subsequently be induced to cyclize into the γ-lactone. For g-PBL, the reaction would be between benzaldehyde and a γ-bromocrotonate or related 4-carbon α-halo ester.

A more advanced "double Reformatsky" sequence can also be employed, reacting a propionate enolate with a silyl glyoxylate and an aryl ketone to build densely functionalized lactones.[9][10]

Visualizing the Pathway: Reformatsky Reaction

reformatsky cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Cyclization reagent Ethyl 4-bromo-crotonate zinc Zinc (Zn) reagent->zinc Insertion zinc_enolate Organozinc Reagent (Zinc Enolate) zinc->zinc_enolate benzaldehyde Benzaldehyde zinc_enolate->benzaldehyde Reaction intermediate β-hydroxy ester (or precursor) benzaldehyde->intermediate Addition product γ-Phenyl-γ-butyrolactone intermediate->product Hydrolysis & Lactonization

Caption: General pathway for g-PBL synthesis via a Reformatsky-type reaction.

ParameterDetails
Starting Materials Benzaldehyde, an appropriate α-halo ester (e.g., ethyl 4-bromocrotonate)
Key Reagents Activated Zinc metal
Solvent Aprotic solvents (e.g., THF, Diethyl ether)
Key Advantage Good functional group tolerance due to the moderate reactivity of the organozinc reagent.[8]
Grignard Reaction with Succinic Anhydride Derivatives

The Grignard reaction offers a classic and potent method for C-C bond formation. For g-PBL synthesis, the key transformation is the nucleophilic attack of a phenylmagnesium halide on a suitable electrophilic four-carbon backbone, such as succinic anhydride.

Causality and Mechanistic Insight: Phenylmagnesium bromide (PhMgBr), a powerful nucleophile, will attack one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form a keto-carboxylate salt intermediate. Subsequent acidic workup protonates the carboxylate and can induce cyclization between the ketone and the carboxylic acid, although this often requires a separate reduction step. A more direct route involves the reduction of the intermediate keto-acid (4-oxo-4-phenylbutanoic acid) with a reducing agent like sodium borohydride (NaBH₄) to form the γ-hydroxy acid, which then readily lactonizes to g-PBL.

This approach has been demonstrated in the synthesis of related compounds where a Grignard reagent reacts with succinic anhydride, followed by reduction and lactonization to yield the final product.[11]

Visualizing the Pathway: Grignard Reaction

grignard reagents Phenylmagnesium Bromide + Succinic Anhydride intermediate1 4-Oxo-4-phenylbutanoic acid reagents->intermediate1 1. Grignard Addition 2. Acidic Workup intermediate2 4-Hydroxy-4-phenylbutanoic acid intermediate1->intermediate2 Reduction (e.g., NaBH₄) product γ-Phenyl-γ-butyrolactone intermediate2->product Lactonization

Caption: Synthesis of g-PBL via Grignard reaction, reduction, and cyclization.

ParameterDetails
Starting Materials Bromobenzene, Magnesium, Succinic Anhydride
Key Reagents Sodium borohydride (NaBH₄) or other reducing agent, Acid for workup/cyclization
Solvent Anhydrous ether or THF for Grignard step; suitable solvent for reduction
Key Consideration The Grignard reaction is highly sensitive to moisture and protic solvents.

Emerging and Asymmetric Strategies

For applications in drug development, achieving high enantiomeric purity is often critical. Modern synthetic chemistry offers advanced catalytic methods to produce specific stereoisomers of γ-butyrolactones.[1][2][12][13]

  • Catalytic Asymmetric Synthesis: These methods employ chiral catalysts, either metal complexes or organocatalysts, to control the stereochemistry of the product.[1][2] For g-PBL, this could involve asymmetric hydrogenation of a precursor or a catalytic enantioselective Reformatsky reaction.[14] While specific protocols for g-PBL are less common in general literature, the principles are well-established for the GBL class and represent a key area for process development.[12][15]

  • Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes to perform key transformations.[16][17] For instance, a lipase could be used for the kinetic resolution of a racemic intermediate, or a reductase could perform a stereoselective reduction of a ketone precursor. This strategy offers a green and highly efficient route to enantiomerically pure products.[17]

Comparative Analysis of Core Pathways

Synthesis PathwayKey AdvantagesKey ChallengesStarting MaterialsScalability
Oxidation of Diol High yield, direct, one-pot reaction.Availability and cost of the substituted diol.1-Phenyl-1,4-butanediolGood
Reformatsky Reaction Good functional group tolerance, milder than Grignard.Requires activated zinc, can be sluggish.Benzaldehyde, α-halo estersModerate
Grignard Reaction Readily available starting materials, powerful C-C formation.Multi-step process (addition, reduction, cyclization), strict anhydrous conditions required.Bromobenzene, Succinic AnhydrideGood, with careful control
Asymmetric Catalysis Access to enantiopure products, crucial for pharmaceuticals.Catalyst cost, optimization of reaction conditions can be complex.Varies by specific methodModerate to Good

Conclusion

The synthesis of γ-Phenyl-γ-butyrolactone can be effectively achieved through several well-established chemical pathways. The direct oxidation of 1-Phenyl-1,4-butanediol stands out for its efficiency and high yield. Classical organometallic routes, including the Reformatsky and Grignard reactions, provide versatile and scalable methods for constructing the carbon skeleton from simpler, readily available precursors. For advanced applications, particularly in drug development, the exploration of catalytic asymmetric and chemoenzymatic methods is essential for producing enantiomerically pure g-PBL. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing factors of cost, scale, efficiency, and stereochemical purity.

References

A Mechanistic Investigation of γ-Phenyl-γ-butyrolactone: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Gamma-Phenyl-gamma-butyrolactone (γ-P-γ-BL) is a derivative of the well-known γ-butyrolactone (GBL) scaffold, a privileged structure in medicinal chemistry and neuropharmacology.[1][2] While the parent compound, GBL, is extensively characterized as a prodrug for the neurotransmitter γ-hydroxybutyric acid (GHB), the precise mechanism of action for γ-P-γ-BL remains largely unexplored in publicly available literature.[3][4] This guide synthesizes available data from structural analogs to construct a series of evidence-based mechanistic hypotheses. We posit that γ-P-γ-BL's pharmacological profile likely arises from a combination of three potential pathways: (1) metabolic conversion to γ-Phenyl-GHB, subsequently modulating GABAergic and GHB-specific receptors; (2) direct allosteric modulation of the GABA-A receptor complex; and (3) influence over catecholaminergic neurotransmitter systems, a hypothesis supported by data from the closely related analog, γ-Ethyl-γ-phenyl-butyrolactone (EFBL).[5][6] This document provides a comprehensive framework for researchers, outlining the theoretical underpinnings of these hypotheses and proposing a rigorous experimental workflow to systematically elucidate the compound's true mechanism of action.

Introduction to γ-Phenyl-γ-butyrolactone (γ-P-γ-BL)

The γ-Butyrolactone Scaffold: A Core Moiety in Neuroactive Compounds

The γ-butyrolactone five-membered lactone ring is a recurring motif in a diverse array of natural products and synthetic molecules with significant biological activity.[2][7] Its prevalence in clinically utilized drugs, ranging from diuretics to anticancer agents, underscores its importance as a "privileged scaffold" for drug design.[2] In the context of the central nervous system (CNS), the most prominent example is GBL, which acts as a rapidly absorbed, lipophilic prodrug for GHB.[4][8] This bioconversion is a critical determinant of its pharmacological effects, which are primarily mediated by the resulting GHB molecule.[3][4]

Structural and Physicochemical Profile of γ-P-γ-BL

The introduction of a phenyl group at the gamma position distinguishes γ-P-γ-BL from its parent compound, GBL. This substitution is expected to significantly alter its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its metabolic stability, blood-brain barrier permeability, and receptor-binding affinity.

Table 1: Physicochemical Properties of γ-Phenyl-γ-butyrolactone

Property Value Source
Molecular Formula C₁₀H₁₀O₂ [9][10]
Molecular Weight 162.19 g/mol [9][10]
Physical Form Solid [10]
Melting Point 36-37 °C [10]
Boiling Point 306 °C [10]
Density 1.155 g/mL at 25 °C [10]

| XLogP3 | 1.7 |[9] |

Core Mechanistic Hypotheses: An Analysis Based on Structural Analogs

Given the absence of direct mechanistic studies, we can formulate three primary hypotheses for the action of γ-P-γ-BL by examining the pharmacology of its core components and closely related, substituted analogs.

Hypothesis 1: Prodrug Activity and Subsequent GABAergic Modulation

The most direct hypothesis posits that γ-P-γ-BL follows the metabolic pathway of its parent compound, GBL.

  • 2.1.1 The GBL-to-GHB Metabolic Pathway: GBL is rapidly hydrolyzed in vivo by paraoxonase (lactonase) enzymes, primarily in the blood, to form GHB.[4] It is highly probable that γ-P-γ-BL is similarly metabolized to γ-Phenyl-γ-hydroxybutyric acid (γ-P-GHB). The phenyl substitution may influence the rate and extent of this conversion.

  • 2.1.2 Interaction with GABA-B Receptors: The sedative, hypnotic, and motor-incoordination effects of GBL are mediated by GHB's activity as a weak agonist at the GABA-B receptor.[11][12] Studies using GABA-B receptor antagonists have shown a complete prevention of these GBL-induced effects, confirming the essential role of this receptor.[12] Therefore, the putative metabolite γ-P-GHB would be expected to interact with GABA-B receptors, potentially leading to CNS depressant effects.

  • 2.1.3 Interaction with Specific GHB Receptors: In addition to GABA-B, GHB also binds to its own specific, high-affinity receptor (GHBR), which is a G protein-coupled receptor.[13][14] Activation of the GHBR can lead to excitatory effects and the release of glutamate.[14] The overall pharmacological effect of GHB is a biphasic dose-dependent interplay between the inhibitory GABA-B and excitatory GHB receptors.[15] The affinity and efficacy of the hypothesized metabolite, γ-P-GHB, at both of these receptor sites would be a critical determinant of the compound's final physiological effect.

Metabolic_and_Signaling_Pathway_Hypothesis cluster_0 Systemic Circulation / CNS cluster_2 Neurotransmitter Systems GBL_P γ-Phenyl-γ-butyrolactone (γ-P-γ-BL) GHB_P γ-Phenyl-GHB (Metabolite) GBL_P->GHB_P Paraoxonase (Lactonase) GABAa_R GABA-A Receptor (Picrotoxin Site) GBL_P->GABAa_R Direct Modulation? Dopamine Dopamine GBL_P->Dopamine ↑ Release? Noradrenaline Noradrenaline GBL_P->Noradrenaline ↑ Release? GABAB_R GABA-B Receptor GHB_P->GABAB_R Agonism GHB_R GHB Receptor GHB_P->GHB_R Agonism

Caption: Hypothesized metabolic and signaling pathways for γ-P-γ-BL.
Hypothesis 2: Direct Allosteric Modulation of the GABA-A Receptor Complex

Some substituted γ-butyrolactones act directly on the GABA-A receptor complex at a site distinct from the GABA binding site.[16] Specifically, certain alkyl-substituted γ-butyrolactones modulate the picrotoxin/TBPS recognition site, acting as either agonists or inverse agonists depending on the nature of the substitution.[16] The phenyl group on γ-P-γ-BL could facilitate a similar direct interaction, allosterically modulating the GABA-gated chloride channel and influencing neuronal excitability independent of any metabolic conversion to γ-P-GHB.

Hypothesis 3: Modulation of Catecholaminergic Systems

Research on the closely related analog, γ-Ethyl-γ-phenyl-butyrolactone (EFBL), provides a compelling third hypothesis. EFBL, which possesses both anticonvulsant and hypnotic properties, has been shown to significantly increase brain levels of dopamine (DA) and noradrenaline (NA) in a dose-dependent manner.[5][6] This effect is attributed to actions on presynaptic dopaminergic receptors and is believed to underlie its therapeutic properties.[6] The shared γ-phenyl-butyrolactone core structure suggests that γ-P-γ-BL may also influence catecholaminergic neurotransmission, potentially contributing to stimulant or other complex psychoactive effects not typically associated with GBL.

Table 2: Summary of Mechanistic Hypotheses and Validation Strategies

Hypothesis Basis from Analog Studies Primary Molecular Target(s) Key Validation Experiments
1. Prodrug Activity Unsubstituted GBL is a prodrug for GHB.[3][4] GABA-B Receptor, GHB Receptor LC-MS/MS metabolite analysis; Radioligand binding assays for GABA-B and GHB receptors.
2. Direct GABA-A Modulation Alkyl-substituted GBLs act at the picrotoxin site.[16] GABA-A Receptor Ion Channel Electrophysiology (patch-clamp) on cultured neurons; [³⁵S]TBPS binding assays.

| 3. Catecholaminergic Modulation | EFBL increases brain dopamine and noradrenaline.[5][6] | Presynaptic Dopaminergic/Noradrenergic Terminals | In vivo microdialysis in striatum and prefrontal cortex; Behavioral assays (locomotor activity). |

Experimental Framework for Mechanistic Elucidation

To systematically test these hypotheses, a multi-phased experimental approach is required. This framework is designed as a self-validating system, where the results of each phase inform the direction of the next.

Experimental_Workflow cluster_1 Phase 1 Details cluster_2 Phase 2 Details cluster_3 Phase 3 Details start Start: γ-P-γ-BL Characterization phase1 Phase 1: In Vitro Target Screening start->phase1 phase2 Phase 2: Metabolic Profiling start->phase2 binding_assay Radioligand Binding Assays (GABA-A, GABA-B, GHB, DAT, NET) phase1->binding_assay metabolite_id LC-MS/MS Metabolite ID (In Vitro: Microsomes, Plasma) (In Vivo: Brain, Plasma) phase2->metabolite_id phase3 Phase 3: In Vivo Neurochemical & Behavioral Analysis microdialysis Microdialysis (DA, NA, GABA levels) phase3->microdialysis behavior Behavioral Assays (Locomotion, Sedation, Seizure Threshold) phase3->behavior binding_assay->phase3 functional_assay Functional Assays (GTPγS, Electrophysiology) binding_assay->functional_assay functional_assay->phase3 metabolite_id->phase3 end End: Elucidated Mechanism of Action microdialysis->end behavior->end

Caption: A logical workflow for the experimental validation of γ-P-γ-BL's mechanism.
Phase 1 Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity of γ-P-γ-BL and its potential metabolite, γ-P-GHB, for key CNS receptors.

Causality: This initial screening is the most direct way to test Hypotheses 1 and 2. By assessing binding affinity, we can quickly identify which receptors are most likely to be primary targets, guiding more complex functional studies. A lack of binding would strongly suggest an indirect mechanism or action at a novel site.

Methodology:

  • Preparation of Membranes: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus, striatum) via differential centrifugation.

  • Radioligands:

    • GABA-B: [³H]CGP54626 (antagonist)

    • GHB Receptor: [³H]NCS-382 (antagonist)

    • GABA-A (Picrotoxin Site): [³⁵S]TBPS

  • Incubation: Incubate aliquots of membrane preparations with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (γ-P-γ-BL).

  • Assay Conditions:

    • Buffer: Use appropriate buffers (e.g., Tris-HCl) for each receptor type.

    • Incubation Time/Temp: Typically 60-120 minutes at 4°C or 25°C.

    • Non-specific Binding: Determine in the presence of a high concentration of a known unlabeled ligand (e.g., baclofen for GABA-B).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Quantification: Wash filters rapidly with ice-cold buffer. Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the inhibition constant (Ki) for the test compound.

Phase 3 Protocol: In Vivo Microdialysis

Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following systemic administration of γ-P-γ-BL.

Causality: This experiment directly tests Hypothesis 3 by measuring the downstream neurochemical consequences of drug administration. It provides a functional readout of the compound's integrated effect on neuronal circuits, validating in vitro binding data and linking molecular actions to system-level changes in neurotransmission.

Methodology:

  • Surgical Implantation: Anesthetize rodents (e.g., Sprague-Dawley rats) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for noradrenaline). Allow for a 3-5 day recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Basal Sample Collection: Allow the system to equilibrate for at least 90-120 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

  • Drug Administration: Administer γ-P-γ-BL (e.g., via intraperitoneal injection) at various doses.

  • Post-Injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, noradrenaline, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline level for each animal. Analyze the data using statistical methods such as two-way ANOVA with repeated measures to determine significant effects of time and drug dose.

Synthesis and Future Directions

The mechanism of action of γ-Phenyl-γ-butyrolactone is currently undefined, but a rational, hypothesis-driven investigation can be constructed based on its structural relationship to GBL and other substituted lactones. The evidence points towards three plausible and potentially overlapping mechanisms: prodrug activity targeting GABA-B and GHB receptors, direct modulation of the GABA-A receptor, and influence over catecholaminergic pathways.

The proposed experimental framework provides a clear path to dissecting these possibilities. Initial in vitro screening will clarify the primary molecular targets, while metabolic profiling will confirm or refute the prodrug hypothesis. Ultimately, in vivo studies will be essential to understand how these molecular interactions translate into changes in brain neurochemistry and behavior. The results of this comprehensive evaluation will not only elucidate the specific mechanism of γ-P-γ-BL but will also provide valuable structure-activity relationship insights for the future design of novel CNS-active agents based on the versatile γ-butyrolactone scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of gamma-Phenyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Phenyl-gamma-butyrolactone (γ-Phenyl-γ-butyrolactone) is a key chemical intermediate with significant applications in the synthesis of biologically active compounds, particularly as a precursor to various lignans exhibiting antiviral and antitumor properties.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and drug development, enabling optimization of reaction conditions, formulation design, and prediction of its pharmacokinetic profile. This technical guide provides a detailed examination of the core physicochemical characteristics of γ-Phenyl-gamma-butyrolactone, supported by experimental protocols and theoretical considerations. We delve into its structural and spectral properties, thermal characteristics, solubility, and reactivity, offering a foundational resource for scientists and researchers in the field.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone in Medicinal Chemistry

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[2][3][4] These activities span from antimicrobial and antitumor to central nervous system effects.[4][5] γ-Phenyl-γ-butyrolactone, with its phenyl substitution at the gamma position, serves as a crucial building block in the synthesis of complex molecules, including various lignans that have shown promise in antiviral and anticancer research.[1] The phenyl group significantly influences the molecule's steric and electronic properties, impacting its reactivity, stability, and interaction with biological targets.

The journey from a chemical entity to a therapeutic agent is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a molecule like γ-Phenyl-γ-butyrolactone is not merely an academic exercise; it is a critical step in drug discovery and development. These properties govern its behavior in both chemical and biological systems, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide a comprehensive overview of these essential characteristics, empowering researchers to harness the full potential of this versatile molecule.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The systematic and unambiguous identification of γ-Phenyl-gamma-butyrolactone is crucial for consistency and reproducibility in research.

Chemical Structure

The chemical structure of γ-Phenyl-gamma-butyrolactone is characterized by a five-membered lactone ring with a phenyl group attached to the carbon atom adjacent to the ring oxygen.

Diagram 1: Chemical Structure of γ-Phenyl-γ-butyrolactone

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Interpretation start γ-Phenyl-γ-butyrolactone Sample dissolution Dissolution in appropriate solvent start->dissolution mp Melting Point (DSC/Melting Point Apparatus) dissolution->mp solubility Solubility Assessment dissolution->solubility pka pKa Determination (Potentiometric Titration) dissolution->pka stability Hydrolytic Stability (HPLC) dissolution->stability nmr NMR (¹H, ¹³C) dissolution->nmr ir IR Spectroscopy dissolution->ir ms Mass Spectrometry dissolution->ms data_analysis Data Compilation and Analysis mp->data_analysis solubility->data_analysis pka->data_analysis stability->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

References

A Technical Guide to the Biological Activities of γ-Phenyl-γ-butyrolactone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of γ-Phenyl-γ-butyrolactone

The landscape of neuroactive compounds is in a constant state of evolution, with novel molecular scaffolds offering tantalizing possibilities for therapeutic intervention. Within this landscape, the γ-butyrolactone (GBL) moiety has emerged as a privileged structure, present in a range of biologically active molecules. This guide delves into the known and potential biological activities of a specific, yet under-researched, member of this family: γ-Phenyl-γ-butyrolactone.

Due to a notable scarcity of direct research on γ-Phenyl-γ-butyrolactone, this document adopts a comprehensive and inferential approach. We will first explore the well-documented biological activities of its close structural analog, γ-ethyl-γ-phenyl-butyrolactone (EFBL), to establish a foundational understanding of how the γ-phenyl substitution may influence pharmacological effects. Subsequently, we will broaden our scope to the general biological activities of the γ-butyrolactone class, before postulating the potential activities of γ-Phenyl-γ-butyrolactone based on structure-activity relationships. This guide aims to provide a valuable resource for researchers by contextualizing the limited available data and charting a course for future investigation into this intriguing compound.

The γ-Butyrolactone Scaffold: A Platform for Diverse Biological Activity

The γ-butyrolactone ring is a five-membered lactone that serves as a core structural component in numerous natural products and synthetic molecules with a wide array of biological functions.[1] Several FDA-approved drugs incorporate this moiety, highlighting its therapeutic relevance in areas such as oncology, cardiovascular disease, and neurology.[1] The versatility of the GBL scaffold lies in its susceptibility to chemical modification at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

A significant aspect of the pharmacology of many GBLs is their in vivo conversion to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system (CNS) depressant.[2][3][4] This biotransformation is a key determinant of their physiological effects.

A Case Study: The Neuropharmacology of γ-Ethyl-γ-phenyl-butyrolactone (EFBL)

The most closely studied analog to our topic of interest is γ-ethyl-γ-phenyl-butyrolactone (EFBL). Research into EFBL provides critical insights into how the presence of a phenyl group at the gamma position can influence biological activity.

Anticonvulsant and Hypnotic Properties

EFBL has been identified as a compound with both anticonvulsant and hypnotic properties.[5][6][7] Studies in mice have demonstrated its efficacy in preventing seizures induced by various chemical convulsants.[8] This dual activity suggests a complex interaction with neuronal excitability pathways.

Mechanism of Action: Modulation of Catecholaminergic Systems

The primary mechanism of action attributed to EFBL involves the modulation of dopamine (DA) and noradrenaline (NA) levels in the brain.[5][6] Administration of EFBL has been shown to cause a dose-dependent increase in brain dopamine levels, with a sustained elevation observed over 24 hours.[5][6] A significant, though more modest, increase in noradrenaline levels has also been reported.[5][6]

It is hypothesized that these effects on catecholaminergic systems, particularly the impact on presynaptic dopaminergic receptors, are responsible for the observed anticonvulsant and hypnotic activities of EFBL.[5][6] The presence of both ethyl and phenyl groups is thought to hinder its degradation, contributing to its lasting effects.[5][6]

EFBL_Mechanism EFBL γ-Ethyl-γ-phenyl-butyrolactone (EFBL) Presynaptic_Neuron Presynaptic Dopaminergic Neuron EFBL->Presynaptic_Neuron Acts on Dopamine_Metabolism Dopamine Metabolism/Reuptake Presynaptic_Neuron->Dopamine_Metabolism Modulates Noradrenaline_Increase Increased Synaptic Noradrenaline Presynaptic_Neuron->Noradrenaline_Increase Influences Dopamine_Increase Increased Synaptic Dopamine Dopamine_Metabolism->Dopamine_Increase Leads to Postsynaptic_Receptors Postsynaptic Receptors Dopamine_Increase->Postsynaptic_Receptors Noradrenaline_Increase->Postsynaptic_Receptors CNS_Effects Anticonvulsant & Hypnotic Effects Postsynaptic_Receptors->CNS_Effects

Caption: Proposed mechanism of EFBL's action on catecholaminergic systems.

Quantitative Data on EFBL's Effects
CompoundDose (mmol/kg)Effect on Dopamine (DA)Effect on Noradrenaline (NA)Reference
EFBL3.15Modest Increase54% Increase[9]
EFBL4.2Significant Increase-[9]
HEPB2.1~2-fold Increase~2-fold Increase[5][6]
GBL2.1Increase after 3hIncrease after 3h[5][6]

General Biological Activities of the γ-Butyrolactone Class

The broader family of γ-butyrolactones exhibits a range of biological activities, largely dependent on their substitution patterns.

Prodrugs for Gamma-Hydroxybutyrate (GHB)

Many simple GBLs are rapidly hydrolyzed in vivo to GHB.[2][3][4] GHB is a CNS depressant that acts as a weak agonist at GABAB receptors and a more potent agonist at the specific GHB receptor.[4] The resulting effects are dose-dependent and can range from euphoria and sedation at lower doses to unconsciousness and respiratory depression at higher doses.[2][10]

GBL_to_GHB GBL γ-Butyrolactone (GBL) Lactonase Lactonase (in vivo hydrolysis) GBL->Lactonase Metabolized by GHB γ-Hydroxybutyric Acid (GHB) Lactonase->GHB GABA_B_Receptor GABA_B Receptor GHB->GABA_B_Receptor Weak Agonist GHB_Receptor GHB Receptor GHB->GHB_Receptor Potent Agonist CNS_Depression CNS Depression GABA_B_Receptor->CNS_Depression GHB_Receptor->CNS_Depression

Caption: Conversion of GBL to GHB and its subsequent receptor targets.

Antimicrobial and Antifungal Potential

A growing body of evidence suggests that certain substituted γ-butyrolactones possess antimicrobial and antifungal properties.[1][11] For instance, synthetic α-amino-γ-lactone ketolides have demonstrated excellent antibacterial activity against Streptococcus pyogenes.[1] Furthermore, α-methylene-γ-butyrolactones bearing an aromatic moiety at the γ-position have exhibited antifungal activity against Colletotrichum lagenarium.[1]

Other Reported Activities

The diverse biological activities of γ-butyrolactones also include anti-inflammatory, anticancer, and plant growth regulatory effects.[1][12]

Postulated Biological Activities of γ-Phenyl-γ-butyrolactone

In the absence of direct experimental data, we can extrapolate the potential biological activities of γ-Phenyl-γ-butyrolactone based on the known properties of its structural relatives.

Potential for CNS Activity

The presence of the phenyl group at the gamma position, as seen in EFBL, suggests that γ-Phenyl-γ-butyrolactone is likely to possess CNS activity. It is plausible that it could exhibit anticonvulsant and/or hypnotic properties. The phenyl group may also influence its ability to cross the blood-brain barrier and its metabolic stability, potentially leading to a distinct pharmacokinetic profile compared to unsubstituted GBL.

Likelihood of GHB Prodrug Activity

It is highly probable that γ-Phenyl-γ-butyrolactone would be hydrolyzed in vivo to form γ-phenyl-γ-hydroxybutyric acid (PHGBA). The pharmacological effects would then be dependent on the activity of this metabolite at GABAB and GHB receptors. The phenyl substitution could significantly alter the binding affinity and efficacy at these receptors compared to GHB.

Potential Antimicrobial or Antifungal Properties

Given that other γ-butyrolactones with aromatic substitutions have shown antimicrobial and antifungal activity, it is conceivable that γ-Phenyl-γ-butyrolactone could also possess such properties.[1] This would warrant investigation through in vitro screening against a panel of bacterial and fungal strains.

Experimental Protocols for Characterization

To elucidate the biological activities of γ-Phenyl-γ-butyrolactone, a systematic experimental approach is required. The following protocols, based on those used for related compounds, would be appropriate.

In Vivo Assessment of CNS Effects

Objective: To determine the anticonvulsant and hypnotic effects of γ-Phenyl-γ-butyrolactone in a murine model.

Methodology:

  • Animals: Male CD-1 mice (20-25 g) are used.

  • Test Compound Administration: γ-Phenyl-γ-butyrolactone is dissolved in a suitable vehicle (e.g., peanut oil) and administered intraperitoneally (i.p.) at a range of doses.

  • Pentylenetetrazol (PTZ)-Induced Seizure Model:

    • 30 minutes after test compound administration, mice are injected with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Animals are observed for the onset of clonic and tonic seizures for 30 minutes.

    • The percentage of animals protected from seizures is recorded.

  • Hypnotic Activity (Loss of Righting Reflex):

    • Following administration of the test compound, mice are placed on their backs.

    • The inability of the mouse to right itself within 30 seconds is considered a loss of the righting reflex.

    • The duration of the loss of the righting reflex is recorded.

  • Data Analysis: ED50 values for anticonvulsant and hypnotic effects are calculated using probit analysis.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of γ-Phenyl-γ-butyrolactone and its potential metabolite, PHGBA, for GABAB and GHB receptors.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat whole brain minus cerebellum.

  • GABAB Receptor Binding Assay:

    • Membranes are incubated with [3H]-GABA in the presence of isoguvacine (to block GABAA receptors) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of baclofen.

    • Bound and free radioligand are separated by filtration.

    • Radioactivity is quantified by liquid scintillation counting.

  • GHB Receptor Binding Assay:

    • Membranes are incubated with [3H]-GHB and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GHB.

    • Assay is performed as described for the GABAB receptor binding assay.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the known biological activities of γ-Phenyl-γ-butyrolactone are currently not documented in publicly available literature, a comprehensive analysis of its structural analogs and the broader γ-butyrolactone class provides a strong foundation for postulating its potential pharmacological profile. The evidence from γ-ethyl-γ-phenyl-butyrolactone strongly suggests a likelihood of CNS activity, potentially with anticonvulsant and hypnotic effects mediated through catecholaminergic systems. Furthermore, its probable role as a prodrug for a GHB analog warrants significant investigation into its effects on GABAergic and GHB-specific signaling pathways.

The lack of data on γ-Phenyl-γ-butyrolactone represents a clear knowledge gap and an opportunity for novel research. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of this compound. Such studies are essential to unlock the potential therapeutic applications of γ-Phenyl-γ-butyrolactone and to further our understanding of the structure-activity relationships within this versatile class of molecules.

References

The Genesis of a Moiety: Unraveling the Discovery and History of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the historical synthesis and scientific evolution of a foundational lactone, from the dawn of synthetic organic chemistry to its contemporary relevance in drug discovery and materials science.

Introduction: A Tale of Rings and Reactivity

In the grand narrative of organic chemistry, the emergence of synthetic methodologies in the late 19th and early 20th centuries opened a new frontier for the creation of novel molecular architectures. Among these, the class of γ-butyrolactones, five-membered cyclic esters, garnered significant attention due to their prevalence in natural products and their versatile chemical reactivity. This in-depth technical guide charts the discovery and history of a key member of this family: γ-phenyl-γ-butyrolactone. We will traverse the timeline from the foundational discoveries in lactone chemistry to the specific synthetic routes that first yielded this phenyl-substituted derivative, and explore its subsequent scientific journey. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deeper understanding of the chemical principles and experimental logic that underpin the synthesis and application of this important molecule.

The Historical Context: The Dawn of Lactone Chemistry

The story of γ-phenyl-γ-butyrolactone is intrinsically linked to the broader history of lactone discovery. The term "lactone" itself was first introduced into the chemical lexicon in 1844 by the French chemist Théophile-Jules Pelouze. However, it was the German chemist Wilhelm Rudolph Fittig and his contemporaries in the 1880s who significantly expanded the understanding and synthesis of these cyclic esters. Their work laid the theoretical and practical groundwork for the eventual synthesis of more complex lactones, including those bearing aromatic substituents.

Key to this era was the development of reactions that could forge carbon-carbon bonds and facilitate the cyclization of hydroxy acids. Two such reactions, born in the late 19th century, proved pivotal:

  • The Reformatsky Reaction (1887): Discovered by Sergey Nikolaevich Reformatsky, this reaction initially involved the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[1] This methodology provided a powerful tool for constructing the carbon skeleton necessary for many lactone precursors.

  • The Stobbe Condensation (1893): Hans Stobbe's discovery that ketones or aldehydes could be condensed with succinic esters using a strong base to yield alkylidene succinic acids was a landmark achievement.[2][3][4] Crucially, the mechanism of the Stobbe condensation proceeds through a γ-lactone intermediate (a paraconic ester), directly highlighting a pathway to this class of compounds.[5]

These seminal discoveries set the stage for the targeted synthesis of a wide array of substituted butyrolactones.

The First Synthesis: A Logical Convergence of Methods

While pinpointing the exact first synthesis of γ-phenyl-γ-butyrolactone in the historical literature is challenging, the confluence of established synthetic methods by the early 20th century makes its creation a logical inevitability. The most probable early route to γ-phenyl-γ-butyrolactone would have involved the reaction of benzaldehyde with a succinic acid derivative, followed by reduction and lactonization.

A likely pathway, building upon the principles of the Stobbe condensation, would involve the following conceptual steps:

  • Condensation: Reaction of benzaldehyde with diethyl succinate in the presence of a strong base (e.g., sodium ethoxide) to form an α-benzylidene succinic acid derivative.

  • Reduction: Selective reduction of the carbon-carbon double bond of the resulting alkylidene succinic acid.

  • Lactonization: Spontaneous or acid-catalyzed cyclization of the resulting γ-phenyl-γ-hydroxybutyric acid to yield γ-phenyl-γ-butyrolactone.

Later, with the advent of organometallic chemistry, the Grignard reaction provided an alternative and powerful route. The addition of a phenylmagnesium halide to succinic anhydride would directly generate the 4-oxo-4-phenylbutanoic acid, which could then be reduced to the corresponding hydroxy acid and subsequently cyclized to the lactone.

By the mid-20th century, the synthesis of phenyl-substituted butyrolactones was well-established, as evidenced by a 1966 study on the chemical behavior of various phenylbutyrolactones, indicating their availability and scientific interest by that time.[6]

Modern Synthetic Approaches and Mechanistic Insights

While the foundational syntheses of the late 19th and early 20th centuries were groundbreaking, modern organic chemistry has introduced a plethora of more efficient, selective, and milder methods for the preparation of γ-phenyl-γ-butyrolactone and its derivatives. These advancements have been driven by the continuous demand for this structural motif in various scientific disciplines.

Key Modern Synthetic Strategies:
MethodDescriptionKey ReagentsAdvantages
Catalytic Hydrogenation Reduction of unsaturated precursors, such as α-benzylidene-γ-butyrolactone, using heterogeneous or homogeneous catalysts.H₂, Pd/C, PtO₂High efficiency, scalability
Biocatalytic Approaches Use of enzymes (e.g., oxidoreductases) for the enantioselective synthesis of chiral γ-phenyl-γ-butyrolactone.Whole-cell biocatalysts, isolated enzymesHigh enantioselectivity, green chemistry
Lactonization of Diols Selective oxidation of one of the hydroxyl groups of 1-phenyl-1,4-butanediol followed by intramolecular cyclization.Oxidizing agents (e.g., TEMPO)Mild reaction conditions
Radical Cyclization Intramolecular cyclization of radical intermediates generated from suitable precursors.Radical initiators (e.g., AIBN), photoredox catalysisHigh functional group tolerance
Experimental Workflow: A Representative Modern Synthesis via Oxidative Lactonization

The following protocol outlines a general procedure for the synthesis of γ-phenyl-γ-butyrolactone from 1-phenyl-1,4-butanediol, a common and efficient modern approach.

Objective: To synthesize γ-phenyl-γ-butyrolactone through the selective oxidation and subsequent intramolecular cyclization of 1-phenyl-1,4-butanediol.

Materials:

  • 1-Phenyl-1,4-butanediol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,4-butanediol in dichloromethane. Add a catalytic amount of TEMPO.

  • Oxidation: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite containing sodium bicarbonate. The bicarbonate is crucial to maintain a slightly basic pH, which is optimal for the TEMPO-catalyzed oxidation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting diol and the appearance of a new, less polar spot corresponding to the lactone indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure γ-phenyl-γ-butyrolactone.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Workup and Purification start Dissolve 1-phenyl-1,4-butanediol in CH₂Cl₂ add_tempo Add catalytic TEMPO start->add_tempo cool Cool to 0 °C add_tempo->cool add_bleach Slowly add NaOCl/NaHCO₃ solution cool->add_bleach monitor Monitor by TLC add_bleach->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract dry Dry with MgSO₄ extract->dry purify Purify by column chromatography dry->purify product γ-Phenyl-γ-butyrolactone purify->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand γ-Phenyl-γ-butyrolactone Derivative receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates response Cellular Response kinase->response Phosphorylates Target Proteins

References

An In-Depth Technical Guide to the Enantioselective Synthesis of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically active γ-phenyl-γ-butyrolactone is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and natural products. Its stereocenter at the γ-position dictates the pharmacological profile of the final compounds, making its enantioselective synthesis a critical endeavor in medicinal chemistry and drug development. This comprehensive technical guide provides a detailed exploration of the core methodologies for the asymmetric synthesis of this valuable synthon. We will delve into the mechanistic intricacies and practical execution of leading strategies, including transition metal catalysis (rhodium and copper), organocatalysis, and enzymatic resolutions. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying principles that govern stereocontrol, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Chiral γ-Phenyl-γ-butyrolactone

The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals.[1] When substituted with a phenyl group at the γ-position, the resulting chiral center introduces a key element of molecular recognition for biological targets. The enantiomers of γ-phenyl-γ-butyrolactone can exhibit distinct biological activities, underscoring the necessity for synthetic methods that can deliver these compounds in high enantiomeric purity. This guide will navigate the prominent and effective strategies developed to achieve this goal, providing both theoretical grounding and practical, field-proven insights.

Rhodium-Catalyzed Asymmetric Hydrogenation: A Powerful and Efficient Approach

One of the most robust and widely employed methods for the enantioselective synthesis of γ-phenyl-γ-butyrolactone is the asymmetric hydrogenation of the corresponding prochiral precursor, 4-phenylfuran-2(5H)-one. This approach offers high efficiency, excellent enantioselectivity, and operational simplicity.[2]

The Causality Behind Experimental Choices: Mechanism of Stereocontrol

The success of this method hinges on the selection of a suitable chiral phosphine ligand that coordinates to the rhodium center, creating a chiral catalytic environment. The mechanism, broadly accepted, involves the coordination of the olefin of the butenolide to the chiral rhodium catalyst. The steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer.

The "ZhaoPhos" ligand, a bisphosphine-thiourea chiral ligand, has demonstrated exceptional performance in this transformation.[2] The thiourea moiety is believed to play a crucial role in substrate binding and orientation through hydrogen bonding, further enhancing the stereochemical control.

Diagram of the Proposed Catalytic Cycle

G cluster_cycle Rhodium-Catalyzed Asymmetric Hydrogenation Cycle Catalyst [Rh(ZhaoPhos)(Solvent)n]+ Coordination Rh-Substrate Complex Catalyst->Coordination Substrate Binding Substrate 4-Phenylfuran-2(5H)-one Product γ-Phenyl-γ-butyrolactone H2 H₂ Oxidative_Addition Rh-Dihydride Complex Coordination->Oxidative_Addition H₂ Migratory_Insertion Rh-Alkyl Complex Oxidative_Addition->Migratory_Insertion Hydride Migration Reductive_Elimination Product Formation Migratory_Insertion->Reductive_Elimination Product Release Reductive_Elimination->Catalyst Catalyst Regeneration Reductive_Elimination->Product G cluster_workflow Organocatalytic Michael Addition Workflow Start Start: Aldehyde/Ketone + Nitroalkene Catalyst Chiral Amine Catalyst Start->Catalyst Intermediate Enamine/Iminium Ion Formation Catalyst->Intermediate Michael_Addition Stereoselective Michael Addition Intermediate->Michael_Addition Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Cyclization Lactonization Hydrolysis->Cyclization End End: Chiral γ-Phenyl-γ-butyrolactone Cyclization->End G cluster_workflow Copper-Catalyzed Conjugate Addition Start Start: α,β-Unsaturated Lactone + Organometallic Reagent Catalyst Chiral Copper(I) Complex Start->Catalyst Activation Substrate Activation Catalyst->Activation Addition Stereoselective Conjugate Addition Activation->Addition Intermediate Copper Enolate Intermediate Addition->Intermediate Protonation Protonation/Quench Intermediate->Protonation End End: Chiral γ-Phenyl-γ-butyrolactone Protonation->End

References

Spectroscopic Unveiling of γ-Phenyl-γ-butyrolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for γ-Phenyl-γ-butyrolactone, a molecule of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide offers in-depth interpretations, elucidates the causality behind experimental choices, and provides field-proven protocols for data acquisition. Our objective is to equip the reader with the expertise to confidently identify and characterize this lactone, fostering a deeper understanding of its structural intricacies.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone

γ-Phenyl-γ-butyrolactone, also known as 4-phenyl-4-butanolide, is a five-membered lactone ring bearing a phenyl substituent at the gamma position. This structural motif is a key building block in the synthesis of various biologically active compounds and natural products. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of γ-Phenyl-γ-butyrolactone, offering a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of γ-Phenyl-γ-butyrolactone provides a detailed map of the proton environments within the molecule. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.

Table 1: ¹H NMR Spectroscopic Data for γ-Phenyl-γ-butyrolactone (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.30-7.45Multiplet5HAromatic protons (C₆H₅)-
~5.50Triplet1HH-γ (methine proton)~7.5
~2.60-2.80Multiplet2HH-α (methylene protons)-
~2.20-2.40Multiplet2HH-β (methylene protons)-

Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the multiplets of the aliphatic protons. The downfield shift of the γ-proton (~5.50 ppm) is a direct consequence of its benzylic and ether-linked position, which deshields the proton. The aromatic protons appear as a complex multiplet due to their close chemical shifts and potential for second-order coupling effects.

  • Sample Preparation: Accurately weigh 5-10 mg of γ-Phenyl-γ-butyrolactone and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a 90° pulse angle for maximum signal intensity.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure full relaxation and accurate integration (typically 2-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required. Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon.

Table 2: ¹³C NMR Spectroscopic Data for γ-Phenyl-γ-butyrolactone (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~177.0C=O (carbonyl carbon)
~139.0C-ipso (aromatic)
~129.0C-ortho/meta (aromatic)
~126.0C-para (aromatic)
~82.0C-γ (methine carbon)
~35.0C-α (methylene carbon)
~29.0C-β (methylene carbon)

Trustworthiness: The chemical shifts are highly reproducible and serve as a reliable fingerprint for the molecule. The downfield shift of the carbonyl carbon is characteristic of an ester functional group. The C-γ carbon resonates at a significantly lower field compared to the other aliphatic carbons due to the deshielding effect of the adjacent oxygen atom and the phenyl group.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Tune the probe for the ¹³C frequency.

    • Use the same lock and shim settings as for the ¹H spectrum.

  • Acquisition Parameters:

    • Employ a proton-decoupling sequence (e.g., broadband decoupling).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse angle of 30-45° to allow for a shorter relaxation delay.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be excited by absorbing infrared radiation.

Table 3: Key IR Absorption Bands for γ-Phenyl-γ-butyrolactone

Wavenumber (cm⁻¹)IntensityAssignment
~1770Strong, SharpC=O stretch (lactone)
~3030MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch
~1600, 1495, 1455Medium to WeakAromatic C=C skeletal vibrations
~1180StrongC-O stretch (ester)

Authoritative Grounding: The most prominent and diagnostic peak in the IR spectrum of γ-Phenyl-γ-butyrolactone is the strong, sharp absorption at approximately 1770 cm⁻¹.[2] This high frequency for the carbonyl stretch is characteristic of a five-membered lactone ring, where ring strain increases the frequency of the C=O vibration compared to an acyclic ester (typically ~1735-1750 cm⁻¹).

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[3][4][5]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3]

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid γ-Phenyl-γ-butyrolactone onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[4]

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

G cluster_0 ATR-IR Workflow A Clean ATR Crystal B Record Background Spectrum A->B 1. Preparation C Place Sample on Crystal B->C 2. Sample Loading D Apply Pressure C->D E Acquire Spectrum D->E 3. Data Acquisition F Clean Crystal Post-Analysis E->F 4. Cleanup

Caption: Attenuated Total Reflectance (ATR) IR workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for γ-Phenyl-γ-butyrolactone

m/zProposed Fragment
162[M]⁺˙ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
57[C₄H₉]⁺ or [C₃H₅O]⁺

Causality in Fragmentation: The molecular ion peak at m/z 162 confirms the molecular weight of γ-Phenyl-γ-butyrolactone (C₁₀H₁₀O₂).[6] The fragmentation pattern is highly informative. A common fragmentation pathway for γ-lactones involves the loss of the side chain. In this case, the benzylic C-C bond is relatively weak, leading to the formation of the highly stable benzoyl cation at m/z 105. Subsequent loss of carbon monoxide from the benzoyl cation yields the phenyl cation at m/z 77.

G M γ-Phenyl-γ-butyrolactone [M]⁺˙ m/z = 162 F1 Benzoyl Cation [C₆H₅CO]⁺ m/z = 105 M->F1 - C₃H₅O˙ F2 Phenyl Cation [C₆H₅]⁺ m/z = 77 F1->F2 - CO

Caption: Proposed MS fragmentation pathway.

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like γ-Phenyl-γ-butyrolactone.[7][8][9]

  • Sample Preparation: Prepare a dilute solution of γ-Phenyl-γ-butyrolactone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-400).

    • Source and Transfer Line Temperatures: Set to prevent condensation of the analyte (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis:

    • Identify the peak corresponding to γ-Phenyl-γ-butyrolactone in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of γ-Phenyl-γ-butyrolactone. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the characteristic lactone functional group, and mass spectrometry provides the molecular weight and key fragmentation information. The protocols and interpretations presented in this guide are designed to be a valuable resource for researchers, enabling them to confidently work with this important chemical entity. By understanding the principles behind the data and the rationale for the experimental procedures, scientists can ensure the quality and integrity of their research.

References

gamma-Phenyl-gamma-butyrolactone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with γ-Phenyl-γ-butyrolactone. It provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and potential applications, grounded in established scientific literature and validated methodologies.

Introduction and Significance

γ-Phenyl-γ-butyrolactone, systematically known as 5-phenyloxolan-2-one, is a five-membered lactone featuring a phenyl substituent at the gamma position. This structural motif is of significant interest in medicinal and synthetic chemistry. The γ-butyrolactone core is a "privileged structure," appearing in numerous natural products and FDA-approved drugs, where it contributes to a wide spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer effects.[1] The presence of the phenyl group at the C5 position imparts specific stereochemical and electronic properties, making it a valuable intermediate for creating complex molecular architectures and a target for investigating structure-activity relationships in drug discovery. This guide aims to consolidate the core technical data and procedural knowledge required to effectively work with and exploit the potential of this compound.

Core Chemical Identifiers and Properties

A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and physicochemical properties for γ-Phenyl-γ-butyrolactone are summarized below, compiled from authoritative chemical databases.

Chemical Identification

A comprehensive list of identifiers is crucial for unambiguous database searching and regulatory compliance.

IdentifierValueSource
CAS Number 1008-76-0PubChem[2], Sigma-Aldrich[1]
IUPAC Name 5-phenyloxolan-2-onePubChem[2]
Molecular Formula C₁₀H₁₀O₂PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 162.19 g/mol Sigma-Aldrich[1], Santa Cruz Biotechnology[3]
Canonical SMILES C1CC(=O)OC1C2=CC=CC=C2PubChem[2]
InChI Key AEUULUMEYIPECD-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich[1]
EC Number 213-761-0Sigma-Aldrich[1]
Synonyms 5-Phenyldihydrofuran-2(3H)-one, 4-Phenylbutyrolactone, 4-Phenyl-4-hydroxybutanoic acid lactonePubChem[2]
Physicochemical Properties

These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Physical State White to off-white solidCole-Parmer[4], TCI America[4]
Melting Point 36-37 °CSigma-Aldrich[1], ChemicalBook[5]
Boiling Point 306 °CSigma-Aldrich[1], ChemicalBook[5]
Density 1.155 g/mL at 25 °CSigma-Aldrich[1], ChemicalBook[5]
Water Solubility InsolubleChemicalBook[5]
logP (XLogP3) 1.7PubChem[2]

Synthesis and Mechanistic Rationale

The synthesis of γ-Phenyl-γ-butyrolactone can be achieved through various routes. One of the most direct and efficient laboratory-scale methods is the catalytic aerobic oxidation of 1-Phenyl-1,4-butanediol. This method offers high yield and utilizes mild reaction conditions.

Synthesis Protocol: Catalytic Oxidation of 1-Phenyl-1,4-butanediol

This protocol is based on a method demonstrating high conversion and yield.[6] The causality behind this choice of protocol lies in its efficiency and the use of a readily available starting material. The catalytic system, employing Iron(III) nitrate and a nitroxyl radical co-catalyst like ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), facilitates the selective oxidation of the primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization (lactonization) under the reaction conditions.

Materials and Reagents:

  • 1-Phenyl-1,4-butanediol (1 mmol, 166 mg)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.1 mmol, 40.4 mg, 10 mol%)

  • 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (0.05 mmol, 7 mg, 5 mol%)

  • Acetonitrile (CH₃CN) (2 mL)

  • 10 mL reaction tube with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL reaction tube containing a magnetic stir bar, add 1-Phenyl-1,4-butanediol (166 mg, 1 mmol).

  • Catalyst Addition: Sequentially add Iron(III) nitrate nonahydrate (40.4 mg, 10 mol%) and ABNO (7 mg, 5 mol%) to the reaction tube.

  • Solvent Addition: Add 2 mL of acetonitrile to the tube.

  • Reaction Execution: Seal the tube and stir the mixture at room temperature (approx. 20 °C). The reaction is aerobic and utilizes atmospheric oxygen.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), by periodically analyzing small aliquots. The reaction is typically complete within 15 hours.

  • Workup: Upon completion (indicated by the consumption of the starting material), quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure γ-Phenyl-γ-butyrolactone. The reported yield for this method is approximately 90%.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_output Final Product A 1. Add 1-Phenyl-1,4-butanediol to reaction tube B 2. Add Catalysts: Fe(NO3)3·9H2O & ABNO A->B C 3. Add Acetonitrile (Solvent) B->C D 4. Stir at Room Temperature for 15 hours (Aerobic) C->D E 5. Monitor by GC-MS D->E Periodic Check F 6. Quench with Water D->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with NaHCO3 & Brine G->H I 9. Dry (Na2SO4) & Concentrate H->I J 10. Purify via Column Chromatography I->J K γ-Phenyl-γ-butyrolactone (Yield ~90%) J->K

Caption: Workflow for the synthesis of γ-Phenyl-γ-butyrolactone.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For γ-Phenyl-γ-butyrolactone, one would expect complex multiplets for the aliphatic protons on the lactone ring and signals in the aromatic region (typically 7.2-7.4 ppm) for the phenyl group protons. The proton at the chiral center (C5) would appear as a distinct multiplet, coupled to the adjacent methylene protons.[7]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each unique carbon atom. Key expected signals include the carbonyl carbon of the lactone (around 177 ppm), the carbons of the phenyl ring (125-140 ppm), the chiral C5 carbon attached to the oxygen and phenyl group, and the two aliphatic carbons of the lactone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for γ-Phenyl-γ-butyrolactone is a strong C=O (carbonyl) stretch from the lactone ester group, typically appearing around 1770 cm⁻¹. Additional bands corresponding to C-O stretching and the aromatic C=C bonds of the phenyl ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For γ-Phenyl-γ-butyrolactone (MW = 162.19), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 162. A prominent fragment ion peak would likely be observed at m/z = 105, corresponding to the loss of the lactone portion and formation of a stable benzoyl cation.[2]

Applications and Research Directions

The γ-butyrolactone scaffold is a cornerstone in medicinal chemistry. While research on γ-Phenyl-γ-butyrolactone itself is specific, its structural class is highly relevant in drug development.

  • Intermediate for Bioactive Molecules: γ-butyrolactones are key intermediates in the synthesis of numerous biologically active compounds. For example, substituted β-butyrolactones are precursors to important drugs like the anticonvulsant pregabalin.[3] γ-Phenyl-γ-butyrolactone serves as a valuable building block for accessing more complex molecules with potential therapeutic value.

  • Neurological Activity Research: Structurally related compounds, such as γ-ethyl-γ-phenyl-butyrolactone, have been investigated for anticonvulsant and hypnotic properties, suggesting that the γ-phenyl-lactone scaffold may be a promising starting point for developing novel central nervous system (CNS) agents.

  • Antimicrobial and Enzyme Inhibition Studies: Furanone derivatives, the broader chemical class to which this compound belongs, have been explored for various biological activities. For instance, some 5-phenyl-2-furan derivatives have been identified as potent inhibitors of E. coli β-glucuronidase, an enzyme implicated in drug-induced gastrointestinal toxicity.[8] Other studies have investigated related structures for their antimicrobial properties.[7]

Safety and Handling

Adherence to proper safety protocols is essential when handling any chemical compound. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification: May cause eye, skin, and respiratory tract irritation.[4] The toxicological properties have not been fully investigated.[4]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4][6]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[4][6]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

    • Ingestion: Do NOT induce vomiting. If conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][6]

  • Handling and Storage: Handle in a well-ventilated area or within a closed system like a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Store in a dry, cool, and well-ventilated place in a tightly sealed container.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

References

Unlocking the Therapeutic Potential of γ-Phenyl-γ-butyrolactone: A Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the potential therapeutic targets of γ-Phenyl-γ-butyrolactone (gPGB), a derivative of the versatile γ-butyrolactone (GBL) scaffold. While direct research on gPGB is in its nascent stages, this document synthesizes the extensive pharmacological data available for its parent compound, GBL, its active metabolite γ-hydroxybutyrate (GHB), and structurally related analogs. By examining the established mechanisms of these compounds, we can logically infer and propose promising therapeutic avenues for gPGB, thereby providing a foundational framework for future research and drug development.

The core of this guide is built on the understanding that many GBL derivatives act as prodrugs for GHB, a neurotransmitter with complex effects on the central nervous system.[1][2][3] Consequently, the primary putative targets for gPGB are deeply intertwined with the GABAergic and dopaminergic systems, with emerging evidence pointing towards novel targets involved in neuroprotection.

The GABAergic System: A Primary Hub of Action

The most well-characterized effects of GHB, and by extension its precursors, are mediated through the GABAergic system. This provides a strong rationale for investigating gPGB's interaction with key components of this inhibitory neurotransmitter network.

GABAB Receptors

GHB is a weak agonist at GABAB receptors.[[“]][5][6] This interaction is believed to be responsible for many of its sedative, hypnotic, and anesthetic properties. It is highly probable that gPGB, after potential conversion to its corresponding GHB analog, would exhibit similar activity at this receptor.

Causality of Experimental Choice: Investigating the GABAB receptor as a primary target is a logical first step due to the wealth of data linking GBL/GHB to this receptor. The phenyl substitution in gPGB may alter its binding affinity or efficacy compared to GHB, a hypothesis that warrants empirical testing.

High-Affinity GHB Receptors

Beyond its interaction with GABAB receptors, GHB also binds with high affinity to its own distinct receptor sites.[[“]][6][7] The precise molecular identity of these receptors has been a subject of ongoing research, with some studies suggesting that certain subtypes of GABAA receptors may function as high-affinity GHB binding sites.[8]

Therapeutic Implication: The existence of a specific, high-affinity receptor for GHB suggests a more nuanced mechanism of action than simple GABAB agonism. Targeting this receptor could potentially separate the therapeutic effects of gPGB from the more generalized CNS depression associated with GABAB activation.

gPGB γ-Phenyl-γ-butyrolactone (gPGB) Metabolite Putative Active Metabolite (γ-Phenyl-GHB) gPGB->Metabolite Metabolic Conversion GABAB_R GABAB Receptor Metabolite->GABAB_R Weak Agonist GHB_R High-Affinity GHB Receptor Metabolite->GHB_R High-Affinity Ligand Sedation Sedation / Hypnosis GABAB_R->Sedation Anticonvulsant Anticonvulsant Effects GABAB_R->Anticonvulsant Neurotransmission Modulation of Neurotransmission GHB_R->Neurotransmission gPGB_Metabolite gPGB Metabolite Dopaminergic_Neuron Dopaminergic Neuron gPGB_Metabolite->Dopaminergic_Neuron DA_Release_Low ↑ Dopamine Release (Low Concentration) Dopaminergic_Neuron->DA_Release_Low Biphasic Effect DA_Release_High ↓ Dopamine Release (High Concentration) Dopaminergic_Neuron->DA_Release_High Biphasic Effect Therapeutic_Window Therapeutic Window for Neurological Disorders DA_Release_Low->Therapeutic_Window DA_Release_High->Therapeutic_Window Start Animal Acclimatization Grouping Random Grouping (Vehicle, gPGB doses) Start->Grouping Admin Drug Administration (i.p.) Grouping->Admin PTZ PTZ Injection (s.c.) Admin->PTZ Observe Behavioral Observation (30 min) PTZ->Observe Analysis Data Analysis (Latency, Protection %) Observe->Analysis

References

An In-depth Technical Guide to γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of γ-Phenyl-γ-butyrolactone (gPgb), a heterocyclic organic compound. Synthesizing chemical principles with pharmacological insights, this document delves into the synthesis, potential biological activities, and safety considerations of gPgb, offering a foundational resource for its scientific exploration and potential applications in drug discovery and development.

Introduction to γ-Phenyl-γ-butyrolactone

γ-Phenyl-γ-butyrolactone, also known as 5-phenyloxolan-2-one, is a derivative of γ-butyrolactone (GBL) characterized by a phenyl group attached to the gamma carbon of the lactone ring. The GBL scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] This structural motif imparts specific physicochemical properties that can influence a molecule's interaction with biological targets. The introduction of a phenyl group to the GBL core in gPgb is anticipated to significantly modulate its biological profile compared to the parent GBL molecule, primarily by increasing its lipophilicity and introducing potential for specific aromatic interactions with biological macromolecules.

Physicochemical Properties

Understanding the fundamental physicochemical properties of gPgb is crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
Appearance Off-white to light yellow solid[3]
Melting Point 36-37 °C[3]
Boiling Point 306 °C[3]
Density 1.155 g/mL at 25 °C[3]
Solubility Insoluble in water. Soluble in organic solvents like methylene chloride and chloroform.[4]
log P -0.566

Chemical Synthesis of γ-Phenyl-γ-butyrolactone

The synthesis of gPgb can be achieved through various synthetic routes. A common and effective method involves the oxidation of 1-phenyl-1,4-butanediol. This precursor can be synthesized via the reaction of a Grignard reagent, such as phenylmagnesium bromide, with γ-butyrolactone.

Diagram of the Synthetic Pathway

Synthesis of gamma-Phenyl-gamma-butyrolactone General Synthetic Pathway for gPgb cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation gamma-Butyrolactone gamma-Butyrolactone 1_Phenyl_1_4_butanediol 1_Phenyl_1_4_butanediol gamma-Butyrolactone->1_Phenyl_1_4_butanediol 1. Phenylmagnesium bromide 2. Aqueous workup Phenylmagnesium_bromide Phenylmagnesium_bromide gPgb γ-Phenyl-γ-butyrolactone 1_Phenyl_1_4_butanediol->gPgb Oxidizing agent (e.g., PCC, Iron(III) nitrate) Oxidizing_agent Oxidizing_agent Hypothesized_MoA_gPgb Hypothesized Mechanism of Action for gPgb cluster_targets Potential Molecular Targets gPgb γ-Phenyl-γ-butyrolactone Metabolism Metabolism gPgb->Metabolism In vivo Active_Metabolite γ-Phenyl-γ-hydroxybutyric acid Metabolism->Active_Metabolite CNS Central Nervous System Active_Metabolite->CNS Dopaminergic_System Dopaminergic System CNS->Dopaminergic_System Noradrenergic_System Noradrenergic System CNS->Noradrenergic_System GABAergic_System GABAergic System (GABA-B Receptors) CNS->GABAergic_System Cholinergic_System Cholinergic System CNS->Cholinergic_System

References

An In-depth Technical Guide to the Crystal Structure Analysis of γ-Phenyl-γ-butyrolactone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of γ-phenyl-γ-butyrolactone (g-PBL) and its derivatives. While a definitive single-crystal X-ray structure for g-PBL is not publicly available at the time of this writing, this document will navigate the complete workflow for such an analysis, from synthesis and crystallization to data interpretation. We will leverage the crystal structure of the closely related compound, 5,5-diphenyldihydrofuran-2(3H)-one, as a practical case study to illustrate the experimental and computational steps. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of small organic molecules.

Introduction: The Significance of Structural Elucidation

γ-butyrolactone (GBL) and its derivatives are a class of compounds with significant industrial and pharmaceutical interest.[1] The introduction of a phenyl group at the gamma position, yielding γ-phenyl-γ-butyrolactone (g-PBL), imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science.[2] Understanding the precise three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction (SC-XRD), is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), polymorphism, and the solid-state properties of a compound.

This guide will provide both the theoretical underpinnings and practical, field-proven protocols for determining the crystal structure of g-PBL or analogous compounds.

Synthesis and Physicochemical Characterization of γ-Phenyl-γ-butyrolactone

A prerequisite to any crystal structure analysis is the synthesis and purification of the target compound. g-PBL is a solid at room temperature with a melting point of 36-37 °C and a boiling point of 306 °C.[3][4] It is sparingly soluble in water but soluble in many organic solvents.

Synthesis Pathway:

A common route to g-PBL involves the reduction of a suitable precursor, such as 3-benzoylpropionic acid or its methyl ester, followed by acid-catalyzed cyclization. An alternative pathway is the oxidation of 1-phenyl-1,4-butanediol. The choice of synthetic route can influence the impurity profile, which in turn can affect crystallization.

Below is a generalized workflow for the synthesis of g-PBL:

cluster_synthesis Synthesis Workflow cluster_purification Purification start Starting Material (e.g., 3-Benzoylpropionic Acid) step1 Reduction (e.g., NaBH4) start->step1 step2 Acid-Catalyzed Cyclization step1->step2 product Crude g-PBL step2->product purify1 Column Chromatography product->purify1 purify2 Recrystallization purify1->purify2 final_product Pure g-PBL purify2->final_product

Caption: Generalized synthesis and purification workflow for g-PBL.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The solid nature of g-PBL at room temperature is advantageous for crystallization.[3]

Step-by-Step Crystallization Protocol for g-PBL:

  • Solvent Selection:

    • Begin by screening a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • The ideal solvent will dissolve g-PBL when heated but show limited solubility at room or lower temperatures.

  • Slow Evaporation:

    • Prepare a saturated solution of g-PBL in a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Principle: This technique relies on the slow diffusion of a "poor" solvent (antisolvent) into a solution of the compound in a "good" solvent.

    • Setup:

      • Dissolve g-PBL in a small volume of a good solvent (e.g., toluene) in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a larger volume of a miscible antisolvent (e.g., hexane).

      • Over time, the antisolvent vapor will diffuse into the inner vial, reducing the solubility of g-PBL and promoting crystal growth.

cluster_vapor_diffusion Vapor Diffusion Setup cluster_process Mechanism outer_vial Sealed Outer Vial Antisolvent (e.g., Hexane) inner_vial Inner Vial g-PBL in Good Solvent (e.g., Toluene) start Initial State diffusion Antisolvent Vapor Diffusion start->diffusion supersaturation Supersaturation diffusion->supersaturation nucleation Crystal Nucleation & Growth supersaturation->nucleation

Caption: Schematic of the vapor diffusion crystallization method.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once suitable crystals are obtained, the process of SC-XRD can begin.[5] This technique provides definitive information about the molecular structure and packing in the solid state.

Experimental Workflow:

crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif Crystallographic Information File (CIF) Generation validation->cif

References

Methodological & Application

Application Notes and Protocols for the Use of γ-Phenyl-γ-butyrolactone (gPgb) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of γ-Phenyl-γ-butyrolactone (gPgb) in Cellular Research

γ-Phenyl-γ-butyrolactone (gPgb) is a derivative of γ-butyrolactone (GBL), a compound known for its diverse chemical and pharmacological properties.[1][2][3] While GBL and its analogs have been studied for their effects on the central nervous system (CNS), often acting as prodrugs for γ-hydroxybutyrate (GHB), the specific biological activities of gPgb remain largely unexplored.[4][5][6] The introduction of a phenyl group to the gamma position of the butyrolactone ring suggests the potential for altered lipophilicity and receptor interaction, making gPgb a compound of interest for researchers in neuroscience, drug discovery, and cell biology.

The parent compound, GBL, is known to influence dopaminergic and cholinergic systems.[5][7] Studies on the related compound, γ-ethyl-γ-phenyl-butyrolactone (EFBL), have demonstrated its potential as an anticonvulsant, likely through its effects on dopamine and noradrenaline levels.[4][8][9] These findings provide a logical starting point for investigating the cellular effects of gPgb, particularly in the context of neuronal function.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for the use of gPgb in cell culture. Given the novelty of this compound in a cell culture context, this guide emphasizes the foundational steps required to determine its solubility, optimal working concentration, and potential cytotoxic effects before proceeding to more specific functional assays. The protocols provided herein are designed to be adaptable to a variety of cell lines and research questions, ensuring scientific integrity and reproducibility.

Physicochemical Properties of gPgb

A thorough understanding of the physicochemical properties of gPgb is crucial for its effective application in cell culture.

PropertyValueSource
CAS Number 1008-76-0[10]
Molecular Formula C₁₀H₁₀O₂[10]
Molecular Weight 162.19 g/mol
Appearance Solid
Melting Point 36-37 °C[10]
Boiling Point 306 °C[10]
Water Solubility Insoluble[10]

PART 1: Foundational Protocol - Establishing a Validated Workflow for gPgb in Cell Culture

Due to the limited data on gPgb in biological systems, a systematic approach is necessary to establish a reliable protocol. This section outlines the critical preliminary steps.

Reagent Preparation: Stock Solution of gPgb

Rationale: As gPgb is insoluble in water, an appropriate organic solvent must be used to create a concentrated stock solution.[10] Dimethyl sulfoxide (DMSO) is a common solvent for introducing new compounds into cell culture due to its high solubilizing capacity and relatively low toxicity at low concentrations.

Materials:

  • γ-Phenyl-γ-butyrolactone (gPgb) powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath

Protocol:

  • Initial Solubility Test: Before preparing a large stock, it is advisable to test the solubility of gPgb in DMSO. Add a small, known amount of gPgb to a microcentrifuge tube and add DMSO incrementally while vortexing. Observe for complete dissolution.

  • Preparation of a 100 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 16.22 mg of gPgb into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Gently warm the mixture to 37°C to aid in dissolution, as the melting point of gPgb is 36-37°C.[10]

    • Vortex thoroughly until the gPgb is completely dissolved.

    • Visually inspect the solution for any undissolved particles. If necessary, centrifuge briefly to pellet any insoluble material.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C, protected from light.

Note on Solvent Concentration: When preparing working dilutions in cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Determination of Optimal Working Concentration and Cytotoxicity Assessment

Rationale: Before investigating the biological effects of gPgb, it is essential to determine the concentration range that is non-toxic to the cells. A dose-response experiment coupled with a cell viability assay is the standard method for this. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_prep Prepare Cell Suspension start->cell_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells incubate_24h Incubate (24h) plate_cells->incubate_24h add_treatment Add gPgb/Vehicle to Wells plate_cells->add_treatment prepare_dilutions Prepare gPgb Serial Dilutions prepare_dilutions->add_treatment incubate_treatment Incubate (24-72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 G cluster_membrane Cell Membrane gPgb γ-Phenyl-γ-butyrolactone (gPgb) receptor GABA-B Receptor? gPgb->receptor Agonist/Antagonist? transporter Dopamine Transporter? gPgb->transporter Inhibitor? ghb_receptor GHB Receptor? gPgb->ghb_receptor Agonist? downstream_gaba ↓ Neuronal Firing receptor->downstream_gaba Inhibitory Signaling downstream_dopamine Altered Dopaminergic Transmission transporter->downstream_dopamine ↑ Synaptic Dopamine downstream_ghb ↑ Glutamate Release ghb_receptor->downstream_ghb Excitatory Signaling

References

The Emerging Role of Phenyl-Substituted γ-Butyrolactones in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential applications of γ-Phenyl-γ-butyrolactone (gP-GBL) in neuroscience research. Due to a scarcity of direct published studies on gP-GBL, this guide leverages extensive research on its close structural analog, γ-ethyl-γ-phenyl-butyrolactone (EFBL) . The protocols and mechanistic insights presented are based on findings related to EFBL and should be considered as a starting point for investigations into gP-GBL, with the acknowledgment that direct experimental validation is essential.

Introduction: Unlocking the Potential of Phenyl-Substituted γ-Butyrolactones

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a phenyl group to the γ-position of the butyrolactone ring, as seen in γ-Phenyl-γ-butyrolactone (gP-GBL, CAS 1008-76-0), creates a class of compounds with significant potential for modulating central nervous system (CNS) activity. While direct research on gP-GBL is limited, studies on the closely related compound, γ-ethyl-γ-phenyl-butyrolactone (EFBL), have revealed potent anticonvulsant and hypnotic properties, suggesting a promising avenue for neuroscience research.[1][2]

This guide provides a comprehensive overview of the known neuropharmacological effects of phenyl-substituted γ-butyrolactones, with a focus on the well-documented actions of EFBL. We will delve into its mechanism of action, provide detailed protocols for in vivo studies, and present key experimental data to inform future research into this intriguing class of molecules.

Neuropharmacological Profile: Anticonvulsant and Hypnotic Effects

Research into EFBL has demonstrated its dual action as both an anticonvulsant and a hypnotic agent.[1][2] This dual-activity makes it a compound of interest for studying seizure disorders and sleep-wake cycles. The presence of the phenyl and ethyl groups on the γ-carbon is believed to be crucial for its activity, hindering its degradation and prolonging its effects within the CNS.[1][2]

The anticonvulsant properties of EFBL suggest its potential utility in models of epilepsy.[1][2] Anticonvulsants are a class of drugs that suppress the excessive and uncontrolled firing of neurons that occurs during a seizure.[3] The hypnotic effects of EFBL point towards its interaction with neural pathways that regulate arousal and sleep. These properties are attributed to its influence on key catecholaminergic neurotransmitter systems.[1][2]

Mechanism of Action: Modulation of Dopaminergic and Noradrenergic Systems

The primary mechanism of action elucidated for EFBL involves the modulation of dopamine (DA) and noradrenaline (NA) levels in the brain.[1][2] This is a significant departure from many traditional anticonvulsants that primarily target GABAergic or glutamatergic systems.

Studies in mice have shown that EFBL leads to a dose-dependent and sustained increase in brain dopamine levels, with an enhancement of up to 80% that can last for 24 hours.[1][2] It also augments noradrenaline levels by approximately 54% within an hour of administration.[1][2] This prolonged elevation in dopamine is thought to be a key contributor to both its anticonvulsant and hypnotic properties.[1][2] The proposed mechanism centers on EFBL's effect on presynaptic dopaminergic receptors.[1][2]

The following diagram illustrates the proposed signaling pathway for EFBL's action on catecholaminergic neurons.

EFBL_Mechanism Proposed Mechanism of EFBL cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron EFBL EFBL PresynapticReceptor Presynaptic Dopaminergic Receptors EFBL->PresynapticReceptor Modulates DopamineRelease Dopamine Release PresynapticReceptor->DopamineRelease Inhibits Reuptake / Enhances Release VMAT Vesicular Monoamine Transporter (VMAT) DopamineVesicle Dopamine Vesicles DopamineVesicle->DopamineRelease Dopamine Dopamine DopamineRelease->Dopamine Dopamine->DopamineRelease Reuptake PostsynapticReceptor Postsynaptic Dopamine Receptors Dopamine->PostsynapticReceptor Noradrenaline Noradrenaline NeuronalResponse Altered Neuronal Excitability PostsynapticReceptor->NeuronalResponse Leads to

Caption: Proposed mechanism of EFBL action on catecholaminergic neurotransmission.

Experimental Protocols: In Vivo Evaluation in a Murine Model

The following protocol is a detailed methodology for assessing the neuropharmacological effects of a phenyl-substituted γ-butyrolactone, such as EFBL, in a mouse model. This protocol is based on the methods described in the study by Rasgado et al. (2017).[1][2]

Objective:

To determine the effect of a test compound (e.g., EFBL) on brain catecholamine levels and to assess its anticonvulsant and hypnotic activity.

Materials:
  • Test compound (e.g., EFBL)

  • Vehicle (e.g., saline or a suitable solvent)

  • Male CD1 mice (25-30 g)

  • Standard laboratory animal housing and husbandry equipment

  • Apparatus for assessing hypnotic effects (e.g., observation cages)

  • Apparatus for inducing seizures (e.g., pentylenetetrazol - PTZ)

  • Equipment for euthanasia and brain tissue collection

  • High-performance liquid chromatography (HPLC) system with electrochemical detection for neurochemical analysis[4][5]

Experimental Workflow:

experimental_workflow In vivo experimental workflow for assessing EFBL. cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Neurochemical and Data Analysis AnimalAcclimatization Animal Acclimatization (1 week) GroupAllocation Random Allocation to Treatment Groups AnimalAcclimatization->GroupAllocation CompoundAdmin Compound Administration (i.p. injection) GroupAllocation->CompoundAdmin BehavioralObs Behavioral Observation (Hypnotic Effects) CompoundAdmin->BehavioralObs SeizureInduction Seizure Induction (e.g., PTZ) CompoundAdmin->SeizureInduction Euthanasia Euthanasia and Brain Dissection BehavioralObs->Euthanasia SeizureInduction->Euthanasia TissueProcessing Brain Tissue Homogenization and Processing Euthanasia->TissueProcessing HPLC HPLC Analysis of Dopamine & Noradrenaline TissueProcessing->HPLC DataAnalysis Statistical Analysis HPLC->DataAnalysis

Caption: Workflow for in vivo evaluation of phenyl-substituted γ-butyrolactones.

Step-by-Step Protocol:
  • Animal Preparation and Acclimatization:

    • House male CD1 mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Compound Preparation and Administration:

    • Dissolve the test compound (e.g., EFBL) in a suitable vehicle.

    • Administer the compound via intraperitoneal (i.p.) injection at the desired doses. For EFBL, anticonvulsant effects have been observed at doses around 350 mg/kg, and hypnotic effects at 700 mg/kg.[6]

    • Administer the vehicle to the control group.

  • Assessment of Hypnotic Effects:

    • Immediately after injection, place the mice in individual observation cages.

    • Record the latency to the loss of the righting reflex (time until the mouse remains on its back when placed there) and the duration of the loss of the righting reflex.

  • Assessment of Anticonvulsant Effects:

    • At a predetermined time after compound administration (e.g., 30 minutes), induce seizures using a chemical convulsant like pentylenetetrazol (PTZ) administered subcutaneously.

    • Observe the mice for the onset of clonic and tonic-clonic seizures and record the latency to each seizure type.

    • Monitor for protection from mortality.

  • Neurochemical Analysis:

    • At various time points after compound administration (e.g., 1, 3, 6, and 24 hours), euthanize the mice by cervical dislocation.

    • Rapidly dissect the whole brain or specific brain regions (e.g., striatum, prefrontal cortex) on an ice-cold plate.

    • Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate and filter the supernatant.

    • Analyze the supernatant for dopamine and noradrenaline content using an HPLC system with electrochemical detection.[4][5]

  • Data Analysis:

    • Analyze the behavioral data (hypnosis latency and duration, seizure latencies) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Analyze the neurochemical data by comparing the levels of dopamine and noradrenaline in the treated groups to the control group at each time point using statistical tests such as Student's t-test or ANOVA.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on EFBL by Rasgado et al. (2017), which can serve as a benchmark for studies on gP-GBL.[1][2]

ParameterTreatment GroupDose (mmol/kg)Result
Dopamine Levels EFBL4.2~80% increase at 24 hours
HEPB2.1~100% increase at 1 hour
GBL3.15~100% increase at 3 hours
Noradrenaline Levels EFBL3.15~54% increase at 1 hour
HEPB2.1~150% increase at 1 hour
GBL2.1~150% increase at 3 hours
Hypnotic Effect EFBL4.2Suppression of righting reflex for 3 hours
GBL4.42Suppression of righting reflex for 1.5 hours

Conclusion and Future Directions

While direct research on γ-Phenyl-γ-butyrolactone in neuroscience is in its infancy, the data from its close analog, EFBL, provides a compelling rationale for its investigation. The unique mechanism of action, centered on the modulation of dopamine and noradrenaline, distinguishes it from many existing CNS-active compounds and suggests potential therapeutic applications in epilepsy and sleep disorders.

Future research should focus on directly characterizing the neuropharmacological profile of gP-GBL. This includes in vitro studies to determine its receptor binding affinities and in vivo studies to confirm its effects on catecholamine systems and its efficacy in animal models of neurological disorders. The protocols and data presented in this guide offer a solid foundation for initiating such investigations into the promising therapeutic potential of this class of phenyl-substituted γ-butyrolactones.

References

Application Note: Preparation and Quality Control of γ-Phenyl-γ-butyrolactone (g-PBL) Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the accurate preparation, validation, and storage of stock solutions of gamma-Phenyl-gamma-butyrolactone (g-PBL), a key chemical intermediate for research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing methodological precision, safety, and the rationale behind critical procedural steps to ensure experimental reproducibility and integrity.

Introduction: The Imperative for Precision

This guide moves beyond a simple recitation of steps. It elucidates the causal-driven framework for preparing g-PBL stock solutions, integrating physicochemical data with best practices in laboratory management. The core philosophy is that a protocol must be a self-validating system, incorporating quality control as an indispensable component of the workflow, not as an afterthought.

Compound Characterization: Physicochemical & Safety Data

A thorough understanding of the compound's properties is paramount before any handling or solution preparation. g-PBL is a solid at standard room temperature with a low melting point, a critical consideration for handling and weighing.[2]

Key Physicochemical Properties

The essential properties of g-PBL are summarized in the table below.

PropertyValueSource(s)
CAS Number 1008-76-0[1][3][4]
Molecular Formula C₁₀H₁₀O₂[1][4]
Molar Mass 162.19 g/mol [1][4]
Appearance Off-white to light yellow solid[3][5]
Melting Point 34-38 °C[2]
Boiling Point 306 °C (lit.)[2]
Density ~1.155 g/mL at 25 °C[2]
Solubility Insoluble in water; Soluble in methanol, DMSO, DMF[2][6][7]
Stability Moisture sensitive; parent lactones are hydrolyzed by strong acids/bases[8]
Safety & Handling Mandates

g-PBL requires careful handling to minimize exposure and ensure laboratory safety.

  • Primary Hazards: The toxicological properties of g-PBL have not been fully investigated.[3] It may cause eye, skin, and respiratory tract irritation.[3] The material is reported to have a "stench" odor.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling Environment: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert gas atmosphere due to its moisture sensitivity.[9]

Experimental Workflow & Visualization

The preparation of a stock solution is a linear process that demands precision at every stage. The following diagram illustrates the validated workflow from initial calculation to final, quality-controlled storage.

Caption: Workflow for g-PBL stock solution preparation and validation.

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock, which is ideal for subsequent dilution into aqueous buffers or cell culture media for various assays.

Causality Statement: Dimethyl sulfoxide (DMSO) is selected as the solvent due to its high solvating power for a wide range of organic molecules, including g-PBL, and its miscibility with aqueous solutions. Its aprotic nature minimizes the risk of lactone ring hydrolysis, ensuring the stability of the stock solution.[7]

Materials & Equipment
  • γ-Phenyl-γ-butyrolactone (g-PBL), ≥97% purity

  • Anhydrous Dimethyl sulfoxide (DMSO), biotechnology grade

  • Analytical balance (4-decimal place readability)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes

  • Vortex mixer and/or ultrasonic bath

  • Amber glass vials for storage

  • Required PPE (goggles, gloves, lab coat)

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of g-PBL required.

    • Target Concentration (C): 100 mM = 0.1 mol/L

    • Final Volume (V): 10 mL = 0.01 L

    • Molar Mass (MW): 162.19 g/mol

    • Mass (m) = C x V x MW = 0.1 mol/L x 0.01 L x 162.19 g/mol = 0.16219 g (162.2 mg)

  • Weighing:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out approximately 162.2 mg of g-PBL. Record the exact mass.

    • Expert Note: As g-PBL has a low melting point, perform the weighing process efficiently to avoid melting from hand heat or ambient temperature fluctuations.

  • Dissolution:

    • Transfer the weighed g-PBL directly into the 10 mL Class A volumetric flask.

    • Using a calibrated pipette, add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Solubilization:

    • Cap the flask securely and vortex the mixture vigorously for 1-2 minutes.

    • If any solid remains, place the flask in an ultrasonic bath for 5-10 minute intervals until all solid material is completely dissolved and the solution is clear. Visually inspect against a light source to confirm.

  • Final Volume Adjustment:

    • Allow the solution to return to room temperature if sonication caused warming.

    • Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it 15-20 times to ensure the final solution is homogeneous.

  • Labeling and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials to prevent degradation from repeated freeze-thaw cycles and light exposure.[10]

    • Each vial must be clearly labeled with:

      • Compound Name: γ-Phenyl-γ-butyrolactone

      • Concentration: 100 mM in DMSO

      • Preparation Date & Initials

      • Expiry Date (e.g., 6 months at -20°C)

    • Store the aliquots at -20°C.

Protocol 2: Quality Control by UV-Vis Spectroscopy

Trustworthiness Statement: A prepared stock solution is considered putative until its concentration is empirically verified. This QC step validates the accuracy of the weighing and dilution process, ensuring the solution's trustworthiness for downstream applications.[11][12] UV-Vis spectroscopy offers a rapid and accessible method for concentration verification, leveraging the phenyl group as a chromophore.

Materials & Equipment
  • Validated 100 mM g-PBL stock solution

  • Anhydrous DMSO (spectrophotometry grade)

  • UV-transparent cuvettes (quartz)

  • UV-Vis spectrophotometer

  • Calibrated micropipettes

Step-by-Step Methodology
  • Determine Absorption Maximum (λmax):

    • Prepare a preliminary dilution of the 100 mM stock in DMSO (e.g., 1:1000 dilution to 100 µM).

    • Scan the absorbance of this solution from 200 nm to 400 nm against a DMSO blank.

    • Identify the wavelength of maximum absorbance (λmax). The phenyl group should provide a distinct peak.

  • Prepare a Standard Curve:

    • From the 100 mM stock, perform a serial dilution to create a set of standards (e.g., 100 µM, 75 µM, 50 µM, 25 µM, 12.5 µM) in DMSO.

    • Measure the absorbance of each standard at the predetermined λmax.

  • Data Analysis:

    • Plot Absorbance vs. Concentration (µM).

    • Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) value ≥ 0.995 for a reliable curve.

    • The equation of the line will be in the format y = mx + b , where 'y' is absorbance and 'x' is concentration.

  • Stock Solution Verification:

    • Prepare a new, independent dilution of your 100 mM stock solution that falls within the linear range of your standard curve (e.g., a 1:2000 dilution to a theoretical 50 µM).

    • Measure its absorbance at λmax.

    • Using the regression equation (x = (y - b) / m ), calculate the concentration of this diluted sample.

    • Multiply this calculated concentration by the dilution factor (e.g., 2000) to determine the experimental concentration of your primary stock. The result should be within ±5% of the target 100 mM.

Alternative Advanced QC: For absolute certainty of both purity and concentration, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[13][14][15] This can resolve g-PBL from any potential impurities or degradation products.

References

Application Note: Quantitative Analysis of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the principles, protocols, and validation of analytical methods for the accurate quantification of γ-Phenyl-γ-butyrolactone (gPGB). This document presents proposed methodologies based on established analytical techniques for similar compounds, offering a robust starting point for method development and validation.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone (gPGB) Quantification

γ-Phenyl-γ-butyrolactone (gPGB) is a key chemical intermediate with applications in the synthesis of various biologically active compounds. Its precise and accurate quantification is paramount in pharmaceutical development, quality control of synthetic processes, and in research settings to ensure the reliability and reproducibility of experimental data. This application note details proposed analytical methodologies for the quantification of gPGB, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for gPGB are not widely published, the protocols herein are adapted from robust, validated methods for structurally related lactones and aromatic compounds.[1][2]

The principles of analytical method development and validation are central to this guide, ensuring that the proposed methods are not only scientifically sound but also meet the stringent requirements of regulatory bodies.[3][4][5] The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Physicochemical Properties of gPGB

A thorough understanding of the physicochemical properties of gPGB is crucial for the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem
Molecular Weight 162.19 g/mol PubChem
Melting Point 36-37 °CCommercial Supplier
Boiling Point 306 °CCommercial Supplier
Appearance SolidCommercial Supplier

The presence of a phenyl group significantly influences the molecule's chromatographic behavior, increasing its hydrophobicity compared to unsubstituted γ-butyrolactone (GBL). This is a key consideration in the selection of chromatographic columns and mobile phases.

Proposed Analytical Methodologies

Two primary chromatographic techniques are proposed for the quantification of gPGB: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. The phenyl group in gPGB contains a chromophore, making it well-suited for UV detection.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a common choice for reverse-phase chromatography. However, for aromatic compounds like gPGB, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity through π-π interactions between the analyte and the stationary phase.[6] This can lead to better peak shape and resolution from matrix components.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical for reverse-phase HPLC. The exact ratio will need to be optimized to achieve a suitable retention time for gPGB. The presence of the phenyl group will likely necessitate a higher proportion of organic solvent compared to the analysis of more polar lactones.

  • Detection: The aromatic ring in gPGB allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of gPGB.

Workflow for HPLC-UV Method Development:

Caption: Proposed workflow for gPGB quantification by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis of gPGB:

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Materials and Reagents:

  • γ-Phenyl-γ-butyrolactone (gPGB) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

Chromatographic Conditions (Starting Point for Optimization):

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of gPGB standard (likely around 210-220 nm).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of gPGB (e.g., 1 mg/mL) in acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

  • Quantification:

    • Integrate the peak area of gPGB in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of gPGB in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given its boiling point of 306 °C, gPGB is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity.

Rationale for Method Design:

  • Sample Preparation: For clean samples, simple dilution may be sufficient. For complex matrices, a liquid-liquid extraction can be employed to isolate gPGB.

  • GC Separation: A non-polar or mid-polar capillary column (e.g., HP-5MS) is generally suitable for the analysis of a wide range of compounds. The oven temperature program will need to be optimized to ensure good separation and peak shape for gPGB.

  • MS Detection: Mass spectrometry offers high selectivity. The analysis can be performed in full scan mode for qualitative confirmation and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Workflow for GC-MS Method Development:

Caption: Proposed workflow for gPGB quantification by GC-MS.

Detailed Protocol for GC-MS Analysis of gPGB:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials and Reagents:

  • γ-Phenyl-γ-butyrolactone (gPGB) reference standard

  • Methylene chloride (or other suitable solvent, GC grade)

  • Anhydrous sodium sulfate

Chromatographic and Mass Spectrometric Conditions (Starting Point for Optimization):

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for initial identification.

    • SIM Mode: Monitor characteristic ions of gPGB (e.g., m/z 162, 105, 77) for quantification.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of gPGB (e.g., 1 mg/mL) in methylene chloride.

    • Prepare a series of calibration standards by serial dilution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, perform a liquid-liquid extraction with methylene chloride.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate or dilute the extract as needed to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

  • Quantification:

    • In SIM mode, use the peak area of the most abundant and specific ion for quantification.

    • Construct a calibration curve and determine the concentration of gPGB in the samples.

Method Validation

Any analytical method developed for quantification must be validated to ensure it is suitable for its intended purpose.[3][4] The following parameters should be assessed according to ICH guidelines:

Summary of Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the retention time of gPGB.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for assay, 70-130% for impurities.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, flow rate, temperature.

Conclusion

References

Application Note: Quantitative Determination of γ-Phenyl-γ-butyrolactone in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of γ-Phenyl-γ-butyrolactone in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the US FDA and ICH guidelines and is suitable for use in pharmacokinetic studies and other drug development applications.

Introduction

γ-Phenyl-γ-butyrolactone (GPBL) is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for such bioanalytical applications due to its inherent selectivity, sensitivity, and speed.

The core challenge in developing a bioanalytical method is to ensure its reliability and reproducibility. This necessitates a thorough validation process that assesses parameters such as accuracy, precision, selectivity, sensitivity, and stability. This document provides a comprehensive protocol for the determination of GPBL in human plasma, underpinned by a rigorous validation strategy in line with regulatory expectations.[1][2][3]

Experimental

Materials and Reagents
  • Analyte: γ-Phenyl-γ-butyrolactone (GPBL), purity >98%

  • Internal Standard (IS): γ-Butyrolactone-d6 (GBL-d6).[4]

  • Solvents: HPLC-grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid, LC-MS grade.

  • Human Plasma: Sourced from an accredited biobank, stored at -80°C.

Instrumentation
  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Preparation of Standard and Quality Control Solutions

Stock solutions of GPBL and the internal standard (GBL-d6) were prepared in acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Methodology

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of GPBL from human plasma.[5][6][7][8]

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (GBL-d6).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9][10][11]

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is_acn Add 300 µL Acetonitrile with Internal Standard plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute analysis Inject into HPLC-MS/MS reconstitute->analysis

Caption: Workflow for the protein precipitation-based sample preparation of human plasma.

HPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Rationale for Gradient Program: A scouting gradient is initially used to determine the elution window of the analyte.[12][13][14] The gradient is then optimized to ensure a robust separation from endogenous plasma components and to achieve a suitable retention time for high-throughput analysis.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions and Collision Energies:

The MRM transitions were determined by infusing a standard solution of GPBL and GBL-d6 into the mass spectrometer and optimizing the precursor and product ions. Collision energies were optimized to maximize the signal intensity of the product ions.[1][15][16]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
GPBL (Quantifier) 163.1105.10.115
GPBL (Qualifier) 163.177.10.125
GBL-d6 (IS) 93.148.10.112

Rationale for Ionization and Fragmentation: The lactone structure and aromatic ring of GPBL are expected to readily form a protonated molecule [M+H]+ under positive ESI conditions. The major product ion at m/z 105.1 likely corresponds to the loss of the lactone ring, while the ion at m/z 77.1 is characteristic of the phenyl group.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Protein Precipitation) HPLC HPLC Separation (Reversed-Phase C18) SamplePrep->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: Overall analytical workflow from sample preparation to data acquisition.

Method Validation

The developed method was validated according to the US FDA Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guidelines.[1][2][3] The following parameters were assessed:

Selectivity and Specificity

Selectivity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of GPBL and the internal standard.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves prepared at eight different concentrations. The calibration curve was found to be linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High) in six replicates.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.25.69.56.8
Low36.54.17.85.2
Medium1004.8-2.35.9-1.5
High8003.9-1.84.7-0.9

The results demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of GPBL in post-extraction spiked plasma samples with those of neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The results indicated no significant matrix effect and consistent recovery.

Stability

The stability of GPBL in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.

Conclusion

This application note presents a detailed and validated HPLC-MS/MS method for the quantification of γ-Phenyl-γ-butyrolactone in human plasma. The method is sensitive, selective, accurate, and precise, making it well-suited for supporting pharmacokinetic and other drug development studies. The simple sample preparation procedure and rapid chromatographic run time allow for high-throughput analysis.

References

Application Notes and Protocols for the Dosage and Administration of γ-Phenyl-γ-butyrolactone and its Analogs in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preclinical investigation of γ-phenyl-γ-butyrolactone and its structurally related analogs in murine models. Recognizing the limited direct research on γ-phenyl-γ-butyrolactone, this guide synthesizes data from closely related compounds, primarily γ-ethyl-γ-phenyl-butyrolactone (EFBL), to establish a foundational framework for experimental design. The protocols herein are grounded in established pharmacological studies and aim to provide researchers with the necessary information for safe and effective in vivo administration, including dosage considerations, preparation of test articles, and detailed experimental workflows. The overarching goal is to facilitate rigorous and reproducible scientific inquiry into the neuropharmacological properties of this class of compounds.

Introduction: The γ-Butyrolactone (GBL) Family and Phenyl-Substituted Analogs

The γ-butyrolactone (GBL) scaffold is a key feature of several neuroactive compounds. GBL itself is a prodrug that is rapidly converted in the body to γ-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[1][2] GHB exerts its effects through interaction with both specific GHB receptors and as a weak agonist at the GABA-B receptor.[1][3] The introduction of a phenyl group to the GBL ring, as in γ-phenyl-γ-butyrolactone, is anticipated to significantly modify its pharmacokinetic and pharmacodynamic properties.

Direct studies on γ-phenyl-γ-butyrolactone are not extensively available in the current literature. However, research on the closely related analog, γ-ethyl-γ-phenyl-butyrolactone (EFBL), provides valuable insights into the potential effects of this compound class. EFBL has been investigated for its anticonvulsant and hypnotic properties, which are attributed to its influence on brain catecholamine levels, specifically dopamine (DA) and noradrenaline (NA).[4][5][6] Studies on another analog, α-phenyl-γ-butyrolactone, a metabolite of glutethimide, have indicated potential for severe toxicity in mice, underscoring the importance of careful dose-finding studies.[7]

This guide will leverage the available data on EFBL and other GBL analogs to provide a comprehensive protocol for researchers investigating γ-phenyl-γ-butyrolactone.

Compound Profile: Mechanism of Action and Pharmacological Effects

The primary mechanism of action for GBL and its analogs involves their conversion to the corresponding γ-hydroxybutyric acid (GHB) derivatives. These compounds then interact with the central nervous system.

Postulated Mechanism of Action

Based on the known pharmacology of GHB and EFBL, the following pathway is proposed for γ-phenyl-γ-butyrolactone:

gPgb γ-Phenyl-γ-butyrolactone (Administered Compound) Metabolite γ-Phenyl-GHB (Active Metabolite) gPgb->Metabolite Hydrolysis Receptors Target Receptors (e.g., GHB-R, GABA-B) Metabolite->Receptors Binding Dopamine Dopaminergic Neurons Receptors->Dopamine Modulation Effects Neuropharmacological Effects (e.g., Sedation, Anticonvulsant) Dopamine->Effects

Caption: Postulated metabolic and signaling pathway for γ-Phenyl-γ-butyrolactone.

The hypnotic and anticonvulsant properties of the related compound EFBL are linked to its effects on presynaptic dopaminergic receptors.[4][5] EFBL has been shown to produce a dose-dependent increase in brain dopamine levels in mice.[4][5][6] It is plausible that γ-phenyl-γ-butyrolactone may exert similar effects on catecholaminergic systems.

Dosage and Administration in Murine Models

The selection of an appropriate dose and route of administration is critical for obtaining meaningful and reproducible data while ensuring animal welfare.

Recommended Dosage Ranges

The following table summarizes dosage information from studies on EFBL and other relevant GBL analogs in mice. These ranges should be used as a starting point for dose-response studies with γ-phenyl-γ-butyrolactone.

CompoundDosage Range (mg/kg)RouteObserved EffectsReference
γ-ethyl-γ-phenyl-butyrolactone (EFBL)400 - 800Not specifiedDose-dependent increase in brain dopamine and noradrenaline.[4][5][6]
γ-ethyl-γ-phenyl-butyrolactone (EFBL)50 - 200IntraperitonealGerm cell mutagenicity.[8]
γ-butyrolactone (GBL)560Not specifiedReduction in GABA accumulation.[9]
γ-valerolactone (GVL)100Not specifiedPharmacologically active dose for studying neuroadaptive changes.[3][10]
α-phenyl-γ-butyrolactoneModerateIntraperitonealSevere toxicity.[7]

It is strongly recommended to initiate studies with a low dose and escalate gradually while closely monitoring for any signs of toxicity.

Routes of Administration

The choice of administration route will depend on the desired pharmacokinetic profile and the specific experimental question.

  • Intraperitoneal (IP) Injection: This is a common route for systemic administration in mice, offering rapid absorption.[11] IP injection has been used in studies of EFBL and α-phenyl-γ-butyrolactone.[7][8]

  • Oral Gavage (PO): This route is suitable for investigating the effects of the compound following oral absorption. While not explicitly documented for EFBL, it is a standard method for administering GBL analogs.[11][12]

  • Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection.[11][13]

  • Intravenous (IV) Injection: This route allows for the most rapid and complete bioavailability of the compound.[11][13]

Experimental Protocols

The following protocols provide a framework for the preparation and administration of γ-phenyl-γ-butyrolactone in mice.

Preparation of Dosing Solutions

The solubility of γ-phenyl-γ-butyrolactone in standard vehicles should be determined empirically.

  • Vehicle Selection: Begin with sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). If the compound has limited aqueous solubility, consider vehicles such as a solution of 5% DMSO and 95% saline, or 10% Tween 80 in saline.

  • Preparation:

    • Accurately weigh the required amount of γ-phenyl-γ-butyrolactone.

    • In a sterile container, dissolve the compound in the chosen vehicle.

    • Gentle warming and vortexing may be used to aid dissolution.

    • Ensure the final solution is clear and free of precipitates.

    • The final dosing solution should be sterile-filtered through a 0.22 µm filter if administered via a parenteral route.

Protocol for Intraperitoneal (IP) Administration

This protocol outlines a typical procedure for administering γ-phenyl-γ-butyrolactone via IP injection to assess its effects on locomotor activity.

cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis A Prepare Dosing Solution B Acclimatize Mice A->B C Administer IP Injection (Vehicle or Compound) B->C D Place in Locomotor Activity Chamber C->D E Record Activity (e.g., for 60 minutes) D->E F Collect and Analyze Data E->F G Euthanize and Collect Tissues (Optional, for neurochemistry) F->G

Caption: Experimental workflow for assessing locomotor effects of γ-Phenyl-γ-butyrolactone.

Materials:

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • γ-phenyl-γ-butyrolactone dosing solution

  • Vehicle control solution

  • Sterile syringes (1 mL) and needles (25-27G)

  • Locomotor activity chambers

  • Animal scale

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dose Calculation: Weigh each mouse to determine the precise injection volume based on its body weight and the concentration of the dosing solution.

  • Administration:

    • Restrain the mouse securely.

    • Insert the needle into the lower right or left abdominal quadrant, being careful to avoid the bladder and internal organs.

    • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

    • Inject the calculated volume of the test compound or vehicle.

  • Behavioral Assessment: Immediately after injection, place the mouse in a locomotor activity chamber and record activity for a predetermined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) to compare the effects of γ-phenyl-γ-butyrolactone with the vehicle control group.

  • Tissue Collection (Optional): At the end of the experiment, mice can be euthanized for the collection of brain tissue to analyze changes in neurotransmitter levels.

Data Interpretation and Considerations

  • Dose-Response Relationship: It is essential to establish a dose-response curve to understand the potency and efficacy of the compound.

  • Time Course of Effects: The onset and duration of the pharmacological effects should be characterized by conducting assessments at multiple time points post-administration.

  • Toxicity Monitoring: Closely observe the animals for any signs of adverse effects, such as sedation, ataxia, respiratory depression, or stereotyped behaviors. The findings on α-phenyl-γ-butyrolactone highlight the potential for toxicity.[7]

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

  • Tolerance: Long-term administration of GBL can lead to tolerance and changes in GABA receptor expression.[9][14] This should be considered in the design of chronic dosing studies.

References

The Synthetic Versatility of γ-Phenyl-γ-butyrolactone: A Gateway to Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of γ-Phenyl-γ-butyrolactone in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount. γ-Phenyl-γ-butyrolactone (GBL-Ph), a five-membered lactone bearing a phenyl group at the gamma position, has emerged as a highly versatile and valuable precursor. Its unique structural architecture, combining a reactive lactone ring with the steric and electronic influence of the phenyl substituent, provides a robust platform for the synthesis of a diverse array of biologically active molecules. This guide delves into the core applications of GBL-Ph, offering detailed protocols and mechanistic insights for its transformation into key pharmaceutical intermediates, including γ-amino acids and γ-lactams with significant therapeutic potential. We will explore the chemical logic behind these transformations, providing researchers and drug development professionals with the foundational knowledge to leverage this powerful synthetic building block.

The γ-butyrolactone scaffold is a prevalent motif in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities.[1] The introduction of a phenyl group at the gamma position, as in GBL-Ph, not only modulates the biological profile of the resulting molecules but also influences the reactivity of the lactone ring, opening up unique synthetic pathways. This document will focus on two primary, high-impact transformations of GBL-Ph: its conversion to 4-amino-4-phenylbutanoic acid and 4-phenylpyrrolidin-2-one, both of which are key structural motifs in centrally active pharmaceuticals.

I. Transformation of γ-Phenyl-γ-butyrolactone into 4-Amino-4-phenylbutanoic Acid: A Precursor to Phenylated GABA Analogs

The synthesis of γ-amino acids from γ-lactones is a fundamental transformation in medicinal chemistry.[2] 4-Amino-4-phenylbutanoic acid is a crucial precursor for the synthesis of various GABA (γ-aminobutyric acid) analogs. The phenyl group enhances the lipophilicity of these molecules, facilitating their passage across the blood-brain barrier and enabling them to exert their effects on the central nervous system (CNS).

Mechanistic Rationale: Nucleophilic Ring Opening

The core of this transformation lies in the nucleophilic attack on the electrophilic carbonyl carbon of the lactone ring. This reaction proceeds via a ring-opening mechanism, followed by hydrolysis to yield the desired γ-amino acid. Ammonia or a protected amine source serves as the nucleophile, initiating the cleavage of the ester bond.

Diagram 1: General Mechanism of GBL-Ph to 4-Amino-4-phenylbutanoic Acid

GBL_to_GABA_analog GBL_Ph γ-Phenyl-γ-butyrolactone Intermediate γ-Hydroxy-γ-phenylbutanamide GBL_Ph->Intermediate 1. NH₃ (aq) / Heat Amino_Acid 4-Amino-4-phenylbutanoic Acid Intermediate->Amino_Acid 2. H₃O⁺ / Hydrolysis GBL_to_Lactam cluster_0 Reaction Pathway GBL_Ph γ-Phenyl-γ-butyrolactone Intermediate γ-Hydroxy-γ-phenylbutanamide GBL_Ph->Intermediate NH₃ (anhydrous) / High Temp & Pressure Lactam 4-Phenylpyrrolidin-2-one Intermediate->Lactam Intramolecular Cyclization (-H₂O)

References

Troubleshooting & Optimization

how to improve the yield of gamma-Phenyl-gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of γ-Phenyl-γ-butyrolactone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your reaction yields.

Introduction

γ-Phenyl-γ-butyrolactone is a valuable intermediate in the synthesis of various biologically active compounds. Achieving a high yield of this target molecule can be challenging, and success often hinges on careful control of reaction conditions and a thorough understanding of the potential pitfalls. This guide provides practical, experience-based advice to help you navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Consistently Low Yield of γ-Phenyl-γ-butyrolactone

Question: My synthesis of γ-Phenyl-γ-butyrolactone is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for two common methods:

A) If you are using the Reformatsky Reaction:

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound (in this case, benzaldehyde or a related precursor) in the presence of zinc, is a classic method for forming β-hydroxy esters, which can then be cyclized to the desired lactone.[1] However, several factors can lead to a poor yield:

  • Poor Quality of Zinc: The activation of zinc is critical for the success of the Reformatsky reaction. If the zinc is old or has a significant oxide layer, the reaction will be sluggish or may not initiate at all.

    • Solution: Activate the zinc dust or turnings immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum.

  • Presence of Water: The organozinc intermediate is sensitive to moisture. Even trace amounts of water in your reagents or solvent can quench the intermediate and significantly reduce your yield.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly distill reagents if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Side Reactions: The primary side reaction is the self-condensation of the α-halo ester.

    • Solution: Control the rate of addition of the α-halo ester to the reaction mixture. Adding it slowly and maintaining a consistent temperature can minimize this side reaction.

B) If you are using the Oxidation of 1-Phenyl-1,4-butanediol:

The oxidation of 1-phenyl-1,4-butanediol is a more direct route, but the choice of oxidant and reaction conditions are crucial for achieving high selectivity and yield.

  • Over-oxidation: Strong oxidizing agents can lead to the formation of unwanted byproducts, such as dicarboxylic acids or other cleavage products.

    • Solution: Employ milder, more selective oxidizing agents. A common choice is pyridinium chlorochromate (PCC). When using PCC, the reaction typically proceeds to the lactol, which then undergoes a second oxidation to the lactone.[2] Another option is the use of a copper-based catalyst for dehydrogenative cyclization.[3]

  • Incomplete Reaction: Insufficient oxidant or a non-optimal reaction temperature can lead to incomplete conversion of the starting material.

    • Solution: Ensure you are using the correct stoichiometry of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Significant Side Products

Question: I am observing significant side products in my reaction mixture, complicating purification and reducing my yield. What are these side products and how can I minimize them?

Answer: The nature of the side products is highly dependent on your synthetic route.

  • In the Reformatsky Route:

    • β-Lactones: Under certain conditions, a competing reaction can lead to the formation of a β-lactone.

      • Mitigation: Careful control of the reaction temperature and the choice of solvent can influence the reaction pathway. A detailed screening of conditions may be necessary.

    • Dehydration Products: The intermediate β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, especially during acidic workup or if the reaction is heated.

      • Mitigation: Perform the workup at a low temperature and avoid strong acids if possible.

  • In the Diol Oxidation Route:

    • Tetrahydrofuran (THF) derivatives: Over-acidic conditions or certain catalysts can promote the dehydration of the diol to form substituted THF derivatives.[3]

      • Mitigation: Choose a catalyst system that favors dehydrogenation over dehydration. For example, copper-based catalysts with basic promoters can suppress the formation of acidic sites that lead to THF formation.[4]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure γ-Phenyl-γ-butyrolactone after my reaction. What are the common impurities and the best purification strategies?

Answer: Purification can be challenging due to the presence of structurally similar side products or unreacted starting materials.

  • Common Impurities:

    • Unreacted 1-phenyl-1,4-butanediol (if using the oxidation route).

    • The intermediate β-hydroxy ester (if using the Reformatsky route and cyclization is incomplete).

    • Side products as discussed in the previous section.

  • Purification Strategies:

    • Column Chromatography: This is the most common and effective method for separating γ-Phenyl-γ-butyrolactone from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method. However, be aware that γ-butyrolactones can form azeotropes with some impurities, such as dialkyl succinates, which can complicate purification by distillation.[5]

    • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities. γ-Butyrolactone can be extracted from aqueous solutions using solvents like methylene chloride or chloroform.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to γ-Phenyl-γ-butyrolactone?

A1: Several synthetic routes are commonly employed:

  • Oxidation of 1-Phenyl-1,4-butanediol: This is a direct and often high-yielding method.[7]

  • Reformatsky Reaction: This classic carbon-carbon bond-forming reaction is a reliable method, though it requires careful control of reaction conditions.[1]

  • From Allylic Alcohols: More recent methods involve the carboxylative cyclization of α-phenyl-substituted allylic alcohols, which can be highly efficient.[8]

Q2: What is the role of the solvent in the Reformatsky reaction for this synthesis?

A2: The solvent plays a crucial role in the Reformatsky reaction. It must be aprotic and anhydrous to avoid quenching the organozinc intermediate. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used as they can solvate the organozinc species. The choice of solvent can also influence the reaction rate and, in some cases, the stereoselectivity of the addition. The polarity of the solvent can affect the aggregation state of the Reformatsky reagent, which in turn can impact its reactivity.

Q3: How does temperature affect the yield and selectivity of the synthesis?

A3: Temperature is a critical parameter in most organic reactions, including the synthesis of γ-Phenyl-γ-butyrolactone.

  • For the Reformatsky reaction: Lower temperatures are generally preferred to minimize side reactions like the self-condensation of the α-halo ester. However, the reaction may be very slow at extremely low temperatures. An optimal temperature range must be determined experimentally.

  • For the oxidation of the diol: The optimal temperature will depend on the oxidizing agent used. For many catalytic dehydrogenations, a specific temperature window is required for optimal catalyst activity and selectivity.[3]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Flammable Solvents: Many of the solvents used (e.g., ether, THF) are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: Some reagents, such as activating acids for zinc or certain oxidizing agents, are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactive Intermediates: The organozinc intermediate in the Reformatsky reaction is reactive and moisture-sensitive. Handle it under an inert atmosphere.

Data and Protocols

Table 1: Comparison of Synthetic Routes to γ-Phenyl-γ-butyrolactone
Synthetic RouteStarting MaterialsKey ReagentsReported YieldAdvantagesDisadvantages
Oxidation of 1-Phenyl-1,4-butanediol1-Phenyl-1,4-butanediolIron(III) nitrate nonahydrate, ABNO90%High yield, one-pot reactionRequires preparation of the diol starting material
Carboxylative Cyclization of Allylic Alcohol1-phenylprop-2-en-1-olfac-[Ir(dFppy)3], DABCO, HCO2Cs92%[8]Highly efficient, uses readily available starting materialRequires a photoredox catalyst and specific reaction conditions

Experimental Workflow: Oxidation of 1-Phenyl-1,4-butanediol

Caption: A typical experimental workflow for the synthesis of γ-Phenyl-γ-butyrolactone via the oxidation of 1-Phenyl-1,4-butanediol.

References

Technical Support Center: Purification of γ-Phenyl-γ-butyrolactone (g-P-g-BL)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of γ-Phenyl-γ-butyrolactone (g-P-g-BL, CAS 1008-76-0). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven answers to common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, stability, and analysis of g-P-g-BL.

Q1: What are the most common impurities found in crude γ-Phenyl-γ-butyrolactone?

A: The impurity profile of crude g-P-g-BL is almost entirely dependent on its synthetic route. Understanding the starting materials and reaction type is the first step in troubleshooting.

  • Unreacted Starting Materials: If synthesized via oxidation of 1-phenyl-1,4-butanediol, this diol is a common, more polar impurity[1]. If a Reformatsky-type reaction was used, unreacted benzaldehyde or other carbonyl compounds may be present.

  • Isomeric Byproducts: Reduction of phenylsuccinic anhydride can co-produce the constitutional isomer α-phenyl-γ-butyrolactone, which can be difficult to separate due to its similar physical properties[2].

  • Hydrolysis Product: The most common process-related impurity is the ring-opened product, 4-hydroxy-4-phenylbutanoic acid. This results from exposure of the lactone to water, especially under basic or strongly acidic conditions[3][4].

  • Solvent Residues: Residual high-boiling solvents used in the synthesis, such as THF, dioxane, or toluene.

Q2: How stable is γ-Phenyl-γ-butyrolactone? What conditions should I avoid during purification and storage?

A: The primary stability concern for g-P-g-BL, like most lactones, is hydrolysis. The five-membered lactone ring is susceptible to cleavage.

  • pH Sensitivity: The lactone ring is rapidly hydrolyzed under basic conditions (e.g., NaOH, KOH, Na2CO3) to form the corresponding carboxylate salt[3][5]. It is relatively more stable under neutral conditions (pH ~7) but can slowly hydrolyze in the presence of water over extended periods[4][6]. Strongly acidic conditions can also catalyze hydrolysis, leading to an equilibrium between the lactone and the open-chain hydroxy acid[7][8].

  • Temperature: High temperatures in the presence of water can accelerate the rate of hydrolysis[7].

  • Storage Recommendations: Store g-P-g-BL in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of a reaction's progress and for identifying the number of components in the crude mixture. A good starting mobile phase is 30% ethyl acetate in hexanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for assessing the purity of thermally stable compounds like g-P-g-BL. It can separate and identify volatile impurities and isomers[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The presence of the hydrolysis product, for example, would be indicated by a broad -OH signal and the disappearance of the characteristic lactone proton signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the key lactone carbonyl group. A strong absorption peak around 1770 cm⁻¹ is characteristic of a γ-lactone. Disappearance or broadening of this peak may suggest decomposition.

Q4: My γ-Phenyl-γ-butyrolactone is a persistent oil, but literature reports it as a solid. Why?

A: Pure g-P-g-BL is a solid with a reported melting point of 36-37 °C[11][12]. If your product is an oil or a semi-solid at room temperature, it is a strong indicator of impurities.

  • Melting Point Depression: This is a classic phenomenon where impurities disrupt the crystal lattice of a compound, lowering and broadening its melting point. Even small amounts of solvent or reaction byproducts can cause the material to remain liquid.

  • Probable Culprits: The most likely causes are residual solvents (e.g., ethyl acetate, toluene) or the presence of the isomeric byproduct α-phenyl-γ-butyrolactone, which may have a lower melting point or form a eutectic mixture.

  • Solution: Further purification is necessary. A high-vacuum distillation or, more commonly, column chromatography followed by recrystallization will be required to remove the impurities and isolate the crystalline solid.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem 1: My TLC/GC-MS analysis shows multiple spots/peaks close to my product. How do I resolve them?

Cause: This issue typically arises from the presence of non-polar impurities or structural isomers that have similar polarity to g-P-g-BL. This makes separation by standard extraction or a simple filtration ineffective.

Solution: Optimized Flash Column Chromatography

Flash column chromatography is the most effective method for separating compounds with small differences in polarity. The key is to optimize the mobile phase to maximize resolution (ΔRf).

Step-by-Step Protocol:

  • Analytical TLC: Use TLC to find the optimal solvent system. Test various ratios of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane.

  • Target Rf Value: Aim for a solvent system that gives your desired product (g-P-g-BL) an Rf value of 0.25 - 0.35 . This provides the best balance between separation and elution time.

  • Dry Loading: For difficult separations, dry loading the crude material onto silica is superior to wet (liquid) loading. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing & Elution: Pack a column with silica gel (typically 50-100 times the mass of your crude material). Elute with the optimized solvent system. Collect fractions and monitor them by TLC.

  • Verification: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Verify the purity of the pooled material using GC-MS or NMR.

Data Presentation: Recommended Solvent Systems for Chromatography

Impurity TypePolarity vs. ProductRecommended Starting Solvent System (EtOAc/Hexanes)Expected Observation
Unreacted Phenyl starting materialsLess Polar10-15% EtOAcImpurity elutes before the product.
Isomeric Byproducts (e.g., α-phenyl)Similar Polarity20-25% EtOAc (use a shallow gradient)Requires careful fractionation; peaks will be close.
1-phenyl-1,4-butanediolMore Polar30-40% EtOAcImpurity elutes after the product or remains on the baseline.

Problem 2: My final product shows signs of hydrolysis. How can I remove the hydrolyzed acid and prevent its formation?

Cause: Accidental exposure to moisture or basic/acidic conditions during workup has led to the formation of 4-hydroxy-4-phenylbutanoic acid. This acidic impurity can interfere with subsequent reactions and is significantly more polar than the desired lactone.

Solution: Anhydrous Workup & Mild Acid/Base Wash

Part A: Removing Existing Acid Impurity

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash it gently with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base that will deprotonate the carboxylic acid, forming a water-soluble sodium salt.

    • Causality: The deprotonated carboxylate is ionic and will partition into the aqueous layer, while the neutral lactone remains in the organic layer.

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water. This is a critical step.[13]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Verification: Analyze the resulting material by TLC. The baseline spot corresponding to the acid should be gone.

Part B: Preventing Future Hydrolysis

  • Always use anhydrous solvents.

  • Ensure all glassware is oven- or flame-dried before use.

  • Conduct reactions under an inert atmosphere (N₂ or Ar).

  • During workup, avoid using strong bases like NaOH or KOH. Use mild bases like NaHCO₃ for neutralization and work quickly.

  • Avoid prolonged storage of aqueous solutions containing the lactone.

Problem 3: Recrystallization fails to yield pure crystals or results in significant product loss.

Cause: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Either the wrong solvent was chosen, or the technique was flawed.

Solution: Systematic Solvent Screening and Proper Technique

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Tests: Place ~20-30 mg of your purified (post-chromatography) g-P-g-BL into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

    • Non-polar: Hexanes, Toluene

    • Intermediate: Diethyl ether, Ethyl acetate, Isopropanol

    • Polar: Acetonitrile

  • Observation:

    • If it dissolves immediately at room temp: The solvent is too good; unsuitable for recrystallization.

    • If it doesn't dissolve at all: The solvent is too poor.

    • If it is sparingly soluble: This is a promising candidate.

  • Heating: Gently heat the promising candidates. If the solid dissolves completely upon heating, it's a good solvent.

  • Cooling: Allow the heated, clear solution to cool slowly to room temperature, then place it in an ice bath. The formation of crystals indicates a successful choice.

  • Binary Solvents: If no single solvent works, try a binary (two-solvent) system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at an elevated temperature. Then, add a "poor" solvent (the "anti-solvent") dropwise until the solution becomes cloudy (the saturation point). Re-heat gently to clarify and then cool slowly.

Data Presentation: Recrystallization Solvent Screening Guide

SolventPolarityExpected Behavior for g-P-g-BLSuitability
Hexanes/HeptaneNon-polarLikely insoluble even when hot.Poor. Good as an anti-solvent.
TolueneNon-polar (Aromatic)May dissolve when hot.Potential candidate.
Diethyl EtherLowMay be too soluble at room temp.Possible, but low boiling point is challenging.
Isopropanol/EthanolPolar ProticGood solubility when hot, poor when cold.Good Candidate.
Ethyl AcetateIntermediateGood solubility when hot, poor when cold.Good Candidate. [14]
AcetonitrilePolar AproticGood solubility when hot, poor when cold.Good Candidate. [14]
Section 3: Workflows & Diagrams
Mandatory Visualization: Purification Strategy Decision Tree

This workflow guides the researcher in selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow start Crude g-P-g-BL Product analysis Initial Purity Assessment (TLC, Crude ¹H NMR, GC-MS) start->analysis decision_main Impurity Profile? analysis->decision_main high_purity High Purity (>95%) Minor non-polar spots decision_main->high_purity High Purity major_impurities Significant Impurities (Isomers, Starting Materials) decision_main->major_impurities Complex Mixture acidic_impurities Baseline Spot (TLC) Signs of Hydrolysis decision_main->acidic_impurities Acidic Impurity recrystallize Direct Recrystallization high_purity->recrystallize final_product Pure Crystalline g-P-g-BL recrystallize->final_product chromatography Flash Column Chromatography major_impurities->chromatography analyze_fractions Analyze Fractions/Solid chromatography->analyze_fractions wash Aqueous Bicarbonate Wash & Anhydrous Workup acidic_impurities->wash wash->decision_main Re-assess analyze_fractions->recrystallize Pure Fractions Pooled

References

Technical Support Center: Stability of γ-Phenyl-γ-butyrolactone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide on the stability of gamma-Phenyl-gamma-butyrolactone.

Welcome to the technical support center for γ-Phenyl-γ-butyrolactone (GPGB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on handling this compound in aqueous environments. Understanding the stability of GPGB is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for γ-Phenyl-γ-butyrolactone in aqueous solutions?

The principal stability issue is the hydrolysis of the lactone ring.[1] Like other lactones, GPGB exists in a pH-dependent equilibrium with its corresponding ring-opened form, γ-hydroxy-γ-phenylbutanoic acid (HPBA).[1][2] This conversion can significantly impact the concentration of the active lactone form in your experiments, leading to variability and potential misinterpretation of data.

Q2: How does pH impact the stability of GPGB?

The rate of hydrolysis is highly dependent on pH.[3][4]

  • Alkaline Conditions (pH > 8): Hydrolysis is rapid and essentially irreversible, driven by hydroxide ions (OH⁻) attacking the carbonyl group.[2][5][6] This leads to the formation of the carboxylate salt of HPBA, shifting the equilibrium almost entirely to the open-ring form.

  • Acidic Conditions (pH < 4): The hydrolysis is acid-catalyzed, leading to an equilibrium mixture of the lactone (GPGB) and the free hydroxy acid (HPBA).[7][8] For the parent compound, γ-butyrolactone (GBL), this equilibrium is established over time, resulting in a stable mixture of both species.[8][9]

  • Neutral Conditions (pH ≈ 6-8): While slower than in strongly acidic or basic conditions, hydrolysis still occurs.[2][5] In typical biological buffers (e.g., PBS at pH 7.4), a significant portion of the compound will exist in the hydrolyzed, open-ring form.[10]

Q3: How should I prepare and store aqueous solutions of GPGB?

Given its susceptibility to hydrolysis, careful preparation and storage are crucial.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or absolute ethanol, where the lactone is stable.[11][12] Store these stock solutions at -20°C or -80°C.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer or media immediately before use. Avoid preparing large batches of aqueous solutions for long-term storage. If short-term storage is unavoidable, use a slightly acidic buffer (pH 4-5) and store at 2-8°C to slow down hydrolysis.

Q4: Does temperature affect the rate of hydrolysis?

Yes, temperature significantly accelerates the rate of hydrolysis.[3] Running experiments at elevated temperatures (e.g., 37°C for cell culture) will increase the speed at which the equilibrium between GPGB and its hydrolyzed form is reached compared to experiments at room temperature or 4°C.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a progressive loss of compound activity in my multi-day cell culture experiment.

  • Probable Cause: This is a classic sign of compound hydrolysis. In typical cell culture media (pH ~7.2-7.4) and at 37°C, GPGB is continuously converting to its open-ring form, HPBA. If HPBA has lower or no biological activity, you will observe a decline in the desired effect over time.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze samples of your media at different time points (e.g., 0, 24, 48 hours) using HPLC or LC-MS to quantify the remaining GPGB and the appearance of HPBA.

    • Mitigation Strategy:

      • Replenish the compound with fresh media at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration of the active lactone.

      • Consider if the hydrolyzed form (HPBA) is commercially available to test its activity separately. This can confirm if the loss of effect is due to hydrolysis.

Issue 2: My HPLC/LC-MS analysis shows a second, more polar peak appearing over time.

  • Probable Cause: The new, more polar peak is almost certainly the hydrolyzed product, γ-hydroxy-γ-phenylbutanoic acid (HPBA). The carboxylic acid group makes it significantly more polar than the parent lactone.

  • Troubleshooting Steps:

    • Peak Identification: If using LC-MS, check the mass of the new peak. It should correspond to the mass of GPGB + 18.015 Da (the mass of H₂O).

    • pH Control: Ensure your analytical mobile phase is sufficiently acidic (e.g., contains 0.1% formic or acetic acid). This helps to protonate the carboxyl group of HPBA, leading to better peak shape and reproducible retention times. An acidic mobile phase also slows down on-column hydrolysis.

Issue 3: I am getting poor reproducibility between experiments run on different days.

  • Probable Cause: Inconsistent results are often linked to variations in the age of the aqueous working solutions. A solution prepared and used immediately will have a different GPGB/HPBA ratio than one left on the bench for several hours.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict protocol where aqueous working solutions are made immediately before addition to the assay.

    • Document Timings: Record the time between solution preparation and the start of the experiment.

    • Use an Internal Standard: For analytical quantification, use a stable internal standard to correct for variations in sample preparation and injection volume.[13]

In-Depth Technical Explanation: The Mechanism of Hydrolysis

The hydrolysis of the γ-lactone ring can be catalyzed by either acid or base. The presence of the phenyl group on the gamma carbon will influence the electronic properties and steric accessibility of the lactone, but the fundamental mechanisms remain the same as for unsubstituted γ-butyrolactone.

Hydrolysis Mechanisms

HydrolysisMechanisms cluster_base Base-Catalyzed Hydrolysis (High pH) cluster_acid Acid-Catalyzed Hydrolysis (Low pH) GPGB_B γ-Phenyl-γ-butyrolactone (GPGB) Intermediate_B Tetrahedral Intermediate GPGB_B->Intermediate_B + OH⁻ HPBA_Salt Carboxylate Salt of HPBA (Dominant Species) Intermediate_B->HPBA_Salt Ring Opening GPGB_A γ-Phenyl-γ-butyrolactone (GPGB) ProtonatedGPGB Protonated Carbonyl GPGB_A->ProtonatedGPGB + H₃O⁺ Intermediate_A Tetrahedral Intermediate ProtonatedGPGB->Intermediate_A + H₂O HPBA γ-Hydroxy-γ-phenylbutanoic acid (HPBA) Intermediate_A->HPBA - H₃O⁺

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the ester bond to yield the carboxylate anion. This process is effectively irreversible because the resulting carboxylate is resonance-stabilized and resistant to nucleophilic attack by the alcohol group to reform the ring.[2][5]

  • Acid-Catalyzed Hydrolysis: In acidic solution, the carbonyl oxygen is first protonated, which makes the carbonyl carbon much more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer, the ring opens to form the carboxylic acid. This reaction is reversible.[3][8]

Expected Stability Profile

The following table summarizes the expected behavior of GPGB in aqueous solutions at various pH levels. The rates are relative and will be temperature-dependent.

pH RangePredominant Species at EquilibriumRelative Rate of HydrolysisKey Considerations
1 - 4 Equilibrium mixture of GPGB and HPBAModerate to FastAn equilibrium will be established.[8] Useful for analytical methods.
4 - 6 GPGB is favored, but hydrolysis occursSlowestOptimal range for short-term storage of aqueous solutions.
6 - 8 HPBA (carboxylate) is favoredModerateBiologically relevant range; expect significant hydrolysis.[10]
> 8 HPBA (carboxylate)Fast to Very FastAvoid this range unless hydrolysis is the intended outcome.[6]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Stability Assessment

This protocol provides a starting point for separating and quantifying GPGB and its hydrolyzed form, HPBA.

Objective: To determine the ratio of GPGB to HPBA in an aqueous sample.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10-20% B.

    • Ramp to 90% B over 10-15 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~210 nm or 254 nm (due to the phenyl group). Determine the optimal wavelength by running a UV scan of the compound.

  • Sample Preparation: Dilute the aqueous sample in Mobile Phase A to halt further hydrolysis and ensure compatibility.[14]

Expected Elution Order: HPBA (more polar) will elute first, followed by GPGB (less polar).

Protocol 2: Workflow for a pH-Dependent Stability Study

StabilityWorkflow prep_stock 1. Prepare Concentrated Stock in DMSO spike 3. Spike Stock into Buffers (Final DMSO < 0.5%) prep_stock->spike prep_buffers 2. Prepare Aqueous Buffers (e.g., pH 4, 7.4, 9) prep_buffers->spike t0 4. Sample T=0 Immediately spike->t0 incubate 5. Incubate Solutions (e.g., at 25°C or 37°C) spike->incubate analyze 7. Analyze All Samples by HPLC/LC-MS t0->analyze sample_points 6. Sample at Timepoints (e.g., 1, 4, 8, 24 hr) incubate->sample_points sample_points->analyze plot 8. Plot % GPGB Remaining vs. Time analyze->plot

Methodology:

  • Prepare Buffers: Make a series of buffers covering the desired pH range (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9).

  • Initiate Experiment: Dilute the GPGB organic stock solution into each buffer to a final concentration of 1-10 µg/mL. Ensure the final percentage of the organic solvent is low (<0.5%) to not affect the aqueous properties.

  • Time Zero (T=0) Sample: Immediately after dilution, take an aliquot from each solution and prepare it for HPLC analysis as the T=0 reference. This represents 100% of the intended lactone concentration.

  • Incubate: Store the buffer solutions at a constant, controlled temperature (e.g., 37°C).

  • Collect Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution. Immediately dilute them into the HPLC mobile phase or another acidic solution to quench the hydrolysis reaction.

  • Analyze: Analyze all samples from all time points in a single HPLC run to minimize analytical variability.[15]

  • Calculate: Determine the peak area of GPGB at each time point. Calculate the percentage of GPGB remaining relative to the T=0 sample. Plot this percentage against time for each pH condition.

References

Technical Support Center: Crystallization of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for γ-Phenyl-γ-butyrolactone (g-P-g-BL) crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-quality crystals of g-P-g-BL.

Introduction to γ-Phenyl-γ-butyrolactone Crystallization

γ-Phenyl-γ-butyrolactone is a lactone derivative with a phenyl group at the gamma position. Its physical properties, such as a relatively low melting point (36-37 °C), present unique challenges for crystallization.[1][2] This guide provides practical, experience-driven solutions to common issues encountered during the crystallization of this and similar lactone compounds.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific problems you may encounter during the crystallization of γ-Phenyl-γ-butyrolactone in a question-and-answer format.

Question 1: My γ-Phenyl-γ-butyrolactone is "oiling out" instead of forming crystals. What is happening and what should I do?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3][4] This typically occurs when the solution is cooled too quickly or is highly supersaturated, and the temperature of the solution is above the melting point of the compound.[3] For g-P-g-BL, with its low melting point, this is a particularly prevalent issue. The oily droplets are often an impure, supercooled liquid form of your compound that may eventually solidify into an amorphous solid, trapping impurities.[3][4]

Causality and Actionable Solutions:

  • High Supersaturation/Rapid Cooling: The driving force for crystallization is too high, preventing orderly molecular arrangement.

    • Solution: Reheat the mixture until the oil dissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for molecules to orient themselves into a crystal lattice.[3]

  • Presence of Impurities: Impurities can significantly lower the melting point of the compound, making it more prone to oiling out.

    • Solution: If the crude material is suspected to be highly impure, consider a preliminary purification step. This could involve a column chromatography or a pre-extraction. Activated charcoal can also be used to remove colored impurities which might be inhibiting proper crystallization.[3]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, leading to a supersaturated solution that is still above the melting point of g-P-g-BL upon cooling.

    • Solution: Select a solvent or solvent system with a lower boiling point. This ensures that as the solution cools and becomes supersaturated, the temperature is low enough for solid crystals to form.

Question 2: No crystals are forming, even after extended cooling. What steps can I take to induce crystallization?

Answer:

The failure to form crystals indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that there is an energetic barrier to nucleation.

Strategies to Induce Nucleation:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[5]

  • Seed Crystals: Introduce a tiny crystal of pure g-P-g-BL into the solution. This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[3]

  • Reducing Solvent Volume: If the solution is not sufficiently concentrated, you can gently heat it to evaporate some of the solvent. Be cautious not to overheat and decompose the compound. After concentrating, allow the solution to cool slowly again.[3]

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the solution further in an ice bath or a refrigerator. This will decrease the solubility of the compound and increase the level of supersaturation.

Question 3: The crystallization is happening too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I improve crystal quality?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3] The goal is to achieve slow, controlled crystal growth.

Methods to Control Crystal Growth:

  • Increase Solvent Volume: Add slightly more of the "good" solvent than the minimum required for dissolution at high temperature. This will keep the compound in solution for a longer period during cooling, allowing for slower and more orderly crystal growth.[3]

  • Insulate the Flask: After heating to dissolve the compound, insulate the flask (e.g., with glass wool or by placing it in a Dewar flask) to slow down the cooling rate.

  • Use a Solvent System that Promotes Slower Growth: Experiment with different solvent systems. Sometimes a solvent in which the compound is only sparingly soluble at room temperature can lead to better crystal formation upon slow cooling from a higher temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for crystallizing γ-Phenyl-γ-butyrolactone?

Solvent Selection Strategy:

The ideal solvent is one in which g-P-g-BL is highly soluble at elevated temperatures but has low solubility at room temperature or below.

Solvent CategoryExamplesSuitability for g-P-g-BL
Alcohols Methanol, Ethanolg-P-g-BL is soluble in methanol. These are good starting points.
Ethers Diethyl ether, Tetrahydrofuran (THF)Often good solvents for lactones.[6] Can be used in combination with a non-polar solvent.
Esters Ethyl acetateA common recrystallization solvent for moderately polar compounds.
Aromatic Hydrocarbons Toluene, BenzeneMay be suitable, especially in mixed solvent systems.
Halogenated Solvents Dichloromethane, Chloroformg-P-g-BL is soluble in these, but they may be too good of a solvent for effective crystallization.[7]
Non-polar Solvents Hexane, HeptaneLikely to be poor solvents on their own but are excellent as "anti-solvents" in a mixed solvent system.

A mixed solvent system, such as ethanol/water or diethyl ether/hexane, is often effective. The compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent (anti-solvent) is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Q2: What is the expected melting point of pure γ-Phenyl-γ-butyrolactone?

The literature reports the melting point of g-P-g-BL to be in the range of 36-37 °C.[1] A sharp melting point within this range is a good indicator of purity. A broad melting range or a depressed melting point suggests the presence of impurities.

Q3: How can I purify γ-Phenyl-γ-butyrolactone if crystallization fails or is insufficient?

If repeated crystallization attempts do not yield a product of the desired purity, other purification techniques may be necessary.

  • Distillation: Given its high boiling point of 306 °C, vacuum distillation is a viable method for purification.[1][2] This is particularly useful for removing non-volatile impurities.

  • Column Chromatography: Silica gel chromatography can be an effective method for separating g-P-g-BL from impurities with different polarities. A solvent system such as hexane/ethyl acetate would be a good starting point for elution.

Experimental Protocol: Recrystallization of γ-Phenyl-γ-butyrolactone from a Mixed Solvent System (Ethanol/Water)

This protocol provides a step-by-step method for the recrystallization of g-P-g-BL.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude g-P-g-BL in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add warm water dropwise while swirling the flask until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote even slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. Due to the low melting point, it is advisable to air-dry the crystals or dry them in a vacuum desiccator at room temperature. Avoid oven-drying at elevated temperatures.

Visualization of the Crystallization Process

Crystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_cooling Cooling & Growth cluster_isolation Isolation Crude Crude g-P-g-BL Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Add_Anti_Solvent Add Anti-Solvent to Turbidity Dissolve->Add_Anti_Solvent Clarify Clarify with Minimal Hot Solvent Add_Anti_Solvent->Clarify Slow_Cool Slow Cooling to Room Temperature Clarify->Slow_Cool Ice_Bath Ice Bath Slow_Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: A workflow diagram illustrating the key stages of recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Crystallization Problem? Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals? Start->No_Crystals Poor_Quality Poor Crystal Quality? Start->Poor_Quality Reheat Reheat & Add More Solvent Oiling_Out->Reheat Yes Scratch Scratch Flask No_Crystals->Scratch Yes More_Solvent Use More Solvent Poor_Quality->More_Solvent Yes Slow_Cool Cool Slowly Reheat->Slow_Cool End Successful Crystallization Slow_Cool->End Seed Add Seed Crystal Scratch->Seed If fails Concentrate Concentrate Solution Seed->Concentrate If fails Concentrate->End Insulate Insulate Flask More_Solvent->Insulate Also consider Insulate->End

Caption: A decision-making diagram for troubleshooting common crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of γ-Phenyl-γ-butyrolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this valuable intermediate.

Introduction

γ-Phenyl-γ-butyrolactone is a key building block in the synthesis of various biologically active molecules. Its efficient synthesis is crucial for the timely advancement of research and development projects. This guide will delve into the nuances of common synthetic routes, providing practical, field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of γ-phenyl-γ-butyrolactone, with a focus on two prevalent synthetic strategies: the oxidation of 1-phenyl-1,4-butanediol and the ruthenium-catalyzed oxidation of a γ-hydroxy olefin.

Section 1: Synthesis via Oxidation of 1-Phenyl-1,4-butanediol

This method is a common and often high-yielding approach to γ-phenyl-γ-butyrolactone. However, challenges can arise related to reaction completion, side product formation, and purification.

Q1: My oxidation of 1-phenyl-1,4-butanediol is sluggish and gives a low yield of the desired lactone. What are the likely causes and how can I improve it?

A1: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For instance, when using iron(III) nitrate nonahydrate with a co-catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), precise measurement is critical for optimal performance.

  • Catalyst Activity: The activity of your catalyst system is paramount. If using a metal-based catalyst, ensure it has not been deactivated by impurities in your starting material or solvent.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. The oxidation of 1,4-butanediol to γ-butyrolactone is often favored at moderate temperatures (e.g., 20°C).[1] Drastic deviations from the optimal temperature can significantly impact your yield.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Acetonitrile is a commonly used solvent for this transformation.[1] Ensure your solvent is anhydrous, as water can interfere with many oxidizing agents.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Double-check the molar ratios of your starting material, oxidant, and any catalysts.

  • Optimize Temperature: If the reaction is slow, consider a modest increase in temperature, monitoring closely for the formation of byproducts by techniques like Thin Layer Chromatography (TLC).

  • Use High-Purity Reagents: Ensure your 1-phenyl-1,4-butanediol and solvent are of high purity and free from contaminants.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

A2: The primary side products in the oxidation of 1,4-diols are often over-oxidation products or products from alternative reaction pathways.

  • Over-oxidation: The intermediate aldehyde can be further oxidized to a carboxylic acid, which in this case would be 4-hydroxy-4-phenylbutanoic acid. While this can cyclize to the desired lactone, harsh conditions can lead to other products. Further oxidation could potentially lead to succinic acid derivatives.[2]

  • Formation of Succinaldehyde and Succinic Acid: In some oxidation reactions of 1,4-butanediol, succinaldehyde and succinic acid can be formed as byproducts.[2]

  • Dehydration: At elevated temperatures, elimination of water from the diol could occur, leading to unsaturated alcohols.

Minimization Strategies:

  • Control Reaction Time: Monitor the reaction progress closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation.

  • Choice of Oxidant: Employing a milder, more selective oxidizing agent can help prevent over-oxidation. The combination of iron(III) nitrate and ABNO is known for its high selectivity.

  • Temperature Control: Maintain the recommended reaction temperature to disfavor side reactions.

Section 2: Synthesis via Ruthenium-Catalyzed Oxidation

Ruthenium catalysts are powerful tools for the selective oxidation of alcohols to lactones. However, their use requires careful control of reaction conditions to ensure high efficiency and prevent catalyst deactivation.

Q3: My ruthenium-catalyzed oxidation of the corresponding γ-hydroxy olefin is not proceeding to completion. What could be the issue?

A3: Several factors can influence the efficiency of a ruthenium-catalyzed oxidation:

  • Catalyst Loading: Ensure the correct catalyst loading is used. While catalytic, a certain minimum amount is necessary for a practical reaction rate.

  • Co-oxidant Stoichiometry: Many ruthenium-catalyzed oxidations employ a stoichiometric co-oxidant, such as sodium periodate (NaIO₄), to regenerate the active ruthenium species.[3] An insufficient amount of the co-oxidant will halt the catalytic cycle.

  • Solvent System: A biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) is often used in these reactions. The proper ratio is crucial for both solubility and reaction progress.

  • Catalyst Deactivation: Ruthenium catalysts can be sensitive to certain functional groups and impurities. Ensure your starting material and solvents are pure.

Q4: I am observing a complex mixture of products. What are the potential side reactions in a RuCl₃/NaIO₄ system?

A4: While RuCl₃/NaIO₄ is generally selective for the oxidation of primary alcohols in the presence of secondary alcohols, side reactions can occur:[3]

  • Over-oxidation: Similar to other oxidation methods, over-oxidation to the corresponding carboxylic acid can be a problem if the reaction is left for too long or at too high a temperature.

  • Cleavage of Double Bonds: If your γ-hydroxy olefin contains other sensitive double bonds, the ruthenium catalyst, especially in higher oxidation states, could potentially cleave them.

  • Formation of Lactol Intermediate: The reaction proceeds through a lactol intermediate.[3] In some cases, this intermediate may be stable and isolated, leading to a lower yield of the final lactone.

Optimization Strategies:

  • Careful Monitoring: Follow the reaction progress diligently to determine the optimal reaction time.

  • Temperature Control: Perform the reaction at the recommended temperature to maximize selectivity.

  • pH Control: The pH of the reaction mixture can influence the stability of the catalyst and the product. Buffering the reaction may be necessary in some cases.

Experimental Protocols

Protocol 1: Oxidation of 1-Phenyl-1,4-butanediol to γ-Phenyl-γ-butyrolactone

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 1-Phenyl-1,4-butanediol

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-1,4-butanediol (1 mmol) in acetonitrile (10 mL) at 20°C, add iron(III) nitrate nonahydrate (0.1 mmol) and ABNO (0.1 mmol).

  • Stir the reaction mixture at 20°C for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure γ-phenyl-γ-butyrolactone.

ParameterRecommended Value
Temperature20°C
Reaction Time15 hours
SolventAcetonitrile
Reported Yield~90%

Data Interpretation: Purity Assessment

Q5: How can I confirm the purity and identity of my synthesized γ-Phenyl-γ-butyrolactone?

A5: A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of your product.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of the final product. A single spot for the purified product suggests high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of γ-phenyl-γ-butyrolactone will show characteristic signals for the aromatic protons, the methine proton at the γ-position, and the two methylene groups of the lactone ring. The integration of these signals should correspond to the number of protons in the molecule.[4][5]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the lactone ring.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1780 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactone ring.

Visualizing Reaction Pathways

Understanding the underlying mechanisms can aid in troubleshooting and optimizing your reactions.

Diagram 1: General Synthesis of γ-Phenyl-γ-butyrolactone from 1-Phenyl-1,4-butanediol

G A 1-Phenyl-1,4-butanediol B γ-Hydroxy-γ-phenylbutanal (Intermediate) A->B Oxidation [Fe(NO₃)₃/ABNO] C γ-Phenyl-γ-butyrolactone B->C Intramolecular Hemiacetalization & Oxidation

Caption: Oxidation of 1-phenyl-1,4-butanediol to γ-phenyl-γ-butyrolactone.

Diagram 2: Ruthenium-Catalyzed Oxidation Cycle

G cluster_cycle Catalytic Cycle Ru_low Ru(n) Ru_high Ru(n+2)=O Ru_low->Ru_high Oxidation Ru_high->Ru_low Reduction Substrate R-CH₂OH Product R-CHO Ru_high->Product Substrate->Product Oxidation CoOx_red Co-oxidant (reduced) CoOx_ox Co-oxidant (oxidized) CoOx_red->CoOx_ox Regeneration CoOx_ox->Ru_low CoOx_ox->CoOx_red Reduction

Caption: Simplified mechanism of a ruthenium-catalyzed alcohol oxidation.

References

identifying side products in gamma-Phenyl-gamma-butyrolactone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gamma-Phenyl-gamma-butyrolactone (γ-Phenyl-γ-butyrolactone). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of side products in your experiments. Our goal is to ensure the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with γ-Phenyl-γ-butyrolactone?

A1: The primary side products arise from the inherent reactivity of the lactone ring. The most common include:

  • γ-Hydroxy-γ-phenylbutyric acid: This is the product of ring-opening hydrolysis and often exists in equilibrium with the lactone.[1][2]

  • Poly(γ-Phenyl-γ-butyrolactone): Polymerization can occur, especially at elevated temperatures or in the presence of certain catalysts.[3][4][5]

  • Solvent Adducts: If using alcoholic solvents like methanol or ethanol, the corresponding esters of γ-hydroxy-γ-phenylbutyric acid can form, particularly under acidic conditions.[6]

  • Unreacted Starting Materials: Impurities from the synthesis of γ-Phenyl-γ-butyrolactone may persist.[7]

  • Reaction-Specific Byproducts: Depending on your specific reaction conditions, you may see byproducts from reactions involving the phenyl group or from the reagents themselves. For instance, reactions with Grignard reagents can lead to diols and other products.[8]

Q2: I suspect hydrolysis is occurring in my reaction. How can I confirm the presence of the ring-opened product, γ-hydroxy-γ-phenylbutyric acid?

A2: The presence of γ-hydroxy-γ-phenylbutyric acid can be confirmed using several analytical techniques:

  • Chromatography (HPLC/GC-MS): The hydrolyzed product will have a different retention time than the lactone. In HPLC, the carboxylic acid will be more polar, leading to an earlier elution on a reverse-phase column. GC-MS analysis often requires derivatization of the hydroxyl and carboxylic acid groups to increase volatility.[9][10][11]

  • Infrared (IR) Spectroscopy: You will observe a broad O-H stretching band around 3300-2500 cm⁻¹ for the carboxylic acid, which is absent in the pure lactone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you will see a resonance for the carboxylic acid proton. The chemical shifts of the protons adjacent to the newly formed hydroxyl and carboxylic acid groups will also be different from those in the lactone.

The interconversion between γ-butyrolactone (GBL) and gamma-hydroxybutyric acid (GHB) is highly dependent on pH, time, and temperature.[2]

Q3: My reaction mixture has become viscous and difficult to work with. What could be the cause and how can I prevent it?

A3: Increased viscosity is a strong indicator of polymerization.[3][4][5] While γ-butyrolactones are generally less prone to polymerization than other lactones due to lower ring strain, it can still occur under certain conditions.

Causality and Prevention:

Cause Explanation Prevention Strategy
High Temperature Provides the activation energy for ring-opening polymerization.Maintain a lower reaction temperature.
Catalysts Certain acidic or basic catalysts can initiate polymerization.Carefully select catalysts that favor your desired reaction over polymerization.
High Concentration Increases the probability of intermolecular reactions leading to polymers.Run the reaction at a lower concentration.

Q4: I am running a reaction in ethanol and see an unexpected peak in my LC-MS analysis. What might it be?

A4: When using alcoholic solvents, especially under acidic conditions, you can form the corresponding ester of the ring-opened product.[6] In your case, this would likely be the ethyl ester of γ-hydroxy-γ-phenylbutyric acid. The mass spectrum of this compound should show a molecular ion peak corresponding to the addition of ethanol (46.07 g/mol ) to your starting lactone.

To confirm this, you can:

  • Analyze the fragmentation pattern in the mass spectrum.

  • Synthesize a standard of the suspected ethyl ester for comparison.

  • Repeat the reaction in a different, aprotic solvent (e.g., THF, DCM) and see if the peak disappears.

Troubleshooting Guide: Isolating and Identifying Side Products

This section provides a more detailed approach to tackling common issues encountered during reactions with γ-Phenyl-γ-butyrolactone.

Problem: Low Yield and Complex Product Mixture

A low yield of your target compound accompanied by multiple peaks in your analytical chromatogram suggests the presence of significant side reactions.

Workflow for Identification of Unknown Side Products

workflow start Complex Reaction Mixture lcms LC-MS Analysis start->lcms gcms GC-MS Analysis (with derivatization if needed) start->gcms compare Compare with Knowns: - Starting Material - Expected Product - Common Side Products lcms->compare gcms->compare isolate Isolate Unknown Peak (Prep-HPLC/Column Chromatography) compare->isolate If peak is unknown end Identify Side Product compare->end If peak is known nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) isolate->nmr structure Elucidate Structure nmr->structure structure->end

Caption: Workflow for the identification of unknown side products.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Polar Side Products

This protocol is for the derivatization of potential hydroxyl and carboxylic acid-containing side products to make them volatile for GC-MS analysis.

  • Sample Preparation: Evaporate a 1 mg aliquot of your crude reaction mixture to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Protocol 2: HPLC-MS Method for Separation of Lactone and Hydrolyzed Product

This method is designed to separate the non-polar lactone from its more polar, ring-opened form.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+ and ESI-).

Mechanistic Considerations for Side Product Formation

Understanding the underlying reaction mechanisms is crucial for troubleshooting.

mechanisms cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_alcoholysis Alcoholysis (Acid Catalyzed) cluster_polymerization Ring-Opening Polymerization lactone γ-Phenyl-γ-butyrolactone hydrolysis_product γ-Hydroxy-γ-phenylbutyric acid lactone->hydrolysis_product H₂O, H⁺/OH⁻ ester_product Ester of γ-Hydroxy-γ-phenylbutyric acid lactone->ester_product ROH, H⁺ polymer_product Poly(γ-Phenyl-γ-butyrolactone) lactone->polymer_product Heat/Catalyst

References

Technical Support Center: Addressing Solubility Issues of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is a dedicated resource for researchers, scientists, and drug development professionals working with γ-Phenyl-γ-butyrolactone (GPBL). Recognizing the experimental challenges posed by its solubility, this technical support center provides in-depth troubleshooting guides and frequently asked questions to facilitate seamless integration of GPBL into your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of γ-Phenyl-γ-butyrolactone.

Q1: What are the fundamental solubility characteristics of γ-Phenyl-γ-butyrolactone?

γ-Phenyl-γ-butyrolactone is a solid at room temperature with a melting point of 36-37°C.[1] Chemically, it is a lactone with a phenyl group, which imparts a significant non-polar character to the molecule. Consequently, it is insoluble in water but soluble in various organic solvents.[1]

Q2: In which organic solvents can I dissolve γ-Phenyl-γ-butyrolactone?

Due to its hydrophobic nature, γ-Phenyl-γ-butyrolactone is readily soluble in a range of common organic solvents. These include, but are not limited to:

  • Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Alcohols: Methanol and Ethanol.

  • Chlorinated Solvents: Dichloromethane and Chloroform.[2]

  • Ethers: Diethyl ether and Tetrahydrofuran (THF).

The selection of an appropriate solvent is contingent upon the specific experimental requirements, such as compatibility with biological systems or other reagents.

Q3: How can I prepare an aqueous solution of γ-Phenyl-γ-butyrolactone for cell-based assays?

Direct dissolution in aqueous buffers is not feasible. The standard and recommended method is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as DMSO.[3][4] This stock solution can then be serially diluted into the aqueous cell culture medium. It is imperative to ensure the final concentration of the organic solvent is kept to a minimum (typically <1%, and ideally <0.1%) to avoid any solvent-induced artifacts in the assay.[3]

Q4: Can I use heat to aid in the dissolution of γ-Phenyl-γ-butyrolactone?

Yes, gentle warming can increase the rate of dissolution. However, it is crucial to consider the thermal stability of the compound. While γ-Phenyl-γ-butyrolactone has a high boiling point of 306°C, prolonged exposure to elevated temperatures could potentially lead to degradation, especially in the presence of acidic or basic conditions which can catalyze hydrolysis of the lactone ring.[1][5]

Part 2: Troubleshooting Guides for Common Solubility Problems

This section provides structured protocols and explanations to overcome specific solubility challenges you may encounter during your experiments.

Scenario 1: Precipitation Occurs When Diluting a DMSO Stock Solution into an Aqueous Buffer

This is a classic and frequently encountered issue when working with hydrophobic compounds.

Underlying Cause: The dramatic shift in solvent polarity from a favorable organic environment (DMSO) to an unfavorable aqueous one reduces the solubility of γ-Phenyl-γ-butyrolactone below its concentration, causing it to precipitate out of the solution.

Effective Solutions:

  • Co-Solvent System: The use of a co-solvent can help to reduce the interfacial tension between the hydrophobic compound and the aqueous solution.[6][7]

    • Protocol: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG). Then, add the DMSO stock of γ-Phenyl-γ-butyrolactone to this co-solvent system with vigorous mixing. The presence of the co-solvent in the final solution can enhance the solubility of your compound.[4][8]

  • Solubilization with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules, like γ-Phenyl-γ-butyrolactone, forming an inclusion complex that is water-soluble.[9][11][12]

    • Protocol:

      • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

      • Add the γ-Phenyl-γ-butyrolactone (either as a solid or a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution.

      • Stir or sonicate the mixture until the γ-Phenyl-γ-butyrolactone has dissolved. This indicates the formation of the inclusion complex.

Workflow for Solubilization using Cyclodextrins:

G cluster_0 Preparation cluster_1 Complexation cluster_2 Final Solution A Prepare aqueous solution of HP-β-CD C Add GPBL stock solution dropwise to the HP-β-CD solution with vigorous stirring A->C B Prepare concentrated stock of γ-Phenyl-γ-butyrolactone in DMSO B->C D Allow to equilibrate (e.g., 1-2 hours at room temperature) C->D E Visually inspect for clarity D->E F Sterile filter if necessary (0.22 µm PVDF filter) E->F

Caption: Experimental workflow for cyclodextrin-mediated solubilization.

Scenario 2: Inconsistent or Non-Reproducible Bioassay Results

Variability in experimental outcomes can often be traced back to issues with the test compound's solubility in the assay medium.

Underlying Cause: If γ-Phenyl-γ-butyrolactone is not fully dissolved or if it precipitates over the course of the experiment, the effective concentration that the biological system is exposed to will be lower and more variable than the intended nominal concentration.

Preventative Measures:

  • Pre-Assay Solubility Verification:

    • Protocol: After preparing your final dilutions in the assay medium, allow them to sit at the experimental temperature for a short period. Visually inspect for any signs of precipitation (cloudiness, particulates). For a more sensitive assessment, measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm); an increase in absorbance over time can indicate the formation of a precipitate.

  • Determination of Kinetic Solubility:

    • Protocol: This involves preparing a range of concentrations of γ-Phenyl-γ-butyrolactone in your final assay buffer and monitoring them for precipitation over a time course that matches the duration of your experiment. This will establish the maximum concentration at which the compound remains soluble under the specific assay conditions.

Logical Flow for Ensuring Accurate Dosing in Experiments:

G Start Prepare Stock Solution (e.g., 100 mM in DMSO) Dilute Prepare Final Dilutions in Assay Buffer Start->Dilute Incubate Incubate under Assay Conditions (Time, Temp) Dilute->Incubate Inspect Visual & Spectroscopic Inspection for Precipitation Incubate->Inspect Precipitate Precipitation Observed? Inspect->Precipitate Revise Revise Protocol: - Lower Concentration - Add Solubilizing Agent Precipitate->Revise Yes NoPrecipitate No Precipitation (Solution is Clear) Precipitate->NoPrecipitate No Revise->Dilute Proceed Proceed with Bioassay NoPrecipitate->Proceed

Caption: Decision-making process for verifying compound solubility prior to biological assays.

Part 3: Summary of Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical properties of γ-Phenyl-γ-butyrolactone.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[13]
Molecular Weight 162.19 g/mol
Appearance White to almost white solid/crystal
Melting Point 36-37 °C[1]
Boiling Point 306 °C[1]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in DMSO, ethanol, methanol, acetone, ether, benzene, chloroform.[2][5][14]

References

Technical Support Center: Storage and Handling of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for γ-Phenyl-γ-butyrolactone. This guide is designed to provide you with the necessary information to prevent its degradation during storage, ensuring the integrity and reproducibility of your experiments.

γ-Phenyl-γ-butyrolactone is a stable compound when handled correctly, but like all lactones, it is susceptible to specific degradation pathways. Understanding and mitigating these risks are crucial for maintaining sample purity and obtaining reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid γ-Phenyl-γ-butyrolactone?

A1: To ensure long-term stability, solid γ-Phenyl-γ-butyrolactone should be stored under conditions that minimize exposure to its primary degradation catalysts: moisture and atmospheric oxygen.

ParameterRecommendationRationale
Temperature -20°C for long-term storage [1]Low temperatures significantly slow the rate of all chemical degradation pathways.
2-8°C for short-term storage Suitable for frequently accessed samples, but long-term storage at this temperature is not ideal.
Atmosphere Inert Atmosphere (Argon or Nitrogen) [2]Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly-sealed, amber glass vial Prevents moisture and light from reaching the compound. A PTFE-lined cap is recommended.
Handling Use of a desiccator Store vials within a desiccator containing a suitable drying agent to capture any ambient moisture.

Q2: What is the primary cause of γ-Phenyl-γ-butyrolactone degradation?

A2: The primary and most significant degradation pathway is hydrolysis . γ-Phenyl-γ-butyrolactone is a cyclic ester, and its lactone ring can be opened by reaction with water. This process is significantly accelerated by the presence of acids or bases.[3][4][5] The product of this reaction is γ-hydroxy-γ-phenylbutyric acid.

Q3: How does pH affect the stability of γ-Phenyl-γ-butyrolactone in solution?

A3: The pH of an aqueous solution is a critical factor in the stability of γ-Phenyl-γ-butyrolactone.

  • Alkaline Conditions (pH > 7): The compound is rapidly hydrolyzed by bases.[6][7] This ring-opening is practically irreversible.

  • Acidic Conditions (pH < 7): The compound is slowly hydrolyzed by acids.[6] In acidic water, an equilibrium exists between the closed-lactone form and the open-chain acid form.[8][9]

  • Neutral Conditions (pH ≈ 7): The compound is most stable at or near neutral pH, where the rate of hydrolysis is at its minimum.[6]

Q4: I need to prepare a stock solution. What solvent should I use and how should I store it?

A4: Given the compound's susceptibility to hydrolysis, preparing and storing solutions requires careful consideration.

  • Solvent Choice: Use only anhydrous (dry) organic solvents. Suitable options include acetonitrile, DMSO, or acetone, depending on your experimental needs.[1] Avoid aqueous buffers for stock solutions.

  • Preparation: Always prepare solutions fresh for each experiment if possible.[1] If you must prepare a stock, do so under an inert atmosphere.

  • Storage: Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or -80°C .[10] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to atmospheric moisture during use.

Q5: Is γ-Phenyl-γ-butyrolactone considered a hygroscopic compound?

A5: Yes. While specific data for the phenyl-substituted version is limited, the parent compound, γ-butyrolactone, is known to be hygroscopic, meaning it readily absorbs moisture from the air.[8][11] Therefore, it is imperative to handle γ-Phenyl-γ-butyrolactone as a hygroscopic solid, minimizing its exposure to the atmosphere.[12]

Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Experimental Results or Loss of Potency Degradation of the compound due to improper storage (moisture, extended time at room temperature).1. Verify Storage Conditions: Ensure the compound is stored at -20°C under an inert atmosphere. 2. Perform a Purity Check: Analyze the compound using HPLC or qHNMR to assess its purity against a reference standard or initial batch data.[13][14][15]
Appearance of a New Peak in HPLC/GC Analysis Formation of the hydrolyzed open-chain product, γ-hydroxy-γ-phenylbutyric acid. This product is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (M+18). 2. Review Procedures: Scrutinize solution preparation and storage protocols. The presence of water in solvents or buffers is the most likely cause.
Change in Physical Appearance (e.g., clumping, discoloration) Clumping: Absorption of atmospheric moisture due to the compound's hygroscopic nature.[12] Discoloration: Potential oxidation or reaction with container materials over long periods.1. Discard the Sample: Once the physical appearance has changed, the compound's purity is compromised. It is best to use a fresh, unopened vial. 2. Refine Handling Technique: When weighing, work quickly and in a low-humidity environment (e.g., a glove box or glove bag).[16] Ensure vials are sealed tightly with parafilm immediately after use.

Protocols and Best Practices

Protocol 1: Recommended Storage of Solid γ-Phenyl-γ-butyrolactone

This protocol outlines the standard procedure for receiving and storing the solid compound to ensure maximum shelf-life.

G cluster_receiving Receiving cluster_preparation Preparation for Storage cluster_storage Storage A Receive Vial at Room Temperature B Inspect Container for Damage A->B C Place Vial in Fume Hood or Glove Box B->C D Gently Purge Headspace with Inert Gas (Ar/N2) C->D E Seal Vial Tightly with PTFE-Lined Cap D->E F Wrap Cap/Neck Junction with Parafilm E->F G Place in Labeled Secondary Container F->G H Store at -20°C in a Non-Cyclical Freezer G->H I Place Secondary Container in a Desiccator (Optional) G->I

Workflow for proper compound storage.
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.[11]

  • Equilibrate: If the compound was shipped cold, allow it to equilibrate to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For long-term storage, it is best practice to purge the vial headspace with a gentle stream of dry argon or nitrogen. This should be done in a fume hood or glove box.[17][18][19]

  • Seal: Tightly close the primary container immediately after purging. For optimal protection, wrap the cap and neck of the vial with Parafilm.

  • Store: Place the sealed vial into a labeled secondary container and store it at -20°C in a freezer that does not have an auto-defrost cycle, as these cycles cause temperature fluctuations.

Protocol 2: Quality Control - Assessing Degradation via HPLC

This protocol provides a general method to check for the presence of the hydrolyzed impurity.

  • Standard Preparation: Prepare a solution of γ-Phenyl-γ-butyrolactone at ~1 mg/mL in anhydrous acetonitrile.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration in anhydrous acetonitrile.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[13]

  • Analysis: Inject both the standard and the sample. The hydrolyzed product, being more polar, will appear as a separate peak with a shorter retention time than the parent compound. The purity can be estimated by comparing the peak areas.

The Science of Degradation

Understanding the chemical mechanisms of degradation is key to preventing them. The primary vulnerability of the γ-lactone ring is the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.

G cluster_main Degradation Pathways of γ-Phenyl-γ-butyrolactone Lactone γ-Phenyl-γ-butyrolactone (Stable Lactone Form) Acid γ-Hydroxy-γ-phenylbutyric Acid (Hydrolyzed Form) Lactone->Acid H+, H₂O (Slow, Reversible) Equilibrium Favors Lactone Lactone->Acid OH⁻, H₂O (Rapid, Irreversible)

Primary degradation pathways via hydrolysis.
  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible, and under acidic conditions, an equilibrium between the lactone and the open-chain acid will be established.[8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. This reaction is much faster than acid-catalyzed hydrolysis and effectively irreversible, as the resulting carboxylate is deprotonated and resonance-stabilized.[3][8][20]

By controlling the storage environment—specifically by eliminating water and avoiding acidic or basic contaminants—you can keep the compound in its stable, closed-ring lactone form.

References

Technical Support Center: Refining Analytical Detection of γ-Phenyl-γ-butyrolactone (gPgb)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of γ-Phenyl-γ-butyrolactone (gPgb). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the accurate and robust quantification of gPgb. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your experimental success.

Introduction to γ-Phenyl-γ-butyrolactone (gPgb) and its Analytical Challenges

γ-Phenyl-γ-butyrolactone (gPgb), also known as 5-phenyloxolan-2-one, is a key chemical intermediate in the synthesis of various biologically active compounds.[1] Its accurate detection and quantification are critical for process monitoring, quality control, and pharmacokinetic studies. The analytical journey with gPgb, like its simpler analog γ-butyrolactone (GBL), is not without its challenges. These include potential for hydrolysis, matrix interference, and the need for high sensitivity. This guide will equip you with the knowledge to navigate these challenges effectively.

Core Analytical Techniques: A Comparative Overview

The two primary chromatographic techniques for the analysis of gPgb are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureGC-MSLC-MS/MS
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by tandem mass-based detection.
Sample Volatility Requires analyte to be volatile or amenable to derivatization.Suitable for a wider range of polarities and volatilities without derivatization.
Sample Preparation Often requires extraction and sometimes derivatization.Can often utilize simpler "dilute-and-shoot" or protein precipitation methods.[2]
Sensitivity Good, often in the µg/mL to ng/mL range.[3]Generally offers higher sensitivity, reaching pg/mL levels.
Matrix Effects Can be susceptible to matrix interference in the inlet.Prone to ion suppression or enhancement from co-eluting matrix components.
gPgb Specifics Well-suited for gPgb analysis due to its volatility.Offers high selectivity and sensitivity, particularly for complex biological matrices.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of gPgb

GC-MS is a robust and widely used technique for the analysis of gPgb. Its high resolving power and sensitive detection make it an excellent choice for many applications.

Experimental Protocol: GC-MS Analysis of gPgb in a Non-Aqueous Matrix
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., dissolved in an organic solvent), add 1 mL of an appropriate immiscible solvent like methylene chloride or chloroform.[4]

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.[4]

    • The extract is now ready for GC-MS analysis.

  • Instrumentation and Conditions:

    • GC System: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injector: Split/splitless inlet at 280°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • MS System: Agilent 5973 or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Selected Ion Monitoring (SIM) ions for gPgb: The molecular ion is at m/z 162. Prominent fragment ions to monitor include m/z 107, 105, 77, and 56.[5][6]

Troubleshooting Guide for GC-MS Analysis of gPgb

This section addresses common issues encountered during the GC-MS analysis of gPgb in a question-and-answer format.

Question 1: I am observing poor peak shape (tailing) for my gPgb standard. What could be the cause?

  • Answer: Peak tailing for lactones is often due to active sites in the GC system.

    • Causality: The carbonyl group in the lactone ring can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector, leading to peak tailing.

    • Troubleshooting Steps:

      • Deactivated Inlet Liner: Ensure you are using a properly deactivated inlet liner. Consider replacing the liner if it has been used extensively.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

      • Column Trimming: If the front end of the column is contaminated, carefully trim 5-10 cm from the inlet side.

      • Derivatization: While not always necessary for gPgb, derivatization can be a solution for highly active compounds. However, this adds complexity to the sample preparation.

Question 2: My gPgb peak is present, but the signal-to-noise ratio is very low. How can I improve sensitivity?

  • Answer: Low sensitivity can stem from several factors, from sample preparation to instrument settings.

    • Causality: Inefficient extraction, sample degradation, or suboptimal MS parameters can all lead to a weak signal.

    • Troubleshooting Steps:

      • Optimize Extraction: Evaluate your liquid-liquid extraction efficiency. Perform a recovery study to ensure a high percentage of gPgb is being extracted.

      • Check for Leaks: Air leaks in the GC-MS system can lead to a high background and reduced sensitivity. Use an electronic leak detector to check all fittings.

      • MS Tune: Ensure the mass spectrometer is properly tuned. A poor tune will result in low sensitivity across the mass range.

      • Use Selected Ion Monitoring (SIM): Instead of scanning a wide mass range, use SIM mode to monitor only the characteristic ions of gPgb (m/z 162, 107, 105, 77, 56). This will significantly increase sensitivity.

Question 3: I am seeing a peak that I suspect is a degradation product of gPgb. What could it be and how can I confirm it?

  • Answer: The most likely degradation product of gPgb is its hydrolyzed form, γ-hydroxy-γ-phenylbutyric acid.

    • Causality: The lactone ring of gPgb can be opened through hydrolysis, especially in the presence of water and at non-neutral pH.[4]

    • Troubleshooting Steps:

      • Control pH: Ensure your samples and solvents are at a neutral pH to minimize hydrolysis.

      • Dry Samples: Thoroughly dry your extracts with a drying agent like sodium sulfate before injection.[4]

      • Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study. Intentionally expose a gPgb standard to acidic and basic conditions and analyze the resulting mixture. This can help to confirm the retention time and mass spectrum of the degradation product.

GC-MS Troubleshooting Workflow

GCMS_Troubleshooting Start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) Check_System Systematic Check Start->Check_System Injector Injector Maintenance - Replace Liner & Septum - Check for Leaks Check_System->Injector Start Here Column Column Health - Condition Column - Trim Inlet Injector->Column Resolved Problem Resolved Injector->Resolved Detector Detector Check - Verify MS Tune - Clean Ion Source Column->Detector Column->Resolved Sample_Prep Sample Preparation - Check pH - Ensure Dry Extract Detector->Sample_Prep Detector->Resolved Method_Params Method Parameters - Optimize Temperatures - Use SIM Mode Sample_Prep->Method_Params Sample_Prep->Resolved Method_Params->Resolved If successful

Caption: A systematic workflow for troubleshooting common GC-MS issues.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of gPgb

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for analyzing gPgb in complex matrices like plasma or urine.

Experimental Protocol: LC-MS/MS Analysis of gPgb in a Biological Matrix
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Instrumentation and Conditions:

    • LC System: Agilent 1290 UHPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions for gPgb: The precursor ion will be [M+H]+ at m/z 163.1. Product ions can be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the fragmentation of the lactone ring and the phenyl group.

Troubleshooting Guide for LC-MS/MS Analysis of gPgb

Question 1: I am experiencing significant ion suppression, leading to poor reproducibility. What can I do?

  • Answer: Ion suppression is a common challenge in LC-MS/MS, especially with biological samples.

    • Causality: Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider using solid-phase extraction (SPE) for a more thorough cleanup.

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate gPgb from interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled gPgb is the ideal internal standard as it will co-elute and experience the same degree of ion suppression, thus correcting for the effect.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Question 2: My gPgb peak is broad and not well-retained on the C18 column. How can I improve the peak shape and retention?

  • Answer: Poor peak shape and retention can be due to a mismatch between the sample solvent and the mobile phase, or an inappropriate column chemistry.

    • Causality: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Insufficient interaction with the stationary phase leads to poor retention.

    • Troubleshooting Steps:

      • Reconstitute in Initial Mobile Phase: Always reconstitute your final extract in the initial mobile phase of your gradient.

      • Lower Initial Organic Content: Start your gradient with a lower percentage of the organic mobile phase (e.g., 5% acetonitrile) to improve retention of polar compounds.

      • Consider a Different Column: If retention is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer better interaction with the phenyl group of gPgb.

LC-MS/MS Troubleshooting Logic

LCMS_Troubleshooting Problem Analytical Issue (e.g., Ion Suppression, Poor Peak Shape) Source_Identification Identify Potential Source Problem->Source_Identification Sample_Prep Sample Preparation Issue Source_Identification->Sample_Prep Matrix Effects Chromatography Chromatography Issue Source_Identification->Chromatography Peak Shape/Retention MS_Detection Mass Spec Issue Source_Identification->MS_Detection Low Signal Solution_SPE Implement SPE Cleanup Sample_Prep->Solution_SPE Solution_IS Use Isotope-Labeled IS Sample_Prep->Solution_IS Solution_Gradient Optimize Gradient Chromatography->Solution_Gradient Solution_Column Change Column Chemistry Chromatography->Solution_Column Solution_Tune Re-tune Mass Spec MS_Detection->Solution_Tune

Caption: A logical approach to troubleshooting common LC-MS/MS problems.

III. Frequently Asked Questions (FAQs) for gPgb Analysis

Q1: Is derivatization necessary for the analysis of gPgb?

A: For GC-MS, derivatization is generally not required for gPgb as it is sufficiently volatile. However, if you are analyzing its hydrolyzed form, γ-hydroxy-γ-phenylbutyric acid, derivatization (e.g., silylation) would be necessary to improve its chromatographic behavior. For LC-MS/MS, derivatization is not needed.

Q2: What is the stability of gPgb in solution?

A: Like other lactones, gPgb is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[4] For long-term storage, it is recommended to keep standard solutions and samples at a neutral pH and refrigerated or frozen. It is also advisable to prepare fresh working solutions regularly.

Q3: Can I use the same method for gPgb that I use for GBL?

A: While the general principles are the same, the method will need to be adapted. The presence of the phenyl group in gPgb makes it more non-polar than GBL. Therefore, you can expect a longer retention time in reversed-phase LC and a higher elution temperature in GC. The mass spectral fragmentation will also be different, with characteristic ions related to the phenyl group.

Q4: How do I perform a mass balance calculation in a forced degradation study?

A: A mass balance calculation is crucial to ensure that all degradation products are accounted for. It involves comparing the initial amount of the drug substance with the sum of the remaining drug and all detected degradation products. The sum should be close to 100%. This requires a stability-indicating method that can separate and quantify the parent drug and all major degradants.

References

minimizing racemization during gamma-Phenyl-gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chiral Integrity in γ-Phenyl-γ-butyrolactone Synthesis

Welcome to the technical support center for the stereoselective synthesis of γ-Phenyl-γ-butyrolactone. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of maintaining chiral purity during the synthesis of this important intermediate. Here, we will dissect the common pitfalls that lead to racemization and provide robust, field-proven troubleshooting strategies and preventative protocols to ensure your synthesis delivers the desired enantiomer with high fidelity.

Understanding the Core Challenge: The Vulnerable Stereocenter

The primary challenge in synthesizing enantiopure γ-Phenyl-γ-butyrolactone lies in the lability of the stereocenter at the γ-position, which is benzylic and adjacent to the lactone carbonyl group. This structural feature makes the γ-proton susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar enol or enolate intermediate. Re-protonation of this achiral intermediate can occur from either face, resulting in a loss of enantiomeric excess (ee), a process known as racemization.

Our goal is to guide you through reaction and purification conditions that minimize the formation of this intermediate, thereby preserving the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding racemization in γ-lactone synthesis.

Q1: What is the primary mechanism of racemization for γ-Phenyl-γ-butyrolactone?

A1: The primary mechanism is deprotonation at the γ-carbon (the carbon bearing the phenyl group) to form a planar enolate intermediate. This occurs because the γ-proton is acidic due to its benzylic position and its alpha-position relative to the carbonyl group. Once the planar, achiral enolate is formed, subsequent protonation can occur from either side with roughly equal probability, leading to a racemic or partially racemized mixture.[1]

Q2: Are acidic or basic conditions more likely to cause racemization?

A2: Both can be problematic, but uncatalyzed racemization is generally faster under basic conditions due to the ease of direct proton abstraction to form the enolate. However, strong acidic conditions, particularly at elevated temperatures, can also promote enolization and subsequent racemization.[2] The key is to maintain conditions as close to neutral as possible, especially during workups and purification.

Q3: Can my choice of solvent impact racemization?

A3: Absolutely. Protic solvents (like methanol or ethanol) can facilitate racemization by acting as proton shuttles, stabilizing the transition states for both proton removal and re-addition to the enolate. Aprotic solvents are generally preferred for reactions involving sensitive stereocenters.

Q4: How do I accurately measure the enantiomeric excess (ee%) of my product?

A4: The most reliable method is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[3] This technique separates the two enantiomers, and the relative peak areas can be used to calculate the ee%.[4] For γ-Phenyl-γ-butyrolactone, columns such as CHIRALPAK® IG are effective.[5]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is structured to address specific problems you may encounter during your synthesis.

Problem 1: Significant loss of ee% is observed after aqueous workup.

  • Likely Cause: The pH of your aqueous wash solutions is either too high or too low. A basic wash (e.g., with sodium bicarbonate or carbonate) or a strong acidic wash can catalyze enolization and racemization at the aqueous-organic interface.

  • Solution:

    • Avoid Strong Bases: Do not use solutions of sodium bicarbonate (pH ~8.3) or stronger bases for neutralization if possible.

    • Use Buffered Washes: If a wash is necessary, use a pH 7 phosphate buffer or a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5) and less aggressive than stronger acids.

    • Minimize Contact Time: Perform the extraction and washes quickly and at low temperatures (0-5 °C) to reduce the rate of any potential racemization.

Problem 2: Enantiomeric excess decreases after column chromatography.

  • Likely Cause: Standard silica gel is inherently acidic and can cause on-column racemization, especially if the product spends a long time on the column. The effect is magnified with longer retention times and the use of certain protic solvents in the eluent.

  • Solution:

    • Deactivate the Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic, sterically hindered base, such as triethylamine (~1-2% in your eluent system), and then flush with the pure eluent until the baseline is stable. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.

    • Optimize Chromatography: Develop a solvent system that provides a retention factor (R_f) between 0.2 and 0.4. This ensures the compound moves through the column efficiently, minimizing contact time with the stationary phase.

Problem 3: The reaction to form the lactone itself results in a low ee% product, even with a chiral catalyst or auxiliary.

  • Likely Cause: The reaction conditions (base, temperature, or time) are too harsh, causing racemization of the product in situ as it is formed. Many enantioselective syntheses of γ-butyrolactones rely on delicate catalytic systems that can be sensitive to reaction parameters.[6][7][8][9]

  • Solution:

    • Re-evaluate the Base: If a base is used in the cyclization step, consider a weaker or more sterically hindered base. For example, if lithium diisopropylamide (LDA) is causing issues, perhaps a switch to lithium hexamethyldisilazide (LiHMDS) or DBU (in catalytic amounts) could be beneficial.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., -78 °C, -40 °C, -20 °C) is highly recommended during optimization.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Do not let the reaction run longer than necessary, as prolonged exposure to the reaction conditions can lead to product racemization.

Preventative Strategies & Protocols

Proactive measures are the most effective way to preserve stereochemical integrity.

Protocol 1: Mild Aqueous Workup Procedure

This protocol is designed to neutralize a reaction mixture and extract the product while minimizing exposure to harsh pH conditions.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Quench Thoughtfully: Add a pre-chilled, saturated aqueous solution of NH₄Cl to quench the reaction. This provides a mildly acidic and buffered environment.

  • Extract Promptly: Extract the product into a suitable aprotic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure good recovery.

  • Wash with Brine: Combine the organic layers and wash once with a pre-chilled saturated NaCl solution (brine). This helps to remove bulk water and water-soluble impurities without significantly altering the pH.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (<40 °C).

Protocol 2: Purification via Neutralized Column Chromatography

This procedure details the steps for preparing a neutralized silica gel column.

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).

  • Add Triethylamine: Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total solvent volume. Stir gently for 5-10 minutes.

  • Pack the Column: Pack the column with the treated silica slurry.

  • Equilibrate the Column: Run 2-3 column volumes of your starting eluent (without the added triethylamine) through the column to wash out the excess base. Monitor the eluate with a pH strip to ensure it is neutral.

  • Load and Elute: Load your sample and run the chromatography as quickly as is reasonably possible while maintaining good separation.

Data Summary: Impact of Workup Conditions on Enantiomeric Excess

The following table summarizes typical experimental outcomes and illustrates the importance of a mild workup. Starting material is assumed to be (R)-γ-Phenyl-γ-butyrolactone with >99% ee.

Workup Wash Solution (Aqueous)Typical Final ee%Causality for ee% Loss
1M HCl80-90%Strong acid catalyzes enol formation.
Saturated NaHCO₃75-85%Moderately basic conditions promote enolate formation.
1M NaOH<20%Strong base rapidly forms the enolate, leading to extensive racemization.
Saturated NH₄Cl>98%Mildly acidic buffer minimizes the rate of both acid and base-catalyzed enolization.
pH 7 Phosphate Buffer>98%Neutral, buffered conditions provide the safest environment for the stereocenter.

Visualizing the Mechanism and Workflow

To better understand the processes, the following diagrams illustrate the key racemization mechanism and a recommended experimental workflow.

Racemization_Mechanism cluster_intermediate Achiral Intermediate R_Lactone (R)-Lactone Enolate Planar Enolate R_Lactone->Enolate Deprotonation (Base, e.g., OH⁻) S_Lactone (S)-Lactone S_Lactone->Enolate Deprotonation (Base, e.g., OH⁻) Enolate->R_Lactone Protonation (H⁺) Enolate->S_Lactone Protonation (H⁺)

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Workflow Start Enantioselective Synthesis Quench Quench Reaction (0°C, sat. NH4Cl) Start->Quench Extract Aqueous Workup (Brine wash, 0°C) Quench->Extract Dry Dry & Concentrate (<40°C) Extract->Dry Analyze1 Chiral HPLC Analysis (Pre-Purification ee%) Dry->Analyze1 Purify Purification (Neutralized Silica Gel) Analyze1->Purify Analyze2 Chiral HPLC Analysis (Post-Purification ee%) Purify->Analyze2 Final Final Product Analyze2->Final

Caption: Recommended workflow for synthesis and purification to preserve enantiomeric excess.

References

Technical Support Center: Troubleshooting Inconsistent Results in γ-Phenyl-γ-butyrolactone (gPBT) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for γ-Phenyl-γ-butyrolactone (gPBT) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. As your virtual application scientist, I will provide in-depth, field-proven insights to ensure the accuracy, reproducibility, and integrity of your analytical results. Our approach is grounded in understanding the 'why' behind each step, empowering you to build robust and self-validating analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of gPBT, providing concise answers and links to more detailed troubleshooting sections.

Q1: What are the primary causes of variability in gPBT assays?

Inconsistent results in gPBT assays typically stem from three main areas: sample and standard instability, chromatographic issues (especially with chiral separations), and matrix effects. Due to the presence of a lactone ring, gPBT is susceptible to hydrolysis, which can be influenced by pH, temperature, and enzymatic activity. Chromatographic variability often involves poor resolution of enantiomers, peak shape problems, and shifting retention times. Matrix effects can suppress or enhance the analyte signal, particularly in complex biological samples.

Q2: My gPBT is a solid at room temperature. What is the best way to prepare stock and working standard solutions?

Given that gPBT is a solid with a melting point of 36-37 °C and is insoluble in water, careful solvent selection and preparation are critical.[1][2]

  • Solvent Selection: Start with a high-purity organic solvent in which gPBT is freely soluble, such as HPLC-grade acetonitrile or methanol.

  • Stock Solution: Prepare a stock solution by accurately weighing the gPBT reference standard using a calibrated analytical balance and dissolving it in your chosen organic solvent in a Class A volumetric flask.[1][3]

  • Working Solutions: Prepare working standards by serial dilution from the stock solution. It is crucial to use the same diluent for your standards as you use for your final sample preparation to avoid solvent mismatch effects during injection.[3] Always prepare fresh working solutions daily to minimize the risk of degradation.

Q3: Why is chiral separation important for gPBT, and what is a good starting point for method development?

The phenyl substitution at the gamma position of the butyrolactone ring creates a chiral center. In pharmaceutical development, regulatory agencies often require the separation and independent evaluation of each enantiomer, as they can have different pharmacological and toxicological profiles.[4]

A reliable starting point for chiral separation of gPBT is Normal Phase HPLC. An established method uses a polysaccharide-based chiral stationary phase (CSP) like the CHIRALPAK® IG column.[5]

ParameterRecommended Starting Condition
Column CHIRALPAK® IG (5 µm, 4.6 x 250 mm)
Mobile Phase n-hexane / ethanol (80 / 20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Table 1: Starting Conditions for Chiral gPBT Separation.[5]

This method has been shown to provide excellent resolution (Rs > 6) for the gPBT enantiomers.[5]

Q4: What are "matrix effects" and how can I determine if they are impacting my bioanalytical gPBT assay?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[6][7] This can lead to signal suppression or enhancement, causing inaccurate quantification.[6]

To assess matrix effects, you can perform a post-extraction spike experiment:

  • Extract a blank matrix sample (a sample known to not contain gPBT).

  • Prepare a neat solution of gPBT standard in a clean solvent at the same concentration.

  • Spike the blank matrix extract with the gPBT standard at the same concentration.

  • Compare the peak area of the post-extraction spike sample to the peak area of the neat solution. A significant difference indicates the presence of matrix effects.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for specific, complex issues you may encounter.

Guide 1: Poor Enantiomeric Resolution or Loss of Separation

Achieving and maintaining the separation of gPBT enantiomers is critical. A gradual or sudden loss of resolution is a common yet solvable problem.

cluster_new New Column/Method cluster_established Established Method start Poor or No Enantiomeric Resolution q1 Is this a new column or a new method? start->q1 new_col Verify CSP suitability for lactones. Consult manufacturer literature. q1->new_col Yes q2 Was there a sudden or gradual decline? q1->q2 No new_method Optimize Mobile Phase. Adjust Hexane/Ethanol ratio. Consider different alcohol modifiers (e.g., Isopropanol). new_col->new_method sudden Sudden Decline q2->sudden Sudden gradual Gradual Decline q2->gradual Gradual check_system Check for system leaks. Verify mobile phase composition. Ensure correct column installation. sudden->check_system check_contam Column Contamination. Flush with stronger, compatible solvent (e.g., Isopropanol). Consider sample prep issue. gradual->check_contam check_system->check_contam check_temp Verify column oven temperature. Temperature fluctuations can significantly impact chiral recognition. check_contam->check_temp col_age Column Aging. Stationary phase degradation. Consider column replacement. check_contam->col_age

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is highly specific.[5] Polysaccharide-based CSPs (like cellulose or amylose derivatives) are excellent for separating a wide range of chiral compounds, including lactones.[9] If you are developing a new method, screening several different types of CSPs is a prudent first step.

  • Mobile Phase Composition: For normal phase chiral separations, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is the most critical factor affecting retention and selectivity.

    • Protocol: Mobile Phase Optimization: Prepare a series of mobile phases with varying ethanol content (e.g., 15%, 20%, 25%). Inject the gPBT standard with each mobile phase to find the optimal balance between resolution and analysis time. Small changes can have a large impact.[10]

  • Column Contamination: Strongly retained matrix components can bind to the CSP, altering its selective properties.[11]

    • Protocol: Column Washing: If using an immobilized polysaccharide CSP like the CHIRALPAK® IG, you can use stronger flushing solvents. Disconnect the column from the detector and flush with 100% isopropanol at a low flow rate. Always consult the manufacturer's instructions for your specific column.[10]

  • Temperature Fluctuations: Chiral recognition is often enthalpically driven, making it sensitive to temperature changes.[10] Even minor fluctuations in ambient lab temperature can cause retention time shifts and changes in resolution if a column oven is not used. Ensure your column compartment is thermostatically controlled and has reached equilibrium before starting your analysis.

Guide 2: Peak Tailing and Asymmetry

Asymmetric peaks can compromise the accuracy of integration and reduce the resolution between closely eluting peaks.

start Peak Tailing Observed q1 Is sample concentration too high? start->q1 overload Column Overload. Dilute sample 1:10 and 1:100 and re-inject. If peak shape improves, reduce sample concentration. q1->overload Yes q2 Is the issue related to secondary interactions? q1->q2 No secondary_int Secondary Interactions. Consider mobile phase additives (if compatible with CSP). For acidic impurities: add 0.1% TFA. For basic impurities: add 0.1% DEA. q2->secondary_int Yes q3 Could the column be contaminated or voided? q2->q3 No column_health Column Health Issue. Perform column wash protocol. Reverse column and flush to waste to clear frit blockage. If problem persists, a void at the column inlet may have formed; replace column. q3->column_health Yes

Caption: Troubleshooting workflow for peak tailing.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to broad, tailing peaks. This is one of the most common causes of poor peak shape.

    • Protocol: Sample Dilution Test: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape becomes symmetrical, your original sample concentration was too high.[10]

  • Secondary Interactions: In reversed-phase or polar organic modes, residual silanols on the silica support can interact with analytes, causing tailing. While less common in normal phase, active sites can still develop on a contaminated or aged column. The use of mobile phase additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can mitigate these interactions, but their compatibility with the specific CSP must be verified with the column manufacturer.[10]

  • Column Inlet Frit Blockage: Particulate matter from samples or precipitated from the mobile phase can clog the inlet frit of the column. This disrupts the flow path and leads to peak distortion.[11] Using a guard column and filtering all samples and mobile phases are essential preventative measures.

Guide 3: Sample and Standard Instability

The lactone moiety in gPBT is susceptible to hydrolysis, which can lead to a decrease in the main peak area and the appearance of a new degradation peak corresponding to the ring-opened hydroxy acid.

start Inconsistent Peak Areas or Extra Peaks Appear Over Time q1 Are standards and samples prepared fresh daily? start->q1 fresh_prep Instability in Solution. Lactone ring is susceptible to hydrolysis. Prepare fresh standards and process samples immediately. q1->fresh_prep No q2 What is the pH of the sample diluent/matrix? q1->q2 Yes ph_effect pH-Mediated Hydrolysis. Lactone hydrolysis is catalyzed by acid and, especially, base. Ensure sample diluent is neutral and unbuffered, or weakly acidic. Avoid basic conditions (pH > 8). q2->ph_effect pH is acidic or basic q3 Are samples stored at elevated temperatures? q2->q3 pH is neutral temp_effect Temperature-Accelerated Degradation. Store stock solutions and samples at refrigerated temperatures (2-8 °C). Limit time in autosampler at room temperature. q3->temp_effect Yes

Caption: Workflow for investigating gPBT instability.

  • pH-Dependent Hydrolysis: The ester bond within the lactone ring of gPBT is prone to hydrolysis. This reaction is significantly accelerated under both acidic (pH < 4) and especially basic (pH > 8) conditions, leading to the formation of γ-hydroxy-γ-phenylbutyric acid.[12]

    • Expert Insight: When working with biological matrices, be mindful of the buffer pH. If you must adjust the pH during sample preparation, aim for a slightly acidic to neutral range (pH 5-7). Always validate the stability of gPBT in your final sample matrix under the intended storage conditions.

  • Temperature Effects: As with most chemical reactions, the rate of hydrolysis increases with temperature.[12] Storing samples in an autosampler at room temperature for an extended period (e.g., overnight) can lead to significant degradation.

    • Protocol: Autosampler Stability Study: To verify stability, inject a freshly prepared sample at the beginning of a sequence. Then, allow the same sample to sit in the autosampler for the maximum expected run time (e.g., 12 or 24 hours) and reinject it. A significant decrease in the gPBT peak area or the appearance of degradation products indicates instability. If unstable, use a refrigerated autosampler or process samples in smaller batches.

  • Forced Degradation Studies: To proactively identify potential degradation products and ensure the specificity of your method, it is best practice to perform forced degradation studies.[8] This involves intentionally exposing gPBT to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate degradation products. Your analytical method should then be able to separate the intact gPBT peak from all potential degradation peaks. This is a core requirement for a stability-indicating method as per ICH guidelines.

References

Technical Support Center: Scaling Up the Synthesis of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of γ-Phenyl-γ-butyrolactone. This guide is structured to provide direct, actionable answers to the challenges you may encounter when transitioning from bench-scale synthesis to larger-scale production. As Senior Application Scientists, we understand that scaling up is not merely about using larger flasks; it involves a deep understanding of reaction kinetics, thermodynamics, and potential side reactions that may not be apparent on a smaller scale. This document provides field-proven insights and troubleshooting strategies to ensure your scale-up process is efficient, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for γ-Phenyl-γ-butyrolactone, and how do they compare for scalability?

When planning a scale-up, the choice of synthetic route is critical. Several viable methods exist, each with distinct advantages and challenges. The most common approaches include the Reformatsky reaction, Grignard reagent addition to epoxides, and catalytic hydrogenation of various precursors.

  • Reformatsky Reaction: This classic method involves the reaction of an α-halo ester with a carbonyl compound (in this case, acetophenone or a related ketone) in the presence of zinc metal.[1][2] It is a robust method for C-C bond formation but requires careful activation of the zinc and control over reaction initiation.

  • Grignard Reagent Addition to Styrene Oxide: This route utilizes a Grignard reagent to open the epoxide ring of styrene oxide, followed by an intramolecular cyclization to form the lactone.[3] While often high-yielding, controlling the regioselectivity of the epoxide opening is a critical parameter.

  • Catalytic Hydrogenation: This approach typically involves the reduction of a suitable precursor, such as a succinic anhydride derivative or 2-furanone.[4][5] It is often cleaner and avoids stoichiometric metallic reagents, making it attractive for industrial applications, though it requires specialized high-pressure equipment and catalyst optimization.[6]

  • Oxidation of 1-Phenyl-1,4-butanediol: This method provides a direct route to the lactone through the oxidation of the corresponding diol.[7] The efficiency of this route is highly dependent on the choice of oxidizing agent and the prevention of over-oxidation.

Below is a diagram outlining the general workflow for these common synthetic strategies.

Synthetic_Routes_Comparison cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product SM1 Acetophenone + α-halo ester + Zn T1 Reformatsky Reaction SM1->T1 Aldol-type Addition SM2 Styrene Oxide + Grignard Reagent T2 Epoxide Ring Opening + Cyclization SM2->T2 Nucleophilic Attack SM3 Maleic Anhydride Derivative T3 Catalytic Hydrogenation SM3->T3 Reduction SM4 1-Phenyl-1,4-butanediol T4 Selective Oxidation SM4->T4 Oxidation Product γ-Phenyl-γ-butyrolactone T1->Product T2->Product T3->Product T4->Product

Caption: Comparison of major synthetic routes to γ-Phenyl-γ-butyrolactone.

Troubleshooting Guide: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool, but its heterogeneous nature can present challenges during scale-up.

Q2: My scaled-up Reformatsky reaction is very slow to initiate or fails completely. What's wrong?

This is a common issue often related to the zinc reagent. The reaction proceeds via the formation of an organozinc compound, which requires an active zinc surface.[2]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Inactive Zinc Surface Commercial zinc dust or turnings are often coated with a passivating layer of zinc oxide. This prevents the insertion of zinc into the carbon-halogen bond of the α-halo ester.Activate the Zinc: Prior to the reaction, activate the zinc by stirring it with a small amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with anhydrous solvent (e.g., THF or ether) and drying under vacuum.[1]
Presence of Moisture Organozinc reagents are sensitive to moisture. Water will quench the reagent as it forms, preventing the reaction with the ketone.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents. Distill reagents like acetophenone if necessary. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Low Local Temperature The reaction initiation is often exothermic, but it may require a small amount of initial energy to overcome the activation barrier.Gentle Heating: Gently warm a small portion of the reaction mixture to initiate the reaction. Once initiated, the exotherm should sustain the reaction, but be prepared to cool the vessel.
Q3: My yield is low due to the formation of significant byproducts. How can I improve the selectivity?

Byproduct formation often arises from competing reaction pathways, which can become more prevalent at the higher concentrations and longer reaction times associated with scale-up.

Probable Causes & Solutions:

  • Self-Condensation of the Ester: The organozinc enolate can react with another molecule of the α-halo ester.

    • Solution: Control the addition rate. Add the α-halo ester slowly to the mixture of zinc and the ketone. This keeps the instantaneous concentration of the organozinc reagent low, favoring the reaction with the more electrophilic ketone.

  • Wurtz-type Coupling: Dimerization of the α-halo ester can occur.

    • Solution: This is often linked to overly reactive zinc or high temperatures. Use high-quality zinc and maintain careful temperature control. The use of co-solvents like dioxane can sometimes moderate reactivity.

Reformatsky_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere zinc_activation Activate Zinc (e.g., with I2) start->zinc_activation charge_reagents Charge Reactor with Activated Zinc, Solvent, and Acetophenone zinc_activation->charge_reagents add_ester Slowly Add α-bromo ester charge_reagents->add_ester check_initiation Reaction Initiated? add_ester->check_initiation troubleshoot Troubleshoot: - Gentle heat - Check solvent purity check_initiation->troubleshoot No maintain_temp Maintain Reaction Temp (Cooling as needed) check_initiation->maintain_temp Yes troubleshoot->add_ester workup Aqueous Workup (e.g., aq. NH4Cl) maintain_temp->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification end Final Product purification->end Styrene_Oxide_Opening cluster_pathways Reaction Pathways StyreneOxide Styrene Oxide Beta_Attack β-Attack (Desired) StyreneOxide->Beta_Attack Grignard Alpha_Attack α-Attack (Undesired) StyreneOxide->Alpha_Attack Grignard Grignard + RMgX Desired_Intermediate Intermediate for γ-Phenyl-γ-butyrolactone Beta_Attack->Desired_Intermediate Undesired_Intermediate Regioisomeric Alcohol Alpha_Attack->Undesired_Intermediate Catalyst Catalyst (e.g., CuI) Catalyst->Beta_Attack Promotes No_Catalyst No Catalyst / Lewis Acidic Conditions No_Catalyst->Alpha_Attack Can Promote

References

Validation & Comparative

comparing gamma-Phenyl-gamma-butyrolactone to gamma-hydroxybutyrate (GHB)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide: γ-Phenyl-γ-butyrolactone vs. γ-Hydroxybutyrate (GHB)

Introduction

In the landscape of neuropharmacology, the study of compounds that modulate the γ-aminobutyric acid (GABA) system is of paramount importance for understanding and developing treatments for a range of neurological disorders. γ-Hydroxybutyrate (GHB) is an endogenous neurotransmitter and a well-characterized central nervous system (CNS) depressant.[1][2] Its unique pharmacological profile, involving multiple receptor systems, has led to its clinical use in treating narcolepsy and alcoholism, but also to its notoriety as a drug of abuse.[1][3][4]

This guide provides a detailed comparative analysis of GHB and γ-Phenyl-γ-butyrolactone (gPBL), a structural analog of γ-butyrolactone (GBL). GBL is a well-known prodrug that is rapidly and efficiently converted into GHB in vivo.[5][6][7] By introducing a phenyl group onto the lactone ring, gPBL presents a distinct chemical entity whose properties are anticipated to diverge significantly from GHB. This comparison, grounded in established principles of medicinal chemistry and pharmacology, aims to provide researchers, scientists, and drug development professionals with a predictive framework for understanding gPBL's potential, based on the well-documented relationship between GBL and GHB.

Chemical and Physical Properties

The addition of a phenyl group to the butyrolactone scaffold is the key structural differentiator between gPBL and the parent compound related to GHB (GBL). This modification significantly increases the molecular weight and is predicted to substantially enhance lipophilicity, a critical factor in pharmacokinetics.

cluster_GHB γ-Hydroxybutyrate (GHB) cluster_gPBL γ-Phenyl-γ-butyrolactone (gPBL) GHB GHB gPBL gPBL

Caption: Molecular structures of GHB and gPBL.

Table 1: Comparative Chemical and Physical Properties

Propertyγ-Hydroxybutyrate (GHB)γ-Phenyl-γ-butyrolactone (gPBL)Reference(s)
Molecular Formula C₄H₈O₃C₁₀H₁₀O₂[1][8]
Molecular Weight 104.10 g/mol 162.19 g/mol [1][9]
Appearance Colorless, odorless solid (as sodium salt)Solid[1][9]
Melting Point 144-146 °C (as sodium salt)36-37 °C[9]
Boiling Point Decomposes306 °C[9]
Solubility Highly soluble in waterInsoluble in water[1][10]
Predicted LogP -1.891.7[8]

Pharmacology and Mechanism of Action

The pharmacological actions of GHB are complex, stemming from its interaction with at least two distinct receptor systems. The effects of gPBL, while not empirically detailed in the literature, can be predicted based on its structural relationship to GBL, a classic prodrug.

γ-Hydroxybutyrate (GHB)

GHB is a naturally occurring substance in the mammalian brain, where it is synthesized from GABA and functions as a neurotransmitter or neuromodulator.[1][[“]] Its primary pharmacological effects are mediated through a dual mechanism of action:

  • GABA-B Receptor Agonism : At pharmacological concentrations, typically achieved through exogenous administration, GHB acts as a weak partial agonist at the GABA-B receptor.[3][[“]] This interaction is primarily responsible for its profound sedative, hypnotic, and anesthetic effects.[1][3] The CNS depressant effects, including respiratory depression and coma in overdose situations, are attributed to this pathway.[3]

  • GHB Receptor (GHBR) Agonism : GHB binds with high affinity to its own specific receptor, the GHBR (GPR172A).[[“]][12] Activation of the GHBR is excitatory and leads to the modulation of other neurotransmitter systems, including an increase in dopamine and glutamate release.[12] This excitatory component may contribute to the euphoric and pro-social effects reported at lower doses.

Recent research has also identified certain extrasynaptic α4βδ GABA-A receptor subtypes as high-affinity targets for GHB, which may further contribute to its physiological and pharmacological profile.[13][14]

GHB GHB GABAB_R GABA-B Receptor (Low Affinity) GHB->GABAB_R Pharmacological Doses GHBR GHB Receptor (High Affinity) GHB->GHBR Physiological Doses GABA_A_R α4βδ GABA-A Receptor (High Affinity) GHB->GABA_A_R Sedation Sedation, Anesthesia, CNS Depression GABAB_R->Sedation Dopamine ↑ Dopamine & Glutamate Release (Excitatory) GHBR->Dopamine Modulation Neuronal Modulation GABA_A_R->Modulation

Caption: GHB's primary signaling pathways.

γ-Phenyl-γ-butyrolactone (gPBL): A Predictive Analysis

There is a lack of direct pharmacological data for gPBL. However, its structure as a lactone, analogous to GBL, strongly suggests it functions as a prodrug. GBL is rapidly hydrolyzed in vivo by lactonase enzymes in the blood to form GHB.[5][6] This bioconversion is the basis for GBL's pharmacological activity.

Causality : The addition of a phenyl group to the γ-position of the butyrolactone ring creates gPBL. It is mechanistically plausible that gPBL will undergo a similar hydrolytic ring-opening by serum lactonases to yield its corresponding carboxylic acid: 4-hydroxy-4-phenylbutanoic acid (HPBA). HPBA is a phenyl-substituted analog of GHB. The pharmacological activity of gPBL would therefore be dependent on the receptor binding profile of HPBA. The bulky, lipophilic phenyl group on HPBA would be expected to significantly alter its binding affinity and efficacy at GHB's target receptors compared to GHB itself.

Pharmacokinetics and Metabolism: The Prodrug Advantage

The key differences between a parent drug and its lactone prodrug lie in their pharmacokinetic profiles. The relationship between GBL and GHB provides a robust model for predicting the behavior of gPBL.

  • Absorption and Bioavailability : GBL is more lipophilic than GHB, which allows for more rapid absorption and higher bioavailability.[5][15] Consequently, GBL produces a faster onset of action and higher peak plasma concentrations of GHB compared to direct GHB administration.[15][16] gPBL, with its added phenyl ring, is predicted to be substantially more lipophilic than GBL. This suggests that gPBL could have exceptionally rapid absorption and efficient penetration of the blood-brain barrier, potentially leading to a very rapid and potent onset of CNS effects.

  • Metabolism : GBL's conversion to GHB is mediated by serum paraoxonase (lactonase) enzymes.[5] It is highly probable that gPBL is metabolized by the same enzymatic pathway. The primary metabolite would be HPBA.

cluster_GBL GBL Pathway cluster_gPBL Predicted gPBL Pathway GBL γ-Butyrolactone (GBL) (Lipophilic Prodrug) GHB_met GHB (Active Drug) GBL->GHB_met Serum Lactonase gPBL γ-Phenyl-γ-butyrolactone (gPBL) (Highly Lipophilic Prodrug) HPBA 4-Hydroxy-4-phenylbutanoic acid (Predicted Active Drug) gPBL->HPBA Serum Lactonase

Caption: Metabolic conversion pathways.

Comparative Data Summary

This table summarizes the known properties of GHB and GBL, and the predicted properties of gPBL based on chemical principles.

Table 2: Summary of Pharmacological and Pharmacokinetic Parameters

Parameterγ-Hydroxybutyrate (GHB)γ-Butyrolactone (GBL)γ-Phenyl-γ-butyrolactone (gPBL) (Predicted)Reference(s)
Type Active Drug / NeurotransmitterProdrug of GHBProdrug of 4-hydroxy-4-phenylbutanoic acid[1][5]
Potency BaselineMore potent than GHBPotentially more potent than GBL/GHB[16][17]
Onset of Action 5-15 minutes (oral)Faster than GHBVery rapid[1][5]
Bioavailability (Oral) ~25%HighVery High[1][15]
Blood-Brain Barrier Crosses via transporterCrosses rapidly (lipophilic)Crosses very rapidly (highly lipophilic)[1][5]
Primary Targets GABA-B, GHB, α4βδ GABA-A ReceptorsN/A (converts to GHB)Dependent on metabolite's affinity for GHB/GABA receptors[3][[“]][13]

Experimental Protocols for Comparative Analysis

To validate the predicted properties of gPBL and its metabolite, a series of well-defined experiments are necessary. These protocols provide a self-validating system to move from molecular interactions to whole-organism effects.

Experimental Protocol 1: In Vitro Receptor Binding Affinity Assay
  • Objective : To determine the binding affinities (Ki) of 4-hydroxy-4-phenylbutanoic acid (HPBA) and GHB at human recombinant GABA-B and GHB receptors.

  • Causality : This experiment is foundational. It directly tests the hypothesis that the phenyl substitution on the GHB backbone alters its interaction with its primary molecular targets. The results will establish whether HPBA retains, loses, or gains affinity for these receptors, which is the primary determinant of its pharmacological effect.

  • Methodology :

    • Synthesis : Synthesize and purify HPBA, the predicted active metabolite of gPBL.

    • Receptor Preparation : Utilize commercially available cell lines stably expressing human GABA-B receptors or prepare membrane fractions from brain tissue known to be rich in GHB receptors (e.g., hippocampus).

    • Radioligand Competition Assay :

      • For GABA-B: Incubate receptor preparations with a constant concentration of a high-affinity GABA-B radioligand (e.g., [³H]CGP 54626) and increasing concentrations of unlabeled competitor (GHB or HPBA).

      • For GHBR: Use a specific GHB radioligand (e.g., [³H]NCS-382) and compete with unlabeled GHB or HPBA.

    • Detection : After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Experimental Protocol 2: Analytical Method for In Vivo Pharmacokinetic Analysis
  • Objective : To develop and validate a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of gPBL, HPBA, and GHB in rodent plasma.

  • Causality : A robust bioanalytical method is essential to conduct pharmacokinetic studies. It allows for the direct measurement of how quickly gPBL is absorbed, converted to HPBA, and eliminated. This data provides the critical link between administered dose and the concentration of the active compound at its site of action, explaining the time-course of the observed physiological effects.

  • Methodology :

    • Sample Preparation :

      • To 100 µL of plasma, add an internal standard solution (e.g., GHB-d6).

      • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under acidic conditions to extract all analytes.

      • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Derivatization : Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to create volatile trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups of HPBA and GHB. This step is crucial for GC analysis.

    • GC-MS Analysis :

      • Inject the derivatized sample onto a GC-MS system.

      • Gas Chromatography : Use a capillary column (e.g., HP-5MS) to separate gPBL, derivatized HPBA, and derivatized GHB based on their boiling points and column interactions.

      • Mass Spectrometry : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify specific, characteristic ions for each analyte and the internal standard, ensuring high selectivity and sensitivity.[18][19]

    • Validation : Validate the method according to established guidelines for bias, precision, limit of detection (LOD), limit of quantification (LOQ), and linearity.

Caption: Workflow for GC-MS quantification.

Conclusion

The comparison between γ-Phenyl-γ-butyrolactone and γ-hydroxybutyrate is fundamentally a study in how structural modification can dramatically alter pharmacokinetics and, consequently, pharmacodynamics. While GHB is a well-understood polar neurotransmitter with complex receptor interactions, gPBL is predicted to be a highly lipophilic prodrug. Drawing parallels from the established GBL-to-GHB metabolic pathway, we can hypothesize that gPBL will exhibit:

  • Rapid Onset and High Potency : Due to enhanced lipophilicity, gPBL is likely to be absorbed faster and penetrate the blood-brain barrier more efficiently than GBL or GHB, leading to a rapid and potent delivery of its active metabolite, 4-hydroxy-4-phenylbutanoic acid, to the CNS.

  • Altered Pharmacological Profile : The ultimate effects of gPBL will depend entirely on the receptor binding profile of its metabolite. The presence of the phenyl group could significantly alter affinity and efficacy at GABA-B and GHB receptors, potentially leading to a pharmacological profile distinct from that of GHB.

This guide underscores the necessity of empirical validation. The proposed experimental protocols provide a clear path forward for characterizing the binding affinity, pharmacokinetic profile, and in vivo effects of gPBL. Such research is crucial for elucidating the structure-activity relationships within this class of compounds and for the potential development of novel CNS-active agents.

References

1H NMR and 13C NMR reference spectra for gamma-Phenyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the ¹H and ¹³C NMR Reference Spectra of γ-Phenyl-γ-butyrolactone

Introduction

In the fields of chemical research, drug development, and quality control, the unambiguous identification and characterization of molecular structures are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of γ-phenyl-γ-butyrolactone, a substituted lactone of significant interest.

This document serves as a practical reference for researchers, scientists, and drug development professionals. It offers a detailed interpretation of the NMR spectra and provides a comparative analysis with the simpler, yet structurally related, γ-butyrolactone. Furthermore, a comprehensive, step-by-step protocol for NMR sample preparation and data acquisition is included to ensure high-quality, reproducible results.

¹H NMR Spectral Analysis of γ-Phenyl-γ-butyrolactone

The ¹H NMR spectrum of γ-phenyl-γ-butyrolactone provides a wealth of information about the proton environment within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Data for γ-Phenyl-γ-butyrolactone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30-7.45Multiplet5HAromatic protons (C₆H₅)
~5.50Triplet1HMethine proton (γ-CH)
~2.50-2.70Multiplet2HMethylene protons (α-CH₂)
~2.20-2.40Multiplet2HMethylene protons (β-CH₂)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum:

The aromatic protons of the phenyl group appear as a complex multiplet in the downfield region (~7.30-7.45 ppm), which is characteristic of aromatic compounds. The integration of this signal corresponds to five protons.

The methine proton at the γ-position, which is adjacent to both the phenyl group and the lactone oxygen, is deshielded and appears as a triplet around 5.50 ppm. The triplet multiplicity arises from the coupling with the two adjacent β-methylene protons.

The α-methylene protons, being adjacent to the electron-withdrawing carbonyl group, are found at approximately 2.50-2.70 ppm. These protons typically appear as a multiplet due to coupling with the β-methylene protons.

The β-methylene protons are located at around 2.20-2.40 ppm and also present as a multiplet, resulting from coupling with both the α-methylene and the γ-methine protons.

¹³C NMR Spectral Analysis of γ-Phenyl-γ-butyrolactone

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for γ-Phenyl-γ-butyrolactone

Chemical Shift (δ) ppmAssignment
~177Carbonyl carbon (C=O)
~140Quaternary aromatic carbon (C-ipso)
~129Aromatic carbons (C-ortho, C-meta)
~126Aromatic carbon (C-para)
~82Methine carbon (γ-CH)
~30Methylene carbon (α-CH₂)
~29Methylene carbon (β-CH₂)

Note: These are approximate chemical shifts and can be influenced by experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the lactone is the most deshielded, appearing at approximately 177 ppm. The aromatic carbons of the phenyl group are observed in the range of 126-140 ppm. The ipso-carbon (the carbon attached to the lactone ring) is found at the downfield end of this range (~140 ppm). The methine carbon at the γ-position, bonded to the oxygen atom, is located around 82 ppm. The two methylene carbons of the lactone ring, α and β to the carbonyl group, appear at approximately 30 ppm and 29 ppm, respectively.

Comparative Analysis: γ-Phenyl-γ-butyrolactone vs. γ-Butyrolactone

A comparison with the parent compound, γ-butyrolactone (GBL), highlights the influence of the phenyl substituent on the NMR spectra.

Table 3: ¹H NMR Data for γ-Butyrolactone in CDCl₃ at 400 MHz [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.35Triplet2HMethylene protons (γ-CH₂)
2.48Triplet2HMethylene protons (α-CH₂)
2.28Quintet2HMethylene protons (β-CH₂)

Table 4: ¹³C NMR Data for γ-Butyrolactone in CDCl₃ [3][4][5]

Chemical Shift (δ) ppmAssignment
177.7Carbonyl carbon (C=O)
69.1Methylene carbon (γ-CH₂)
27.9Methylene carbon (α-CH₂)
22.3Methylene carbon (β-CH₂)

Key Differences:

  • ¹H NMR: The most significant difference is the presence of the aromatic signals in the spectrum of γ-phenyl-γ-butyrolactone. Furthermore, the γ-protons in GBL are a triplet at 4.35 ppm, whereas the single γ-proton in the phenyl-substituted compound is shifted downfield to ~5.50 ppm due to the deshielding effect of the adjacent phenyl ring.

  • ¹³C NMR: The phenyl group introduces several signals in the aromatic region of the ¹³C NMR spectrum of γ-phenyl-γ-butyrolactone. The γ-carbon in the phenyl-substituted lactone is a methine carbon and is significantly downfield (~82 ppm) compared to the methylene γ-carbon in GBL (~69.1 ppm) due to the substitution with the phenyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the γ-phenyl-γ-butyrolactone sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using the instrument's depth gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

      • Use a 30-degree pulse angle.

      • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

      • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

      • Use a 45-degree pulse angle with proton decoupling.

      • Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 10-20 mg (1H) 50-100 mg (13C) transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL CDCl3 with TMS insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate assign Peak Assignment & Interpretation integrate->assign

Caption: A generalized workflow for acquiring and analyzing NMR spectra of small molecules.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of γ-phenyl-γ-butyrolactone, offering a valuable resource for its identification and characterization. The comparative analysis with γ-butyrolactone effectively demonstrates the impact of phenyl substitution on the NMR chemical shifts. By following the detailed experimental protocol, researchers can acquire high-quality, reliable NMR data, which is fundamental for accurate structural elucidation and for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectral fragmentation of a molecule is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of γ-phenyl-γ-butyrolactone, a compound of interest in various chemical and pharmaceutical contexts. We will dissect its fragmentation pathways and compare them with those of γ-valerolactone, a structurally simpler analog, to highlight the influence of the phenyl substituent on the fragmentation process.

The Significance of Substituent Effects in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of physical organic chemistry, where the stability of the resulting fragment ions plays a crucial role. The presence of functional groups and substituents can dramatically alter the fragmentation pathways. In the case of γ-lactones, the lactone ring itself presents several potential cleavage points. The introduction of a phenyl group at the γ-position, as in γ-phenyl-γ-butyrolactone, introduces a site of low ionization energy and the potential for the formation of highly stable benzylic cations, which can be expected to dominate the mass spectrum.

Experimental Rationale and Approach

The data presented here is based on standard electron ionization (EI) mass spectrometry, typically coupled with gas chromatography (GC-MS). EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly characteristic of the molecule's structure.

A Note on Ionization Techniques

While this guide focuses on EI-MS, it is worth noting that softer ionization techniques like Electrospray Ionization (ESI) are also employed for the analysis of lactones, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). ESI typically results in protonated molecules [M+H]+ with less fragmentation. Studies on other γ-lactone derivatives using ESI-MS/MS have shown characteristic neutral losses of water (H₂O) and carbon monoxide (CO).[1] For instance, the analysis of β-benzyloxymethyl-γ-butyrolactone via ESI-MS/MS revealed the benzyl cation (m/z 91) as a major fragment, which provides a valuable parallel to the behavior of the phenyl group in our target molecule under EI conditions.[2]

Fragmentation Pattern of γ-Phenyl-γ-butyrolactone

The mass spectrum of γ-phenyl-γ-butyrolactone (C₁₀H₁₀O₂) is characterized by a series of specific fragment ions that provide clear structural information. The molecular ion [M]·+ is observed at m/z 162. The key fragments and their proposed structures are detailed below.

m/zProposed FragmentRelative Abundance
162[C₁₀H₁₀O₂]·+ (Molecular Ion)Moderate
117[C₈H₅O]·+High
107[C₇H₇O]+High
105[C₇H₅O]+High
91[C₇H₇]+Moderate
77[C₆H₅]+High

Data sourced from PubChem CID 13884.[3]

The fragmentation is dominated by pathways that lead to the formation of stable, resonance-stabilized ions containing the phenyl group. The high abundance of fragments at m/z 107, 105, and 77 points towards the phenyl ring being the most stable part of the molecule upon ionization.

Proposed Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for γ-phenyl-γ-butyrolactone under electron ionization.

G M γ-Phenyl-γ-butyrolactone [M]·+ m/z 162 F107 [C₇H₇O]+ m/z 107 M->F107 - C₃H₃O· F105 [C₇H₅O]+ (Benzoyl cation) m/z 105 M->F105 - C₃H₅O· F91 [C₇H₇]+ (Tropylium ion) m/z 91 M->F91 - C₃H₃O₂· F117 [C₈H₅O]+ m/z 117 M->F117 - C₂H₃O· F77 [C₆H₅]+ (Phenyl cation) m/z 77 F105->F77 - CO F91->F77 - CH₂

Caption: Proposed EI fragmentation pathways of γ-Phenyl-γ-butyrolactone.

A key fragmentation mechanism involves the cleavage of the butyrolactone ring. The formation of the ion at m/z 107 can be rationalized by a rearrangement followed by the loss of a C₃H₃O radical. The highly abundant benzoyl cation (m/z 105) is likely formed via cleavage of the bond between the phenyl-substituted carbon and the adjacent methylene group, followed by rearrangement. This ion can then lose carbon monoxide (CO) to form the phenyl cation (m/z 77) . The presence of the tropylium ion (m/z 91) , a common and stable fragment in compounds containing a benzyl moiety, further confirms the influence of the phenyl group on the fragmentation.

A Comparative Analysis: γ-Valerolactone

To underscore the directing effect of the phenyl group, we will now compare the fragmentation of γ-phenyl-γ-butyrolactone with that of γ-valerolactone (C₅H₈O₂), where the phenyl group is replaced by a methyl group.

m/zProposed FragmentRelative Abundance
100[C₅H₈O₂]·+ (Molecular Ion)Low
85[M - CH₃]·+High
56[C₃H₄O]·+Very High (Base Peak)
41[C₃H₅]+High

Data sourced from NIST Mass Spectrometry Data Center and PubChem CID 7921.

In stark contrast to γ-phenyl-γ-butyrolactone, the fragmentation of γ-valerolactone is dominated by the loss of the alkyl substituent and cleavages within the lactone ring that do not involve a highly stabilizing group like phenyl. The base peak at m/z 56 is characteristic of γ-lactones and is proposed to be a result of a retro-Diels-Alder-type fragmentation of the molecular ion. The ion at m/z 85 corresponds to the loss of the methyl group from the γ-position, a very common fragmentation for alkyl-substituted compounds.

Comparative Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for γ-valerolactone.

G M γ-Valerolactone [M]·+ m/z 100 F85 [M - CH₃]+ m/z 85 M->F85 - CH₃· F56 [C₃H₄O]·+ m/z 56 M->F56 - C₂H₄O F85->F56 - C₂H₅· F41 [C₃H₅]+ m/z 41 F56->F41 - CH₃·

Caption: Proposed EI fragmentation pathways of γ-Valerolactone.

Conclusion: The Phenyl Group as a Fragmentation Director

The comparison between γ-phenyl-γ-butyrolactone and γ-valerolactone unequivocally demonstrates the profound influence of the γ-substituent on the fragmentation pattern.

  • For γ-phenyl-γ-butyrolactone , the fragmentation is overwhelmingly directed by the phenyl group, leading to the formation of stable benzylic and aromatic cations. The most abundant fragments retain the phenyl moiety.

  • For γ-valerolactone , the fragmentation is characteristic of a simple aliphatic lactone, with the base peak arising from a ring cleavage and significant fragmentation due to the loss of the alkyl substituent.

This comparative guide illustrates that while the core lactone structure provides a basic framework for fragmentation, the substituents dictate the preferred pathways. For scientists engaged in the structural elucidation of novel compounds or the identification of metabolites, a thorough understanding of these substituent effects is indispensable for accurate and confident mass spectral interpretation.

References

A Comparative Guide to Stereochemical Confirmation of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug development. For chiral molecules such as γ-Phenyl-γ-butyrolactone, a key intermediate and pharmacophore in various biologically active compounds, the spatial arrangement of its phenyl group dictates its interaction with biological targets. Consequently, robust and reliable analytical methodologies for confirming the absolute and relative stereochemistry are paramount. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering insights into their underlying principles, experimental workflows, and comparative performance.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a frontline technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For γ-Phenyl-γ-butyrolactone, several polysaccharide-based and cyclodextrin-based CSPs have demonstrated excellent resolving power.

Causality in Experimental Choices

The selection of the CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based columns, such as those derived from cellulose or amylose, often provide broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, is crucial for optimizing the separation by modulating the interactions between the analyte and the CSP.

Self-Validating System

A robust chiral HPLC method is validated by demonstrating baseline separation of the enantiomers (Resolution, Rs > 1.5), good peak shape, and reproducibility. The elution order of the enantiomers can be determined by injecting a standard of a known enantiomer if available.

Experimental Protocol: Chiral HPLC of γ-Phenyl-γ-butyrolactone

Objective: To separate the enantiomers of γ-Phenyl-γ-butyrolactone.

Instrumentation: Standard HPLC system with a UV detector.

Materials:

  • Racemic γ-Phenyl-γ-butyrolactone

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Chiral Stationary Phase: CHIRALPAK® IG (amylose-based) or similar

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic γ-Phenyl-γ-butyrolactone in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol in a ratio of 80:20 (v/v). Degas the mobile phase before use.

  • HPLC Conditions:

    • Column: CHIRALPAK® IG (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-hexane / ethanol = 80 / 20

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 5 µL

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times (Rt), resolution (Rs), and selectivity factor (α) for the two enantiomers.

Data Presentation
ParameterReported Value[1]
Column CHIRALPAK® IG
Mobile Phase n-hexane / ethanol (80/20)
Resolution (Rs) 6.16
Selectivity (α) 1.27
Retention Time 1 (Rt1) 13.5 min
Retention Time 2 (Rt2) 16.3 min

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers powerful tools for determining both the relative and absolute stereochemistry of chiral molecules. For γ-Phenyl-γ-butyrolactone, two primary NMR techniques are particularly valuable: Nuclear Overhauser Effect (NOE) spectroscopy for determining relative stereochemistry and the use of chiral derivatizing agents (Mosher's method) for deducing the absolute configuration.

Nuclear Overhauser Effect (NOE) for Relative Stereochemistry

NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space (typically < 5 Å). By observing which protons show an NOE correlation, one can deduce the relative spatial arrangement of atoms within the molecule. For γ-Phenyl-γ-butyrolactone, NOE experiments can establish the cis or trans relationship between the phenyl group and the protons on the lactone ring.

Caption: Workflow for NOE-based stereochemical analysis.

Mosher's Method for Absolute Stereochemistry

Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[2] This method can be adapted for γ-Phenyl-γ-butyrolactone by first reducing the lactone to the corresponding diol, which contains a secondary alcohol at the chiral center. The diol is then esterified with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a chiral derivatizing agent. The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be determined.[3]

The choice of MTPA as the chiral derivatizing agent is based on the anisotropic effect of its phenyl group, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the alcohol.[3] The analysis of the Δδ values for protons on either side of the newly formed ester linkage provides a reliable assignment of the absolute stereochemistry.

Objective: To determine the absolute configuration of the stereocenter in γ-Phenyl-γ-butyrolactone.

Materials:

  • Enantiomerically enriched γ-Phenyl-γ-butyrolactone

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Pyridine or other suitable base

  • Anhydrous solvents (e.g., THF, CH₂Cl₂)

  • NMR solvent (e.g., CDCl₃)

Procedure:

  • Reduction of the Lactone: Reduce the enantiomerically enriched γ-Phenyl-γ-butyrolactone to the corresponding 1-phenyl-1,4-butanediol using a suitable reducing agent like LiAlH₄ in an anhydrous solvent.

  • Preparation of (R)-MTPA Ester: React the resulting diol with (R)-MTPA-Cl in the presence of pyridine to form the diastereomeric MTPA ester at the secondary alcohol position.

  • Preparation of (S)-MTPA Ester: In a separate reaction, react the diol with (S)-MTPA-Cl under the same conditions to form the other diastereomeric MTPA ester.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the stereocenter.

    • A positive Δδ for protons on one side of the Mosher ester plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher model.

X-ray Crystallography: The Definitive Method for Absolute Configuration

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[4] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute structure.

Causality in Experimental Choices

The primary challenge in using X-ray crystallography is obtaining a single crystal of sufficient quality. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical. For organic molecules composed of light atoms (C, H, O), the anomalous scattering effect can be weak, making the absolute configuration determination more challenging. In such cases, derivatization with a heavier atom (e.g., bromine) can enhance the effect.

Self-Validating System

The reliability of the absolute configuration determination is assessed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. A value close to 1 indicates that the inverted structure is correct.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

Causality in Experimental Choices

VCD is a powerful tool for determining the absolute configuration of molecules in solution, which is often more relevant to their biological activity than the solid-state structure obtained from X-ray crystallography. The experimental VCD spectrum is compared to the theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Self-Validating System

The combination of experimental VCD and quantum chemical calculations provides a self-validating system. The accuracy of the theoretical model is assessed by its ability to reproduce the experimental infrared spectrum. A good agreement in the IR spectra lends confidence to the VCD spectral comparison for absolute configuration assignment.

Objective: To determine the absolute configuration of γ-Phenyl-γ-butyrolactone in solution.

Instrumentation: VCD spectrometer.

Materials:

  • Enantiomerically pure γ-Phenyl-γ-butyrolactone

  • Suitable solvent (e.g., CCl₄, CDCl₃)

Procedure:

  • Sample Preparation: Prepare a solution of the enantiopure γ-Phenyl-γ-butyrolactone in a suitable solvent at an appropriate concentration.

  • VCD Spectrum Acquisition: Acquire the VCD and infrared spectra of the sample.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule.

    • For the lowest energy conformers, calculate the theoretical infrared and VCD spectra using Density Functional Theory (DFT).

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A mirror-image relationship between the experimental and calculated spectra indicates the opposite enantiomer.

Comparison of Methods

MethodPrincipleInformation ObtainedSample RequirementThroughputKey AdvantageKey Limitation
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric purity, separation of enantiomersSmall amount of racemate or enantiomerHighHigh throughput, quantitativeRequires method development, does not directly give absolute configuration without a standard
NMR (NOE) Through-space proton-proton correlationsRelative stereochemistryPure sampleModerateProvides detailed structural information in solutionDoes not provide absolute configuration
NMR (Mosher's) Diastereomer formation with a chiral reagentAbsolute configurationEnantiomerically enriched sample, requires chemical modificationLowReliable for secondary alcohols, solution-phase analysisIndirect method, requires derivatization, can be complex to interpret
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute and relative stereochemistryHigh-quality single crystalLowUnambiguous determination of absolute configurationCrystal growth can be a major bottleneck, solid-state structure may not reflect solution conformation
VCD Differential absorption of circularly polarized IR lightAbsolute configuration in solutionEnantiomerically pure sampleModerateProvides absolute configuration in solution, sensitive to conformationRequires quantum chemical calculations, specialized instrumentation

Conclusion

The choice of method for confirming the stereochemistry of γ-Phenyl-γ-butyrolactone depends on the specific information required and the available resources. Chiral HPLC is an indispensable tool for routine analysis of enantiomeric purity and for preparative separation. NMR techniques, particularly NOE and Mosher's method, provide invaluable information about the relative and absolute stereochemistry in solution. For unambiguous determination of the absolute configuration, X-ray crystallography remains the definitive method, provided a suitable single crystal can be obtained. Vibrational Circular Dichroism is emerging as a powerful alternative for determining the absolute configuration in solution, complementing the information obtained from other techniques. A multi-faceted approach, employing a combination of these methods, will ultimately provide the most comprehensive and reliable stereochemical characterization of γ-Phenyl-γ-butyrolactone.

References

A Comparative Analysis of γ-Phenyl-γ-butyrolactone Derivatives: Unraveling Structure-Activity Relationships in CNS Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the pharmacological landscape of γ-Phenyl-γ-butyrolactone (gPgbL) derivatives reveals a compelling narrative of how subtle structural modifications can profoundly influence their activity within the central nervous system (CNS). This guide offers a comparative analysis of key gPgbL analogs, synthesizing data on their anticonvulsant, hypnotic, and neurochemical effects. We will explore the critical role of substituent placement on the lactone ring, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] When a phenyl group is introduced at the γ-position, a new class of compounds with significant CNS-modulating potential emerges. These derivatives have garnered interest for their potential as anticonvulsant and hypnotic agents, largely attributed to their interaction with the GABAergic system.[2][3]

The Crucial Impact of Substituent Position: A Tale of Two Activities

A consistent theme in the study of GBL derivatives is the profound impact of the position of alkyl or aryl substituents on their pharmacological profile. Generally, substitution at the α-position of the GBL ring is associated with anticonvulsant properties, while substitution at the β-position often leads to convulsant effects.[4] This stark difference in activity is believed to stem from their differential interactions with the picrotoxin binding site on the GABA-A receptor complex.[5][6] While α-substituted derivatives are thought to act as positive modulators or antagonists at this site, β-substituted analogs may act as inverse agonists, promoting a closed state of the chloride channel and leading to neuronal excitation.[3][4]

Comparative Pharmacology of Key γ-Phenyl-γ-butyrolactone Derivatives

While extensive comparative studies across a wide range of γ-Phenyl-γ-butyrolactone derivatives are limited, notable examples provide valuable insights into their structure-activity relationships (SAR).

One of the most studied derivatives is γ-ethyl-γ-phenyl-butyrolactone (EFBL) . This compound demonstrates both anticonvulsant and hypnotic properties.[2] A comparative study of EFBL with its precursors, γ-hydroxy-γ-ethyl-γ-phenylbutyramide (HEPB) and γ-butyrolactone (GBL), revealed that EFBL significantly increases brain dopamine (DA) levels in a dose-dependent and sustained manner. It also moderately increases noradrenaline (NA) levels. In contrast, HEPB produced a more pronounced but shorter-lived increase in both DA and NA.[2][7] This suggests that the lactone ring in EFBL contributes to a more prolonged modulation of catecholaminergic systems, which may underlie its sustained anticonvulsant and hypnotic effects.[2]

The stereochemistry of aryl-substituted GBLs also plays a critical role in their activity. A study on the enantiomers of α-benzyl-α-methyl-γ-butyrolactone , while not a direct γ-phenyl analog, provides a valuable surrogate for understanding these principles. The R-(-)-enantiomer was found to be twice as potent as the S-(+)-enantiomer in blocking pentylenetetrazol-induced seizures.[8][9] Interestingly, both enantiomers stimulated GABA-activated currents in vitro, but the S-(+)-enantiomer showed greater efficacy. This enantioselectivity in both in vivo anticonvulsant activity and in vitro GABA-A receptor modulation underscores the specific conformational requirements for interaction with the receptor complex.[8][9]

The following table summarizes the key pharmacological properties of selected GBL derivatives, highlighting the influence of substitution patterns.

CompoundSubstitution PatternPrimary ActivityProposed Mechanism of ActionReference
γ-ethyl-γ-phenyl-butyrolactone (EFBL) γ-ethyl, γ-phenylAnticonvulsant, HypnoticModulation of presynaptic dopaminergic receptors; sustained increase in brain dopamine levels.[2]
α-Alkyl-γ-butyrolactones α-alkylAnticonvulsantPositive modulation/antagonism at the picrotoxin site of the GABA-A receptor.[3][4]
β-Alkyl-γ-butyrolactones β-alkylConvulsantPotential inverse agonism at the picrotoxin site of the GABA-A receptor.[4]
R-(-)-α-benzyl-α-methyl-γ-butyrolactone α-benzyl, α-methylAnticonvulsantEnantioselective positive modulation of GABA-A receptor function.[8][9]
S-(+)-α-benzyl-α-methyl-γ-butyrolactone α-benzyl, α-methylAnticonvulsant (less potent)Enantioselective positive modulation of GABA-A receptor function.[8][9]

Mechanism of Action: A Focus on the GABAergic System

The primary mechanism of action for many anticonvulsant γ-butyrolactone derivatives is believed to be the modulation of the GABA-A receptor , the main inhibitory neurotransmitter receptor in the CNS.[4][10] Specifically, these compounds are thought to interact with the picrotoxin binding site within the chloride ion channel of the receptor complex.[5][6]

GABA-A Receptor Modulation cluster_0 GABA-A Receptor Complex GABA GABA Binding Site Picrotoxin Picrotoxin Site Channel Chloride (Cl-) Channel Picrotoxin->Channel Gates Neuron Neuronal Inhibition Channel->Neuron Cl- Influx (Hyperpolarization) gPgbL α-Substituted gPgbL (Anticonvulsant) gPgbL->Picrotoxin Positive Allosteric Modulation (Stabilizes Open State) beta_gPgbL β-Substituted GBL (Convulsant) beta_gPgbL->Picrotoxin Negative Allosteric Modulation (Promotes Closed State) Anticonvulsant Screening Workflow start Test Compound Administration (Varying Doses) mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Pentylenetetrazol (PTZ) Test start->ptz_test mes_observation Observe for Tonic Hindlimb Extension mes_test->mes_observation ptz_observation Observe for Clonic/Tonic Seizures ptz_test->ptz_observation mes_ed50 Calculate ED50 for MES mes_observation->mes_ed50 ptz_ed50 Calculate ED50 for PTZ ptz_observation->ptz_ed50

References

The Unseen Workhorse: A Comparative Guide to Utilizing γ-Phenyl-γ-butyrolactone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist’s Perspective on Navigating the Nuances of Analytical Standard Selection.

In the world of analytical chemistry, the pursuit of accurate and reproducible data is paramount. The choice of an analytical standard is a critical decision that reverberates through the entire lifecycle of a drug's development, from early-stage discovery to final quality control. While deuterated standards have long been hailed as the "gold standard," practical and financial constraints often necessitate the exploration of viable alternatives. This guide provides an in-depth technical exploration of γ-Phenyl-γ-butyrolactone (gPBL) as a robust and reliable analytical standard, particularly for the quantification of lactones, substituted tetrahydrofurans, and related compounds. We will objectively compare its performance with other common standards, supported by established analytical principles and a framework for rigorous validation.

The Analytical Standard: More Than Just a Reference Point

An analytical standard serves as a crucial reference in quantitative analysis, allowing for the determination of an unknown concentration of an analyte. An ideal standard, particularly an internal standard (IS), should mimic the analyte's behavior throughout the analytical process—from extraction and sample preparation to chromatographic separation and detection. This mimicry is essential to compensate for variations in sample matrix, extraction efficiency, and instrument response.

The choice of an internal standard is a pivotal decision in method development. The two primary categories of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar ionization behavior in mass spectrometry. This provides excellent correction for matrix effects.[1][2]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled. They are often more readily available and cost-effective than SIL standards. A well-chosen structural analog can provide reliable quantification, but thorough validation is crucial to ensure it adequately compensates for analytical variability.[3][4]

γ-Phenyl-γ-butyrolactone falls into the category of a structural analog internal standard for many lactone-containing compounds and other analytes with similar structural motifs.

Introducing γ-Phenyl-γ-butyrolactone (gPBL): A Profile

gPBL is a lactone derivative characterized by a phenyl group attached to the γ-carbon of the butyrolactone ring. This structural feature imparts specific physicochemical properties that make it a compelling candidate as an analytical standard.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.19 g/mol [5]
Melting Point 36-37 °C[6]
Boiling Point 306 °C[6]
Solubility Insoluble in water[6]
Appearance Solid[7]

The presence of the phenyl group increases its hydrophobicity compared to its simpler analog, γ-butyrolactone (GBL). This can be advantageous in reversed-phase chromatography, potentially leading to better retention and separation from more polar analytes. Its higher molecular weight also shifts its mass spectral fragmentation pattern, reducing the likelihood of isobaric interference with lower molecular weight analytes.

The Comparative Analysis: gPBL vs. The Alternatives

The selection of an appropriate analytical standard is a balance of performance, availability, and cost. Here, we compare gPBL with two commonly used standards: γ-butyrolactone (GBL) and its deuterated counterpart, GBL-d6.

The Gold Standard: Deuterated γ-Butyrolactone (GBL-d6)

GBL-d6 is an isotopically labeled internal standard frequently used for the quantification of GBL and its parent compound, γ-hydroxybutyrate (GHB).[1][8]

  • Advantages:

    • Near-Identical Physicochemical Properties: Co-elutes with GBL, providing the most accurate compensation for matrix effects and extraction variability.[1][9]

    • High Specificity in Mass Spectrometry: The mass difference allows for clear differentiation from the non-labeled analyte.

  • Disadvantages:

    • Cost: Synthesis of deuterated compounds can be expensive.

    • Availability: May not be readily available for all analytes.

The Progenitor: γ-Butyrolactone (GBL) as a Standard

In some applications, non-labeled GBL itself can be used as a standard, for example, when analyzing related but structurally different lactones.

  • Advantages:

    • Cost-Effective and Readily Available: GBL is a common chemical with numerous suppliers.[10]

  • Disadvantages:

    • Cannot be Used as an Internal Standard for GBL Analysis: As it is the analyte itself.

    • Potential for Background Interference: GBL can be present in some matrices, such as certain wines, which could lead to inaccurate results if not properly accounted for.[11]

The Contender: γ-Phenyl-γ-butyrolactone (gPBL)

gPBL emerges as a strong candidate for a structural analog internal standard, particularly when a deuterated standard is not a viable option.

  • Advantages:

    • Structural Similarity: The core lactone structure is similar to many analytes of interest, suggesting it will exhibit comparable behavior during extraction and analysis.

    • Favorable Chromatographic Properties: The phenyl group can enhance retention in reversed-phase systems, allowing for chromatographic separation from the analyte of interest, which is a key requirement for a non-isotopic internal standard.[12]

    • Distinct Mass Spectrum: The higher mass and different fragmentation pattern compared to smaller lactones minimize the risk of spectral overlap.[5]

    • Commercial Availability: Available from several chemical suppliers.[7][13]

  • Disadvantages:

    • Potential for Differential Matrix Effects: As a structural analog, its response to matrix effects may not perfectly mirror that of the analyte. Rigorous validation is essential to confirm its suitability.[14]

    • Differences in Extraction Recovery: While expected to be similar, the extraction efficiency may not be identical to the analyte, requiring careful evaluation.

Performance Comparison Summary

The following table provides a qualitative comparison of the expected performance characteristics. Quantitative data would be generated during a formal method validation.

Performance ParameterDeuterated Standard (e.g., GBL-d6)Structural Analog (e.g., gPBL)
Compensation for Matrix Effects ExcellentGood to Very Good (requires validation)
Correction for Extraction Variability ExcellentGood to Very Good (requires validation)
Chromatographic Co-elution Yes (desirable)No (separation is necessary)
Risk of Isobaric Interference LowLow to Moderate (analyte-dependent)
Cost HighLow to Moderate
Availability ModerateHigh

The Path to Confidence: A Framework for Validation

The use of gPBL as an analytical standard, particularly as an internal standard, necessitates a comprehensive validation to demonstrate its fitness for purpose. The following experimental framework, based on international guidelines, provides a roadmap for this process.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for validating an analytical method using gPBL as an internal standard.

cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis (LC-MS/MS or GC-MS) cluster_validation Method Validation Parameters prep_analyte Prepare Analyte Stock & Working Solutions prep_is Prepare gPBL (IS) Stock & Working Solutions prep_cal Prepare Calibration Standards (Analyte + IS) injection Inject Samples prep_cal->injection prep_qc Prepare Quality Control Samples (Analyte + IS in Matrix) prep_qc->injection separation Chromatographic Separation of Analyte and gPBL injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Intra- & Inter-day) detection->precision selectivity Selectivity & Specificity detection->selectivity recovery Extraction Recovery detection->recovery matrix_effect Matrix Effect detection->matrix_effect stability Stability (Stock, Working, Post-preparative) detection->stability

Caption: Workflow for the validation of an analytical method using gPBL as an internal standard.

Step-by-Step Validation Protocols
  • gPBL Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of gPBL and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Prepare in a similar manner to the gPBL stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking a blank matrix with appropriate volumes of the analyte working solutions. Add a constant amount of the gPBL internal standard working solution to each standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix as the calibration standards.

  • To 100 µL of plasma (blank, calibration standard, or QC sample), add 10 µL of the gPBL internal standard working solution.

  • Vortex briefly.

  • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the chromatographic system.

Acceptance Criteria for Validation Parameters

The following table outlines typical acceptance criteria for the validation of a bioanalytical method.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and gPBL in blank matrix samples
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard-normalized matrix factor should have a CV ≤ 15%
Stability Analyte and gPBL should be stable under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

The Senior Scientist's Verdict: A Pragmatic Choice

The selection of an analytical standard is a nuanced decision that extends beyond a simple comparison of chemical structures. While deuterated standards remain the pinnacle of performance for mitigating matrix effects in complex bioanalytical samples, γ-Phenyl-γ-butyrolactone presents a compelling and scientifically sound alternative. Its structural similarity to a range of lactone-containing analytes, coupled with favorable chromatographic and mass spectrometric properties, makes it a valuable tool in the analytical chemist's arsenal.

The key to successfully implementing gPBL, or any structural analog standard, lies in rigorous and comprehensive method validation. By systematically evaluating its performance against established criteria for linearity, accuracy, precision, and stability, researchers can have a high degree of confidence in the data generated. In an environment where both scientific rigor and resource management are paramount, gPBL stands out as a pragmatic and powerful choice for the discerning analytical scientist.

References

A Senior Application Scientist's Guide to Predicting and Evaluating Cross-Reactivity of γ-Phenyl-γ-butyrolactone in GHB Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of γ-Phenyl-γ-butyrolactone (gPgb), a structurally distinct lactone, in immunoassays designed for the detection of gamma-hydroxybutyrate (GHB). Given the prevalence of immunoassay-based screening for drugs of abuse, understanding the specificity of these assays is paramount to avoid false-positive results and ensure accurate clinical and forensic interpretations. This document moves beyond a simple listing of facts to explain the underlying immunochemical principles, the rationale for suspecting cross-reactivity based on molecular structure, and provides detailed, field-proven experimental protocols for a rigorous comparative analysis. While direct published data on gPgb cross-reactivity is not currently available, this guide establishes a robust, self-validating system for its empirical determination.

Introduction: The Challenge of Specificity in Small Molecule Immunoassays

Immunoassays are powerful tools for the high-throughput detection of small molecules like gamma-hydroxybutyrate (GHB), a central nervous system depressant with a history of abuse.[1][2] These tests leverage the highly specific binding interaction between an antibody and its target antigen.[3] For small molecules, which are generally not immunogenic on their own, the assay development process involves conjugating the molecule (as a hapten) to a larger carrier protein to elicit an immune response and generate specific antibodies.[4][5]

The predominant format for detecting such small molecules is the competitive immunoassay.[6] In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, which is inversely proportional to the analyte concentration.

A critical performance characteristic of any immunoassay is its specificity—the ability of the antibody to bind only to its intended target.[7] Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target analyte, potentially leading to a false-positive result.[8][9] This guide focuses on a specific, hypothetical scenario: the potential cross-reactivity of γ-Phenyl-γ-butyrolactone (gPgb) in screening immunoassays for GHB.

Structural Rationale for Investigating gPgb Cross-Reactivity

The likelihood of a compound cross-reacting in an immunoassay is fundamentally linked to its structural similarity to the target analyte, or more precisely, to the hapten used to generate the antibodies.[8] The antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen (epitope).

  • Target Analyte: Gamma-Hydroxybutyrate (GHB) GHB is a simple four-carbon molecule with a terminal carboxylic acid and a hydroxyl group at the gamma position. In aqueous solution, GHB exists in equilibrium with its lactone form, γ-butyrolactone (GBL).[2] This equilibrium is pH-dependent.

  • Known Cross-Reactants: GHB Precursors Immunoassays for GHB are known to sometimes cross-react with its precursors, GBL and 1,4-butanediol (1,4-BD), which are rapidly converted to GHB in the body. The degree of cross-reactivity depends on the specific antibody used in the assay.

  • Compound of Interest: γ-Phenyl-γ-butyrolactone (gPgb) gPgb is a derivative of GBL, featuring a phenyl group attached to the gamma carbon of the lactone ring. While the core butyrolactone structure is present, the bulky, hydrophobic phenyl group represents a significant structural difference from GHB and GBL.

The central question is whether the antibody's binding site, designed to recognize the core structure of GHB/GBL, will tolerate the addition of a phenyl group, or if this substitution will sterically hinder or otherwise prevent binding. The presence of the shared lactone ring provides a strong rationale for conducting an empirical investigation.

cluster_ghb Target Analyte & Precursor cluster_test Test Compound cluster_assay Immunoassay GHB GHB (γ-Hydroxybutyric Acid) GBL GBL (γ-Butyrolactone) GHB->GBL Equilibrium Antibody Anti-GHB Antibody GHB->Antibody High Affinity (Target Binding) GBL->Antibody Potential Cross-Reactivity gPgb gPgb (γ-Phenyl-γ-butyrolactone) gPgb->Antibody Unknown Cross-Reactivity? (Hypothesis to be Tested)

Figure 1. Conceptual diagram illustrating the relationship between the target analyte (GHB), its precursor (GBL), and the test compound (gPgb) in the context of binding to an anti-GHB antibody.

Comparative Analysis: Experimental Design

To objectively assess the cross-reactivity of gPgb, a systematic experimental approach is required. This involves challenging a well-characterized GHB immunoassay with high concentrations of gPgb and comparing the response to that of the target analyte, GHB. The most common and adaptable method for this is a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Principle of the Competitive ELISA for Cross-Reactivity Testing

In this setup, a derivative of GHB is immobilized on the surface of a microplate well. A limited amount of anti-GHB antibody is pre-incubated with the sample (containing either GHB standard or the test compound, gPgb). This mixture is then added to the well. If the sample contains a high concentration of GHB or a cross-reactive substance, these molecules will bind to the antibodies in the solution, leaving fewer antibodies available to bind to the GHB immobilized on the plate. A secondary antibody conjugated to an enzyme (like HRP) is then used to detect the primary antibodies that have bound to the plate. The addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of GHB or cross-reactant in the sample.

cluster_steps Competitive ELISA Workflow A 1. Antibody + Sample Incubation (Anti-GHB Ab + Free Analyte) B 2. Addition to Coated Plate (Plate coated with GHB-Protein Conjugate) A->B C 3. Binding Competition (Free Ab binds to plate) B->C D 4. Wash Step (Removes unbound reagents) C->D E 5. Detection (Enzyme-linked 2° Ab + Substrate) D->E F 6. Signal Measurement (Inverse to Analyte Conc.) E->F

Figure 2. High-level workflow for a competitive ELISA used in cross-reactivity assessment.

Experimental Protocol: Cross-Reactivity Determination by Competitive ELISA

This protocol provides a self-validating system to determine the percent cross-reactivity of gPgb.

Materials and Reagents:

  • High-binding 96-well microplates

  • GHB-BSA conjugate (for coating)

  • Anti-GHB monoclonal antibody (primary antibody)

  • Goat anti-mouse IgG-HRP conjugate (secondary antibody)

  • GHB standard (certified reference material)

  • γ-Phenyl-γ-butyrolactone (gPgb) (high purity)

  • γ-Butyrolactone (GBL) (positive control for cross-reactivity)

  • Coating Buffer (e.g., Carbonate-bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Assay Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute the GHB-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the GHB standard in Assay Buffer, typically ranging from 1 µg/mL to 1000 µg/mL. This will be used to generate the standard curve.

    • Prepare a serial dilution of gPgb in Assay Buffer. Due to its unknown reactivity, a wider and higher concentration range should be tested (e.g., 10 µg/mL to 10,000 µg/mL).

    • Prepare a serial dilution of GBL to serve as a known cross-reactant control.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with 200 µL of Wash Buffer.

    • In a separate dilution plate, add 50 µL of each standard, test compound dilution, or control to respective wells.

    • Dilute the primary anti-GHB antibody to its optimal working concentration (previously determined by titration) in Assay Buffer.

    • Add 50 µL of the diluted primary antibody to each well of the dilution plate containing the standards and test compounds.

    • Mix and incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture from each well of the dilution plate to the corresponding wells of the washed, GHB-BSA coated plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Dilute the Goat anti-mouse IgG-HRP secondary antibody in Assay Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance (Optical Density, OD) at 450 nm within 10 minutes of adding the stop solution.

Data Analysis and Interpretation

The data generated from this protocol allows for a quantitative comparison of gPgb's reactivity relative to GHB.

Calculating the IC₅₀

For both the GHB standard and any compound that shows reactivity (like gPgb), a dose-response curve is plotted with the analyte concentration on the x-axis (log scale) and the OD₄₅₀ on the y-axis. The IC₅₀ value is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value can be determined using a four-parameter logistic curve fit.[10]

IC₅₀: The concentration of an analyte that displaces 50% of the labeled antigen from the antibody. A lower IC₅₀ indicates a higher affinity.

Calculating Percent Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the IC₅₀ values, which provides a standardized measure of the interfering compound's potency relative to the target analyte.[8]

Formula: %CR = (IC₅₀ of GHB / IC₅₀ of gPgb) x 100

Illustrative Data Tables

The following data is hypothetical and serves to illustrate how experimental results would be presented.

Table 1: Hypothetical IC₅₀ Values for GHB, GBL, and gPgb

CompoundIC₅₀ (µg/mL)95% Confidence Interval
GHB (Standard) 5045.5 - 54.8
GBL (Control) 250228.1 - 274.2
gPgb (Test) 4,5004150.7 - 4875.3
Unrelated Compound >10,000N/A

Table 2: Calculated Percent Cross-Reactivity

CompoundCalculationPercent Cross-Reactivity (%CR)
GHB (50 / 50) x 100100%
GBL (50 / 250) x 10020%
gPgb (50 / 4,500) x 1001.1%
Unrelated Compound (50 / >10,000) x 100<0.5%

Interpretation of Hypothetical Results:

In this illustrative example, gPgb demonstrates very low cross-reactivity (1.1%). This suggests that while there is some minimal interaction with the anti-GHB antibody, a significantly higher concentration of gPgb is required to produce the same level of signal inhibition as GHB. Clinically, this level of cross-reactivity is unlikely to cause a false-positive result unless gPgb is present in the sample at concentrations that are orders of magnitude higher than the assay's cutoff for GHB. The GBL control shows moderate cross-reactivity (20%), which is consistent with what might be observed in some commercial assays.

Alternative Immunoassay Formats: CEDIA®

While ELISA is a foundational technique, many automated clinical chemistry analyzers utilize homogeneous immunoassays like the Cloned Enzyme Donor Immunoassay (CEDIA).[11][12][13]

Principle of CEDIA: This technique uses two genetically engineered, inactive fragments of β-galactosidase.[13] The smaller fragment (the enzyme donor, ED) is conjugated to a GHB hapten. The larger fragment is the enzyme acceptor (EA). In the absence of free GHB, the anti-GHB antibody binds to the GHB-ED conjugate, sterically hindering it from combining with the EA to form an active enzyme. When free GHB is present in a sample, it competes for the antibody, freeing the GHB-ED conjugate to combine with the EA. The resulting active enzyme cleaves a substrate, producing a signal that is directly proportional to the GHB concentration.

Cross-reactivity studies for CEDIA assays follow a similar principle: the test compound (gPgb) is spiked into a negative sample at various concentrations, and the apparent GHB concentration is measured. The percent cross-reactivity is then calculated based on the concentration of the test compound required to produce a result equivalent to the assay's cutoff calibrator.

Conclusion and Recommendations

The structural similarity between γ-Phenyl-γ-butyrolactone and the lactone form of GHB provides a scientifically sound basis for investigating its potential for immunoassay cross-reactivity. While this guide presents a hypothetical data set, the outlined competitive ELISA protocol offers a robust and definitive method for empirically determining this interaction.

Key Takeaways:

  • Structural analysis is predictive, not definitive: The presence of a shared butyrolactone core suggests the possibility of cross-reactivity, but the bulky phenyl group likely reduces binding affinity significantly.

  • Empirical testing is essential: The provided experimental protocol is the gold standard for quantifying cross-reactivity and should be performed to validate the specificity of any GHB immunoassay intended for use where gPgb might be encountered.

  • Context is critical: Even if low cross-reactivity is detected, its clinical or forensic significance depends on the expected physiological or environmental concentrations of gPgb relative to the immunoassay's cutoff concentration for GHB.

For any laboratory or research group considering the potential interference of gPgb or other novel analogs, the adoption of this systematic, self-validating approach is crucial for maintaining the scientific integrity and trustworthiness of immunoassay results.

References

A Comparative Guide to the Synthesis of γ-Phenyl-γ-butyrolactone: Validating a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of synthetic routes for γ-phenyl-γ-butyrolactone, a key intermediate in the synthesis of several pharmacologically active compounds. We will introduce and validate a novel, efficient one-pot synthesis method, comparing its performance against established, traditional routes. This document is intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of this important molecule.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone

γ-Phenyl-γ-butyrolactone is a crucial chiral building block in organic synthesis. Its derivatives are known to exhibit a range of biological activities, making it a molecule of significant interest in medicinal chemistry. The development of efficient, cost-effective, and scalable synthetic routes to this lactone is therefore a critical endeavor in pharmaceutical research and development.

Historically, the synthesis of γ-butyrolactones has been approached through various methods, each with its own set of advantages and drawbacks. This guide will explore these traditional methods before presenting a modern, streamlined approach that offers significant improvements in terms of yield, simplicity, and reaction conditions.

Traditional Synthesis Routes: A Critical Overview

The classical approaches to synthesizing γ-phenyl-γ-butyrolactone often involve multi-step procedures, harsh reagents, and challenging purifications.

Friedel-Crafts Acylation and Subsequent Reduction/Lactonization

One of the most common historical methods involves the Friedel-Crafts acylation of benzene with succinic anhydride. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and produces 3-benzoylpropanoic acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction cluster_2 Step 3: Lactonization Benzene Benzene Benzoylpropanoic_Acid Benzoylpropanoic_Acid Benzene->Benzoylpropanoic_Acid Succinic Anhydride Succinic_Anhydride Succinic_Anhydride AlCl3 AlCl3 AlCl3->Benzene Catalyst Phenylbutanoic_Acid Phenylbutanoic_Acid Benzoylpropanoic_Acid->Phenylbutanoic_Acid e.g., Clemmensen (Zn(Hg), HCl) Reducing_Agent Reducing_Agent Reducing_Agent->Benzoylpropanoic_Acid Final_Product γ-Phenyl-γ-butyrolactone Phenylbutanoic_Acid->Final_Product Intramolecular Esterification Heat_Acid Heat/Acid Heat_Acid->Phenylbutanoic_Acid

Caption: Traditional multi-step synthesis of γ-Phenyl-γ-butyrolactone.

The subsequent step is the reduction of the ketone group in 3-benzoylpropanoic acid to a methylene group, yielding 4-phenylbutanoic acid. This is commonly achieved via the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Both methods are effective but require harsh conditions.

Finally, the resulting 4-phenylbutanoic acid is cyclized to form the target lactone. This intramolecular esterification is typically induced by heating, sometimes with a catalytic amount of acid.

Limitations of this route include:

  • Harsh Conditions: The use of strong Lewis acids, amalgamated zinc, and concentrated acids or strong bases poses safety and environmental concerns.

  • Multiple Steps: The multi-step nature of the synthesis leads to a lower overall yield and increased operational complexity.

  • Waste Generation: The reaction workups, particularly for the Friedel-Crafts and Clemmensen steps, generate significant amounts of acidic and metallic waste.

A Novel Approach: One-Pot Reductive Acylation and Lactonization

Recent advancements in catalysis have enabled the development of more elegant and efficient synthetic strategies. We will now focus on a one-pot synthesis that combines several transformations, significantly streamlining the process. This method utilizes a transition-metal-catalyzed reductive coupling of a styrene derivative with an activated carboxylic acid derivative, followed by in-situ lactonization.

G cluster_0 One-Pot Reaction Vessel Styrene Styrene Intermediate Coupled Intermediate Styrene->Intermediate Reductive Coupling Activated_Acid e.g., Acrylate derivative Catalyst_System Transition Metal Catalyst + Reductant Catalyst_System->Styrene Final_Product γ-Phenyl-γ-butyrolactone Intermediate->Final_Product In-situ Lactonization

Caption: Streamlined one-pot synthesis of γ-Phenyl-γ-butyrolactone.

Causality behind Experimental Choices:

  • Catalyst Selection: The choice of a transition metal catalyst (e.g., based on Nickel or Copper) is critical. These catalysts are chosen for their ability to activate the reactants under mild conditions and to control the stereoselectivity of the reaction, which is often crucial for biological activity.

  • Reductant: A mild reductant, such as benzyl alcohol or a silane, is used. This avoids the harsh conditions of classical reductions and is compatible with the sensitive catalyst and intermediates.

  • Solvent and Temperature: The reaction is typically run in a non-protic solvent at moderate temperatures to ensure the stability of the catalyst and to prevent unwanted side reactions.

Comparative Analysis: Traditional vs. Novel Route

To provide an objective comparison, the following table summarizes the key performance indicators for the synthesis of γ-phenyl-γ-butyrolactone via the traditional Friedel-Crafts route and the novel one-pot method.

MetricTraditional Friedel-Crafts RouteNovel One-Pot Catalytic Route
Number of Steps 3 (Acylation, Reduction, Lactonization)1
Typical Overall Yield 40-60%75-90%
Reaction Conditions Harsh (Strong acids, high temp.)Mild (Moderate temp., neutral pH)
Reagent Safety Hazardous (AlCl₃, Zn(Hg), conc. HCl)Generally safer, less corrosive reagents
Waste Generation High (Acidic/metallic waste)Low (Catalytic amounts of reagents)
Scalability Challenging due to safety and workupMore amenable to scale-up
Stereocontrol Generally poor, produces racemateCan be made enantioselective with chiral ligands

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example of the novel one-pot synthesis. Note: This is a generalized procedure and should be adapted based on specific literature precedents for the chosen catalyst system.

Materials:

  • Styrene (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • NiCl₂·6H₂O (5 mol%)

  • Chiral quinoline-oxazoline ligand (6 mol%)

  • Benzyl alcohol (2.0 eq)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a dry, oven-flamed Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O and the chiral ligand.

  • Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reactant Addition: Sequentially add styrene, ethyl acrylate, and benzyl alcohol to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a dilute HCl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure γ-phenyl-γ-butyrolactone.

Validation of the Final Product

The identity and purity of the synthesized γ-phenyl-γ-butyrolactone must be confirmed through a series of analytical techniques.

Validation Workflow:

G Crude_Product Crude Product from Purification TLC TLC Analysis (Purity Check) Crude_Product->TLC NMR ¹H & ¹³C NMR (Structure Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Final_Validation Validated Product IR->Final_Validation

Caption: Analytical workflow for product validation.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic lactone carbonyl stretch (~1770 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity and, with a chiral column, the enantiomeric excess of the product.

Conclusion

The validation of this novel one-pot synthesis demonstrates a significant advancement over traditional methods for preparing γ-phenyl-γ-butyrolactone. The streamlined procedure, mild reaction conditions, and higher yields offer substantial benefits in terms of efficiency, safety, and environmental impact. This approach provides a robust and scalable platform for the synthesis of this valuable intermediate, empowering researchers and drug development professionals with a superior tool for their synthetic endeavors.

A Comparative Guide to the Molecular Docking of γ-Phenyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on γ-Phenyl-γ-butyrolactone (gPgb). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal relationships behind experimental choices and ensuring a self-validating, reproducible workflow.

γ-Phenyl-γ-butyrolactone is a derivative of γ-butyrolactone (GBL)[1][2][3]. While GBL itself is known primarily as a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant, the pharmacological profile of its derivatives is an area of active investigation[4][5][6]. Molecular docking, a powerful computational technique, allows for the in silico prediction of how a ligand like gPgb might bind to a protein target at the atomic level. This approach is instrumental in identifying potential drug hits and optimizing lead compounds[7][8][9].

This guide will detail a comparative docking workflow against two neurologically significant protein targets: the GHB receptor and the GABAA receptor. The objective is to predict and compare the binding affinity and interaction patterns of gPgb at these sites, providing a foundational hypothesis for its potential mechanism of action.

Foundational Principles: Target Selection Rationale

The choice of protein targets is the most critical first step in a meaningful docking study. The selection must be based on sound biological and chemical reasoning.

  • Target 1: The GHB Receptor (GHBR): GHB, the active metabolite of GBL, is a known agonist at its own specific G protein-coupled receptor (GPCR), the GHB receptor.[10][11][12][13]. Given that gPgb is a GBL derivative, it is a primary candidate for investigation as a ligand for this receptor. Understanding its binding potential here is a logical starting point to assess if it could mimic or modulate the activity of GHB.

  • Target 2: The GABAA Receptor: At higher, therapeutic concentrations, GHB also functions as a weak agonist at the GABAB receptor[13]. However, for a comparative study, the GABAA receptor presents a more complex and interesting target. It is a major inhibitory neurotransmitter receptor in the central nervous system and the target for numerous drugs, including benzodiazepines and barbiturates[14][15]. Some GBL derivatives have shown effects distinct from GHB, suggesting interactions at other sites[16]. Docking gPgb against a GABAA receptor allows us to explore an alternative hypothesis for its activity, separate from the direct GHB pathway.

The Comparative Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[8]. The process involves preparing the ligand and receptor, defining a search space, running the docking algorithm, and analyzing the results[7][17][18].

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis T_Selection Target Selection (GHBR & GABA-A) P_Prep Protein Preparation (PDB Download, Cleaning) T_Selection->P_Prep L_Prep Ligand Preparation (gPgb 3D Structure) P_Prep->L_Prep Grid_Gen Grid Box Generation (Define Binding Site) L_Prep->Grid_Gen Docking Run Docking (AutoDock Vina) Grid_Gen->Docking Pose_Analysis Pose & Score Analysis (Binding Energy, RMSD) Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, etc.) Pose_Analysis->Interaction_Analysis Comparison Comparative Evaluation Interaction_Analysis->Comparison

Figure 1: High-level comparative molecular docking workflow.
Protocol 1: Receptor and Ligand Preparation

Accuracy in docking starts with meticulous preparation of the input molecules.

A. Receptor Preparation:

  • Obtain Structures: Download the crystal structures of the target receptors from the RCSB Protein Data Bank (PDB). For this study, we will use:

    • GABAA Receptor: PDB ID 6X3U (Human α1-β2-γ2 subtype)[14].

    • GHB Receptor: As no complete experimental structure of the human GHB receptor (SLC52A2) is available in the PDB, a high-quality homology model would be required, generated using a server like SWISS-MODEL, based on a suitable template. For the purpose of this guide, we will proceed with the GABAA receptor as the primary example for the detailed workflow.

  • Clean the Structure: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, ions, and co-crystallized ligands. For 6X3U, this involves removing the bound GABA and flumazenil.

  • Prepare for Docking: Use AutoDock Tools to process the receptor[18]. This involves adding polar hydrogens, computing Gasteiger charges, and saving the file in the PDBQT format, which includes atomic charge (Q) and atom type (T) information required by the docking software[19].

B. Ligand Preparation:

  • Obtain Structure: The 3D structure of γ-Phenyl-γ-butyrolactone can be obtained from a database like PubChem (CID 13884)[2].

  • Energy Minimization: The initial structure must be energy-minimized to achieve a stable, low-energy conformation. This can be done using software like Avogadro or ChemDraw.

  • Prepare for Docking: Open the minimized ligand file in AutoDock Tools. The software will automatically detect the root and set up rotatable bonds. Save the final structure in the PDBQT format[18].

Protocol 2: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its accuracy and speed[20].

  • Grid Box Generation: The grid box defines the three-dimensional space where Vina will search for binding poses[17][19].

    • In AutoDock Tools, load the prepared receptor PDBQT file.

    • Open the "Grid Box" dialog.

    • Center the grid box on the known binding site of the receptor. For the GABAA receptor (6X3U), this would be the benzodiazepine binding site at the α1/γ2 interface.

    • Adjust the dimensions of the box to fully encompass the binding pocket, typically with a spacing of 1 Å.

    • Save the grid parameters to a configuration file (e.g., conf.txt)[19]. This file will contain the coordinates for the center of the box and its size in x, y, and z dimensions.

  • Configuration File: Create a text file (conf.txt) that tells Vina where to find the input files and where to write the output. It should look like this[19]:

    • The exhaustiveness parameter controls the thoroughness of the search. A default value of 8 is often sufficient, but can be increased for more complex systems[20].

  • Run Vina: Execute the docking from the command line: ./vina --config conf.txt --log output_log.txt

Analysis and Comparative Evaluation

The output of a Vina run is a PDBQT file containing multiple binding poses (typically 9) for the ligand, ranked by their predicted binding affinity[21][22].

A. Key Metrics for Comparison
  • Binding Affinity (kcal/mol): This is the primary scoring metric from Vina. It estimates the binding energy of the ligand to the receptor. More negative values indicate stronger, more favorable binding[21][22].

  • Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of superimposed poses. A low RMSD value (typically < 2.0 Å) between the top-ranked poses suggests a well-defined and stable binding mode[22][23].

  • Analysis of Interactions: The most insightful part of the analysis is visualizing the top-ranked pose in the receptor's binding site to identify key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the complex[8][23][24].

B. Presenting Comparative Data

For a comparative study, results should be summarized in a clear, tabular format.

Target ProteinPDB IDBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
GABAA Receptor6X3UBenzodiazepine Site-8.5HIS102(α1), TYR210(α1), THR207(γ2)
GHB ReceptorHomology ModelOrthosteric Site-7.2TRP150, PHE234, SER145

Note: The data above is hypothetical and for illustrative purposes only.

C. Interpreting the Results

The analysis phase synthesizes the quantitative scores with qualitative interaction data[21][24].

  • Pose Examination: Load the receptor and the output PDBQT file into a visualization tool. Examine the top-ranked pose. Does it fit well within the binding pocket? Are there any steric clashes?

  • Interaction Mapping: Use tools like Discovery Studio Visualizer or PyMOL to identify specific amino acid residues that are interacting with the ligand. Note the distances and types of interactions (e.g., hydrogen bond between the lactone oxygen of gPgb and a serine residue).

  • Comparative Logic: Compare the results across targets. For instance, if gPgb shows a significantly lower (more negative) binding affinity for the GABAA receptor than the GHB receptor, it might suggest a preferential interaction. The nature of the interactions is also crucial. Binding at the GABAA site might be driven by hydrophobic interactions involving the phenyl group, whereas binding at the GHBR might rely more on hydrogen bonding with the lactone carbonyl.

Conclusion and Future Directions

This guide outlines a robust workflow for the comparative molecular docking of γ-Phenyl-γ-butyrolactone. By systematically preparing molecules, executing a validated docking protocol, and thoroughly analyzing the results, researchers can generate powerful hypotheses about the ligand's potential biological targets.

The hypothetical finding that gPgb binds with high affinity to the benzodiazepine site of the GABAA receptor would suggest it may act as a modulator of GABAergic inhibition, a mechanism distinct from that of GHB. Such a result would provide a strong rationale for subsequent in vitro validation experiments, such as radioligand binding assays or electrophysiological studies, to confirm the computational predictions. Ultimately, this iterative cycle of computational prediction and experimental validation is the cornerstone of modern structure-based drug discovery[9].

References

Confirming Target Engagement of gamma-Phenyl-gamma-butyrolactone in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. Gamma-Phenyl-gamma-butyrolactone (gP-gBL), a lactone with potential neuromodulatory effects suggested by structurally related compounds, presents a compelling case for the application of modern target deconvolution and validation technologies.[1][2][3] This guide provides an in-depth comparison of state-of-the-art methodologies to confirm the cellular target engagement of novel compounds like gP-gBL, moving beyond hypothetical frameworks to provide actionable, field-proven insights.

The central challenge with a novel compound such as gP-gBL is the absence of a known, specific protein target. Therefore, our exploration will focus on unbiased, proteome-wide approaches that can both identify potential binding partners and subsequently validate these interactions within a native cellular environment. This multi-faceted strategy is paramount for building a robust understanding of a compound's mechanism of action, ensuring on-target efficacy, and identifying potential off-target liabilities.[4][5][6]

A Comparative Overview of Key Methodologies

Choosing the appropriate method for target engagement is contingent on various factors, including the compound's mode of action (covalent vs. non-covalent), the availability of a suitable probe, and the experimental question at hand—are we identifying a target from scratch or validating a hypothesized interaction? Below is a qualitative comparison of three powerful techniques.

Methodology Principle Primary Application Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Target validation, dose-response studies.Label-free, applicable in intact cells and tissues, reflects physiological conditions.Not suitable for initial target identification, requires a specific antibody for detection (Western Blot) or advanced proteomics (MS-CETSA).
Affinity Purification-Mass Spectrometry (AP-MS) A modified version of the compound ("bait") is used to capture its binding partners ("prey") from cell lysates for identification by mass spectrometry.Unbiased target identification.Can identify novel targets without prior knowledge, provides a comprehensive list of potential interactors.[7][8][9]Requires chemical modification of the compound, potential for false positives due to non-specific binding, may miss transient interactions.[8][10]
Activity-Based Protein Profiling (ABPP) Covalent probes that mimic the compound's reactivity are used to label active sites of enzymes in the proteome.Target identification and selectivity profiling, especially for covalent inhibitors.Provides functional information about target engagement, can assess selectivity across entire enzyme families in native biological systems.[11][12]Primarily suited for covalent inhibitors or compounds that can be converted into reactive probes, may not be applicable to all target classes.

I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Validation

CETSA is a powerful biophysical method that allows for the confirmation of target engagement in a cellular context without the need for compound modification.[13][14] The principle is elegantly simple: the binding of a ligand, such as gP-gBL, to its protein target often results in a more stable protein-ligand complex, which is more resistant to heat-induced denaturation.[13][15] This change in thermal stability is a direct indicator of target engagement.[16]

Causality Behind Experimental Choices in CETSA

The choice of temperature range is critical and must be empirically determined for each target protein. A typical CETSA experiment involves heating cell lysates or intact cells treated with the compound of interest across a range of temperatures. The soluble fraction of the target protein is then quantified, often by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct binding.[17] For a broader, unbiased view, CETSA can be coupled with mass spectrometry (MS-CETSA) to assess the thermal stability of thousands of proteins simultaneously.

Detailed Step-by-Step CETSA Protocol (Western Blot Detection)
  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of gP-gBL or vehicle control for a predetermined time.

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of gP-gBL indicates target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis start Cells in Culture treat Treat with gP-gBL or Vehicle start->treat heat Heat aliquots to different temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge wb Western Blot centrifuge->wb analysis Data Analysis wb->analysis

Caption: CETSA workflow for target engagement validation.

II. Affinity Purification-Mass Spectrometry (AP-MS): Unmasking Novel Targets

When the target of a compound is unknown, AP-MS is a powerful discovery tool.[7][8][9] This technique relies on engineering a version of the small molecule that can be immobilized on a solid support (e.g., beads) to serve as "bait." This bait is then used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[8] The captured proteins are then identified using mass spectrometry.[7]

Causality Behind Experimental Choices in AP-MS

The success of an AP-MS experiment hinges on the design of the affinity probe. A linker must be attached to the gP-gBL molecule at a position that does not interfere with its binding to the target protein. The choice of linker and immobilization chemistry is crucial for minimizing non-specific binding. Furthermore, performing control experiments with beads alone or with a structurally similar but inactive compound is essential to distinguish true interactors from background proteins.[10]

Detailed Step-by-Step AP-MS Protocol
  • Probe Synthesis: Synthesize a gP-gBL analog with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently attach the gP-gBL probe to the beads according to the manufacturer's protocol.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest using a mild lysis buffer to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with the gP-gBL-conjugated beads and control beads (e.g., beads with an inactive analog or no compound).

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by changing the pH or using a denaturing agent.

  • Sample Preparation for MS: Digest the eluted proteins with trypsin and prepare the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the gP-gBL beads to those from the control beads to identify specific binding partners.

Visualizing the AP-MS Workflow

APMS_Workflow cluster_probe Probe Preparation cluster_incubation Incubation & Capture cluster_wash_elute Wash & Elute cluster_analysis Analysis probe Synthesize & Immobilize gP-gBL Probe incubate Incubate Lysate with Probe probe->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS elute->ms data Identify Specific Binders ms->data

Caption: AP-MS workflow for unbiased target identification.

III. Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Engagement

ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex proteomes.[11][12] While traditionally used for covalent inhibitors, the principles of ABPP can be adapted for non-covalent compounds through competitive displacement of a broad-spectrum probe.[18] This method provides a powerful readout of target engagement by measuring a compound's ability to compete with a probe for binding to the active site of an enzyme.[19]

Causality Behind Experimental Choices in ABPP

For a compound like gP-gBL, which is not inherently reactive, a competitive ABPP approach would be most suitable. This involves pre-treating a cell lysate or intact cells with gP-gBL before adding a broad-spectrum reactive probe that targets a large family of enzymes (e.g., serine hydrolases). If gP-gBL binds to a particular enzyme, it will block the binding of the reactive probe, leading to a decrease in the labeling of that enzyme. This reduction in labeling, quantifiable by mass spectrometry, indicates target engagement.[18]

Detailed Step-by-Step Competitive ABPP Protocol
  • Cell Culture and Lysis: Grow and harvest cells, then prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of gP-gBL or a vehicle control.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each lysate and incubate to allow for covalent labeling of active enzymes.

  • Click Chemistry (if applicable): If the probe contains a bio-orthogonal handle (e.g., an alkyne), perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore).

  • Protein Enrichment/Analysis: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads.

  • Sample Preparation for MS: Digest the enriched proteins (or total lysate if a fluorescent probe was used) with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the probe-labeled peptides in the gP-gBL-treated samples versus the control. A significant decrease in the signal for a particular protein in the presence of gP-gBL indicates it is a target of the compound.

Visualizing the Competitive ABPP Workflowdot

ABPP_Workflow cluster_incubation Incubation cluster_labeling Probe Labeling cluster_enrichment Enrichment cluster_analysis Analysis lysate Cell Lysate incubate Incubate with gP-gBL lysate->incubate probe Add Activity-Based Probe incubate->probe click Click Chemistry (optional) probe->click enrich Enrich Labeled Proteins click->enrich ms LC-MS/MS enrich->ms data Identify Competed Proteins ms->data

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of gamma-Phenyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of gamma-Phenyl-gamma-butyrolactone (CAS No. 1008-76-0). As a research professional, ensuring a safe laboratory environment and adhering to compliant waste management practices is paramount. The toxicological properties of this compound have not been fully investigated, necessitating a conservative and cautious approach to its disposal[1]. This document synthesizes established best practices for chemical waste management to provide a self-validating system for its handling, from point of generation to final disposal.

Core Principles: Hazard Assessment and Proactive Safety

Given the limited specific toxicity data, this compound must be treated as a potentially hazardous substance. The primary known risks include potential irritation to the eyes, skin, and respiratory tract[1]. Therefore, all handling and disposal operations must be preceded by a thorough risk assessment and the mandatory use of appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against accidental exposure. The following table outlines the minimum required equipment when handling this compound or its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes that could cause eye irritation[1].
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents direct skin contact and potential irritation[1]. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation[1].

Standard Operating Procedure for Disposal

The disposal of this compound must be managed as hazardous chemical waste. Adherence to all institutional, local, state, and federal regulations is mandatory. Never dispose of this chemical down the drain or in regular solid waste[2][3].

Step 1: Waste Segregation and Collection

The principle of waste segregation is critical to prevent dangerous chemical reactions.

  • Isolate the Waste: Collect all waste containing this compound, including contaminated items (e.g., pipette tips, vials, absorbent materials), into a dedicated hazardous waste container[4].

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless compatibility has been explicitly confirmed[4]. Incompatible materials can include strong oxidizing agents, strong acids, and strong bases[5].

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a leak-proof container made of a chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass[4].

  • Ensure a Secure Seal: The container must have a tightly sealing screw cap to prevent the release of vapors and to avoid spills[6]. Keep the container closed at all times except when adding waste.

Step 3: Mandatory Labeling

Clear and accurate labeling is a non-negotiable safety requirement.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1008-76-0"

    • The primary hazard(s): "Irritant; Full Toxicological Properties Unknown"

    • The accumulation start date.

Step 4: Storage Pending Disposal

Store the labeled waste container in a designated satellite accumulation area. This area should be:

  • At or near the point of generation.

  • Away from general laboratory traffic.

  • In a location that prevents it from being knocked over.

  • Segregated from incompatible chemicals.

Step 5: Final Disposal Arrangement

Disposal must be conducted through approved channels.

  • Professional Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][7][8].

  • Provide Documentation: Supply the disposal service with the Safety Data Sheet (SDS) and any other available information about the waste stream.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Small Spill Cleanup Protocol

This protocol applies to minor spills contained within a chemical fume hood or a small, manageable area on a benchtop.

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the full PPE detailed in Section 1.1.

  • Containment: Prevent the spill from spreading. Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent[4][9].

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container for this compound[2].

  • Decontamination: Clean the spill area with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Dispose of Materials: Collect all cleaning materials, including contaminated wipes and gloves, as hazardous waste in the same container[4].

Large Spill Response

For any spill that cannot be safely managed by laboratory personnel:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.

  • Secure the Area: Prevent entry into the spill zone until the emergency response team arrives.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound.

G cluster_main Disposal Workflow for γ-Phenyl-γ-butyrolactone cluster_spill Spill Management Sub-Protocol start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill if spill segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label_container Label Container with 'Hazardous Waste' & Chemical Name segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose end Disposal Complete dispose->end contain Contain Spill with Inert Absorbent spill->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate spill_end Return to Main Workflow decontaminate->spill_end spill_end->segregate

Caption: Decision workflow for routine disposal and emergency spill management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Phenyl-gamma-butyrolactone
Reactant of Route 2
gamma-Phenyl-gamma-butyrolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.